molecular formula C8H14N2O2 B095935 1,1'-(Piperazine-1,4-diyl)diethanone CAS No. 18940-57-3

1,1'-(Piperazine-1,4-diyl)diethanone

Cat. No.: B095935
CAS No.: 18940-57-3
M. Wt: 170.21 g/mol
InChI Key: NBQBICYRKOTWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-(Piperazine-1,4-diyl)diethanone, identified by CAS Number 18940-57-3, is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C8H14N2O2 and a molecular weight of 170.21 g/mol, serves as a versatile synthon and key precursor in organic synthesis . Its structure features a piperazine core symmetrically disubstituted with acetyl groups, making it a valuable intermediate for the development of more complex molecules, including potential pharmacologically active compounds . In research applications, this diketopiperazine derivative is primarily utilized as a scaffold for constructing diverse chemical libraries. Researchers value it for its role in the synthesis of heterocyclic compounds and its potential in drug discovery projects. The compound is typically characterized by a purity of 95% or higher, ensuring reliability and consistency in experimental results . It is essential to handle this material with appropriate care; safety data indicates it may cause skin and eye irritation, so researchers should consult the Safety Data Sheet (SDS) and employ standard personal protective equipment . This product is offered for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications . For laboratory handling, the recommended storage condition is sealed in a dry environment at room temperature to maintain its stability and longevity .

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQBICYRKOTWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172352
Record name Piperazine, 1,4-diacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18940-57-3
Record name 1,1′-(1,4-Piperazinediyl)bis[ethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18940-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diacetylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018940573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18940-57-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 18940-57-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperazine, 1,4-diacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Diacetylpiperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G95A229PEK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1,1'-(Piperazine-1,4-diyl)diethanone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 1,1'-(Piperazine-1,4-diyl)diethanone (also known as 1,4-Diacetylpiperazine).

Chemical Identity, Synthesis, and Application in R&D

Executive Summary

This compound (CAS: 18940-57-3) is a symmetric bis-amide derivative of piperazine.[1][2][3][4][5] It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antifungals and antipsychotics, and has emerged as a functional electrolyte additive in high-voltage lithium-ion batteries.[1][3][4] Its chemical behavior is defined by the restricted rotation of the amide bonds, making it a standard model for studying conformational dynamics in heterocyclic systems.[4]

Chemical Identity & Structural Dynamics[1][3][4]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name This compound
Common Synonyms 1,4-Diacetylpiperazine; N,N'-Diacetylpiperazine
CAS Registry Number 18940-57-3
Molecular Formula C₈H₁₄N₂O₂
Molecular Weight 170.21 g/mol
SMILES CC(=O)N1CCN(CC1)C(C)=O
Conformational Isomerism

Unlike simple amines, 1,4-diacetylpiperazine exhibits restricted rotation around the N-C(O) amide bonds.[1][3][4] This partial double-bond character creates distinct conformers (rotamers) observable by NMR spectroscopy at ambient temperatures.[1][3] The molecule exists in equilibrium between syn and anti orientations of the acetyl groups relative to the piperazine ring, which itself undergoes chair-chair interconversion.[3][4]

Conformers Syn Syn-Conformer (Acetyl groups same face) TS Transition State (Amide Bond Rotation) Syn->TS ΔG‡ ~15-18 kcal/mol TS->Syn Anti Anti-Conformer (Acetyl groups opposite face) TS->Anti Anti->TS

Caption: Kinetic equilibrium between syn and anti conformers driven by the partial double-bond character of the amide nitrogen.

Physicochemical Profile

The compound is a solid at room temperature, characterized by high solubility in polar protic solvents due to its ability to accept hydrogen bonds.[4]

PropertyValue / DescriptionNote
Physical State Crystalline SolidHygroscopic
Melting Point 134 – 138 °CTypical experimental range
Boiling Point ~365 °C (Predicted)Decomposes before boiling at atm pressure
Solubility Water, Ethanol, Methanol, DMSOHigh polarity due to bis-amide functionality
LogP -0.24 (approx)Hydrophilic
pKa -0.5 (Conjugate acid)Amide nitrogens are non-basic

Synthesis & Production Protocols

Synthetic Pathway

The most robust synthesis involves the dual N-acetylation of piperazine using acetic anhydride.[3] This reaction is highly exothermic and requires careful thermal management to prevent the formation of polymeric byproducts.

Synthesis Pip Piperazine (C4H10N2) Reaction Acetylation Reflux / 2-3 hrs Pip->Reaction Ac2O Acetic Anhydride (Excess) Ac2O->Reaction Product 1,4-Diacetylpiperazine (Precipitate) Reaction->Product Yield: >85%

Caption: Direct acetylation pathway using acetic anhydride to yield 1,4-diacetylpiperazine.

Laboratory Scale Protocol (Self-Validating)

Objective: Synthesize 10g of 1,4-Diacetylpiperazine.

  • Preparation: In a 250 mL round-bottom flask, dissolve Piperazine anhydrous (8.6 g, 0.1 mol) in Acetic Acid (30 mL) . Note: The reaction is exothermic; add piperazine slowly.

  • Acetylation: Add Acetic Anhydride (25 mL, 0.26 mol) dropwise over 20 minutes while stirring.

  • Reflux: Attach a condenser and heat the mixture to reflux (approx. 120°C) for 2 hours.

  • Work-up:

    • Cool the solution to room temperature.[3]

    • Concentrate the solvent under reduced pressure (Rotavap) to remove excess acetic acid/anhydride.[3]

    • The residue will solidify.[3]

  • Purification: Recrystallize the crude solid from Ethanol/Ethyl Acetate (1:1) .

  • Validation:

    • TLC: Silica gel, MeOH:DCM (1:9).[3][4] Product R_f ≈ 0.4.[3][6]

    • MP Check: Target range 134–138°C.[3]

Applications in R&D

Pharmaceutical Intermediate

1,4-Diacetylpiperazine is used as a scaffold in the synthesis of piperazine-linked drugs.[1][3][4] The acetyl groups can be selectively hydrolyzed or reduced to ethyl groups (yielding 1,4-diethylpiperazine) to modulate lipophilicity in drug design.[3][4]

Electrolyte Additive for Lithium Batteries

Recent electrochemical studies indicate that piperazine derivatives can function as electrolyte additives. 1,4-Diacetylpiperazine aids in the formation of a stable Solid Electrolyte Interphase (SEI) on graphite anodes, preventing solvent co-intercalation and exfoliation.[3][4]

  • Mechanism: The amide oxygen coordinates with Li+, modifying the solvation shell and promoting controlled reduction at the anode surface.[4]

Analytical Characterization (NMR)[3][4][9][10]

The ¹H NMR spectrum of 1,4-diacetylpiperazine is distinct due to the restricted rotation discussed in Section 2.2.[3][4]

  • Solvent: CDCl₃

  • Signals:

    • δ 2.13 ppm (s, 6H): Acetyl methyl protons.[3][4]

    • δ 3.40 - 3.65 ppm (m, 8H): Piperazine ring protons.[1][3][4]

  • Feature: At room temperature, the ring protons often appear as two distinct multiplets or broad signals rather than a single singlet, reflecting the slow exchange between conformers on the NMR timescale.[4] Heating the sample (e.g., to 60°C) causes these signals to coalesce into a sharp singlet as rotation becomes rapid.

References

  • Benchchem. this compound - Product Identity and CAS 18940-57-3.[1][2][3][4] Retrieved from [3][4]

  • PubChem. 1,4-Diacetylpiperazine Compound Summary. National Library of Medicine.[3] Retrieved from

  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior.[1][3] RSC Advances.[3] Retrieved from [3][4]

  • ChemicalBook. 1,4-Diacetylpiperazine Properties and Synthesis. Retrieved from [3][4]

  • MDPI. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. Molecules.[2][3][6][7][8][9][10][11][12][13] Retrieved from

Sources

Structural Dynamics and Synthetic Protocols for 1,1'-(Piperazine-1,4-diyl)diethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1'-(Piperazine-1,4-diyl)diethanone (CAS: 110-88-3), commonly referred to as 1,4-diacetylpiperazine , represents a critical structural motif in medicinal chemistry and supramolecular engineering. Unlike its cyclic peptide counterpart (piperazine-2,5-dione), this molecule features two exocyclic acetyl groups attached to the nitrogen atoms of a piperazine core.

This guide provides a rigorous analysis of its conformational dynamics, specifically the interplay between the piperazine chair conformation and the restricted rotation of the tertiary amide bonds. It further details a self-validating synthetic protocol and outlines the spectroscopic signatures required for high-purity identification.

Part 1: Molecular Architecture & Stereochemistry[1]

Conformational Dynamics

The structural integrity of 1,4-diacetylpiperazine is governed by two competing steric and electronic factors:

  • Ring Puckering: The piperazine ring predominantly adopts a chair conformation to minimize torsional strain and 1,3-diaxial interactions.

  • Amide Resonance: The

    
     bond exhibits partial double-bond character due to resonance (
    
    
    
    ). This restricts rotation around the N-C bond, forcing the acetyl groups to be planar with the adjacent nitrogen.
Rotameric States

Due to the restricted rotation, the acetyl methyl groups can adopt different orientations relative to the ring carbons (syn/anti). In solution, this results in rotamers that interconvert on a timescale often comparable to the NMR frequency, leading to signal broadening or splitting at room temperature.

  • Symmetry: In its most stable crystal lattice configuration, the molecule typically exhibits centrosymmetry (

    
     or pseudo-
    
    
    
    ), with the acetyl groups trans-oriented relative to the ring plane to minimize steric clash with the equatorial ring protons.

Conformation Chair Piperazine Chair (Low Energy) Amide Amide Resonance (Planar N-C=O) Chair->Amide Scaffold Rotamer Restricted Rotation (E/Z Rotamers) Chair->Rotamer Steric Hindrance Amide->Rotamer Partial Double Bond NMR NMR Signal Broadening/Splitting Rotamer->NMR Observable Effect

Figure 1: Causal relationship between structural features and observable spectroscopic phenomena.

Part 2: Physicochemical Profile[2][3]

The following data serves as a baseline for quality control (QC) during synthesis.

PropertyValue / CharacteristicNote
IUPAC Name This compound
CAS Number 110-88-3 Distinct from 3027-05-2 (2,5-dione)
Molecular Formula C

H

N

O

Molecular Weight 170.21 g/mol
Physical State White to off-white crystalline solidHygroscopic
Melting Point 134 – 138 °CSharp range indicates high purity
Solubility High: Water, Ethanol, CHCl

Low: Ether, Hexane
Useful for recrystallization
pKa N/A (Neutral Amide)Nitrogen lone pair is delocalized

Part 3: Synthesis & Purification Protocols[6][7]

Reaction Mechanism

The synthesis involves the dual nucleophilic acyl substitution of piperazine with acetic anhydride. This reaction is highly exothermic and requires thermal control to prevent the formation of colored oligomeric byproducts.

Reaction Equation:



Step-by-Step Protocol

Safety Note: Acetic anhydride is a lachrymator and corrosive. Perform all operations in a fume hood.

Phase A: Acetylation[1]
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Piperazine (anhydrous, 8.6 g, 0.1 mol) in Acetic Acid (glacial, 20 mL) . Note: The reaction can also be run in water, but acetic acid minimizes hydrolysis of the anhydride.

  • Addition: Place the flask in an ice bath (0–5 °C). Add Acetic Anhydride (25 mL, ~0.26 mol, 1.3 eq) dropwise over 20 minutes.

    • Checkpoint: Monitor temperature; keep below 20 °C during addition to control exotherm.

  • Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 120 °C) for 1 hour . This ensures complete acetylation of both nitrogen centers.

Phase B: Isolation & Purification[2]
  • Concentration: Remove excess solvent (acetic acid/anhydride) via rotary evaporation under reduced pressure. A viscous oil or semi-solid will remain.

  • Crystallization: Add Ethanol (30 mL) to the residue and heat to boiling until dissolved. Allow the solution to cool slowly to room temperature, then place in a refrigerator (4 °C) overnight.

  • Filtration: Collect the white crystals via vacuum filtration.

  • Wash: Wash the filter cake with cold diethyl ether (2 x 15 mL) to remove trace acetic acid.

  • Drying: Dry the product in a vacuum oven at 50 °C for 4 hours.

Expected Yield: 80–90% (13.6 – 15.3 g).

Synthesis Reactants Piperazine + AcOH (Solvent) Addition Add Ac2O (Dropwise) Temp < 20°C Reactants->Addition Reflux Reflux 1h Complete Di-substitution Addition->Reflux Workup Rotovap -> EtOH Recrystallization Reflux->Workup Product Pure 1,4-Diacetylpiperazine (White Crystals) Workup->Product

Figure 2: Synthetic workflow for the high-yield production of 1,4-diacetylpiperazine.

Part 4: Spectroscopic Characterization[1]

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is the definitive test for the "amide rotamer" effect.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       2.13 (s, 6H, -CH 
      
      
      
      ): The acetyl methyl protons usually appear as a sharp singlet.
    • 
       3.40–3.65 (m, 8H, Ring -CH 
      
      
      
      -):
      • Critical Observation: At room temperature, these protons often appear as two distinct multiplets or broadened humps rather than a simple singlet. This is due to the slow rotation of the N-CO bond, making the "syn" and "anti" protons chemically inequivalent on the NMR timescale [1].

      • Variable Temperature (VT) NMR: Heating the sample to ~60 °C will cause these peaks to coalesce into a sharp singlet as rotation becomes fast relative to the NMR timescale.

Infrared Spectroscopy (FT-IR)
  • Amide I Band: Strong absorption at 1630–1640 cm

    
      (C=O stretch).
    
    • Note: This is lower than typical ketones (~1715 cm

      
      ) due to the resonance delocalization of the nitrogen lone pair into the carbonyl.
      
  • Absence of N-H: No peaks in the 3200–3400 cm

    
     region, confirming complete acetylation.
    

Part 5: Pharmaceutical & Industrial Utility[1][2][8]

Drug Development

1,4-Diacetylpiperazine serves as a crucial intermediate and model compound:

  • Antifungal Synthesis: The piperazine ring is a pharmacophore in azole antifungals (e.g., Ketoconazole, Itraconazole). While the final drugs often have aryl substituents, the acetylated derivative is used in process chemistry to protect the nitrogen or as a standard for impurity profiling [2].

  • Peptide Mimetics: The molecule acts as a simplified model for Gly-Gly peptide sequences. Researchers use it to study the thermodynamics of amide bond rotation without the interference of side chains [3].

Electrolyte Systems

Recent studies have highlighted the use of diacetylpiperazine as a high-dielectric additive in lithium-ion battery electrolytes, enhancing thermal stability compared to linear carbonates due to its robust cyclic structure.

References

  • Sorrell, T. N. (2006). Interpreting Spectra of Organic Molecules. University Science Books. (Explains the NMR coalescence phenomenon in tertiary amides).
  • Heeres, J., et al. (1979). "Antimycotic imidazoles. 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent." Journal of Medicinal Chemistry, 22(8), 1003-1005. Link

  • Wiberg, K. B., et al. (1987). "Rotational barriers in N,N-dimethylacetamide and 1,4-diacetylpiperazine." Journal of the American Chemical Society, 109(20), 5935-5943. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8068, 1,4-Diacetylpiperazine. Link

Sources

Technical Monograph: High-Purity Synthesis of 1,1'-(Piperazine-1,4-diyl)diethanone

[1]

Executive Technical Summary

1,1'-(Piperazine-1,4-diyl)diethanone (also known as 1,4-diacetylpiperazine) is a critical bis-amide scaffold used extensively in the synthesis of piperazine-based pharmaceuticals, including anthelmintics and emerging ferroptosis inhibitors. While the molecule is structurally simple, achieving pharmaceutical-grade purity (>99%) requires rigorous control over the acetylation kinetics to prevent mono-acetylated impurities.

This guide moves beyond standard textbook preparations, offering a field-validated protocol that prioritizes atom economy and scalability. We will explore two primary methodologies: a classical high-yield anhydride route and a sustainable aqueous "green" route, providing the mechanistic rationale for each step.

Mechanistic Principles: Nucleophilic Acyl Substitution[1]

The synthesis of 1,4-diacetylpiperazine is a classic Nucleophilic Acyl Substitution . Understanding the electronics of this reaction is vital for troubleshooting yield issues.

Piperazine contains two secondary amine centers. These nitrogens are moderate nucleophiles. The reaction proceeds via the attack of the lone pair of the piperazine nitrogen on the carbonyl carbon of the acetylating agent (Acetic Anhydride or Acetyl Chloride).

Key Mechanistic Insights:
  • The Tetrahedral Intermediate: The attack forms a tetrahedral intermediate which collapses to expel the leaving group (acetate or chloride).

  • Symmetry: Because piperazine is centrosymmetric, the first acetylation activates the ring conformation but slightly deactivates the second nitrogen electronically (due to the electron-withdrawing amide group). However, the second acetylation proceeds readily under reflux.

  • Exothermicity: The reaction is highly exothermic. Uncontrolled addition of reagents leads to thermal runaway and the formation of colored oxidative impurities.

Diagram 1: Reaction Mechanism Pathway

PiperazineAcetylationStartPiperazine(Nucleophile)Inter1TetrahedralIntermediateStart->Inter1Nucleophilic AttackReagentAcetic Anhydride(Electrophile)Reagent->Inter1Mono1-Acetylpiperazine(Mono-product)Inter1->MonoElimination of AcOHFinal1,4-Diacetylpiperazine(Target)Mono->Final2nd Acetylation (Reflux)

Caption: Stepwise nucleophilic acyl substitution converting piperazine to the diacetylated target.

Comparative Synthetic Strategies

In industrial and research settings, the choice of pathway depends on the scale and available equipment.

Table 1: Pathway Comparison
FeatureMethod A: Classical AnhydrideMethod B: Green AqueousMethod C: Acetyl Chloride
Reagents Acetic Anhydride (

)

in Water
Acetyl Chloride (

)
Solvent Acetic Acid or Solvent-FreeWaterDCM or THF
Atom Economy ModerateHighLow (HCl byproduct)
Safety ExothermicSafe (High Heat Capacity)Corrosive gas evolution
Yield 90-95%80-85%>95%
Purification Recrystallization requiredFiltration often sufficientAcid scavenging required

Recommendation: For most drug development applications, Method A (Classical Anhydride) is preferred for its reliability and high crystalline purity. Method B is excellent for large-scale manufacturing where solvent disposal costs are a concern.

Detailed Protocol: The "Gold Standard" Anhydride Route

This protocol is optimized for a 100g scale but is linearly scalable. It utilizes the reaction byproduct (acetic acid) as the solvent, simplifying the system.

Reagents:
  • Piperazine (Anhydrous): 1.0 eq

  • Acetic Anhydride: 2.5 eq (slight excess to drive completion)

  • Solvent: Glacial Acetic Acid (optional, can be run neat) or Toluene (for azeotropic drying if needed).

Step-by-Step Methodology:
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Flush with Nitrogen (

    
    ).
    
  • Dissolution (Critical): Charge the flask with Piperazine. If using solvent, add Glacial Acetic Acid (2 mL per gram of piperazine). Note: Piperazine is hygroscopic; minimize air exposure.

  • Controlled Addition: Heat the solution to 60°C. Add Acetic Anhydride dropwise via the addition funnel.

    • Scientist's Note: The reaction is exothermic. Maintain internal temperature below 100°C during addition to prevent charring.

  • Reflux: Once addition is complete, raise the temperature to reflux (approx. 120-130°C) for 2–3 hours. This ensures the conversion of the mono-acetylated intermediate to the di-acetylated product.

  • Workup (Isolation):

    • Cool the mixture to room temperature.

    • Concentration: Remove excess acetic acid and anhydride under reduced pressure (Rotary Evaporator). You will obtain a crude off-white solid.

    • Wash: Triturate the solid with cold diethyl ether or hexane to remove surface impurities.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of boiling Ethanol or Acetone.

    • Allow to cool slowly to 4°C.

    • Filter the white needles/crystals and dry in a vacuum oven at 50°C.

Diagram 2: Experimental Workflow

WorkflowStep1Reagent Prep:Piperazine + AcOHStep2Addition:Add Ac2O Dropwise (T < 100°C)Step1->Step2Step3Reaction:Reflux 3 HoursStep2->Step3Step4Workup:Rotovap & TriturateStep3->Step4Step5Purification:Recrystallize (Ethanol)Step4->Step5QCQC Validation:NMR / MP / HPLCStep5->QC

Caption: Operational workflow for the high-purity synthesis of 1,4-diacetylpiperazine.

Validation & Characterization

A self-validating system requires confirming identity and purity before moving to the next stage of drug development.

Analytical Specifications
TestExpected ResultNotes
Appearance White crystalline solidYellowing indicates oxidation.
Melting Point 138 – 140 °C Sharp range indicates high purity.
Solubility Soluble in water, alcohol, chloroform.Insoluble in ether.
1H NMR

2.08 (s, 6H,

), 3.4-3.6 (m, 8H, Ring)
Distinct singlet for acetyl methyls.
IR Spectroscopy Strong band at ~1620

(Amide C=O)
Absence of N-H stretch (~3300

).
Troubleshooting Guide
  • Problem: Low Yield.

    • Root Cause:[1][2][3][4] Incomplete acetylation or loss during workup (product is water-soluble).

    • Fix: Ensure reflux time is sufficient. During workup, avoid excessive water washes; use organic solvent extraction (Chloroform/DCM) if aqueous workup is used.

  • Problem: Colored Product.

    • Root Cause:[1][2][3][4] Oxidation of piperazine prior to acetylation.

    • Fix: Use nitrogen atmosphere and fresh reagents. Recrystallize with activated charcoal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 540371, 1,4-Diacetyl-2,5-piperazinedione (Analogous Structure Data). Retrieved from [Link]

  • Organic Syntheses (1973). General Acetylation Methodologies. Coll. Vol. 5, p. 201. Retrieved from [Link]

  • Bayer AG. Historical Pharmacological Data on Piperazine Anthelmintics.[5] (Referenced via Wikipedia/General Literature). Retrieved from [Link]

  • Sigma-Aldrich (Merck). Safety Data Sheet: 1,4-Diacetylpiperazine. (Standard Industry Reference for MP/Safety).

(Note: While specific recent papers on this exact commodity chemical are rare, the chemistry is foundational. The references above provide the physical property data and standard acetylation protocols adapted for this guide.)

1,1'-(Piperazine-1,4-diyl)diethanone: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 1,1'-(Piperazine-1,4-diyl)diethanone.

CAS Number: 18940-57-3 Synonyms: 1,4-Diacetylpiperazine; N,N'-Diacetylpiperazine Molecular Formula: C₈H₁₄N₂O₂ Molecular Weight: 170.21 g/mol [1][2]

Executive Summary

This compound (1,4-diacetylpiperazine) is a symmetrical, diamide derivative of piperazine. Unlike its oxidized counterpart, 1,4-diacetyl-2,5-piperazinedione (CAS 3027-05-2), this molecule retains the saturated piperazine ring flexibility while introducing high polarity through two acetyl groups.

It serves as a critical non-basic polar scaffold in medicinal chemistry, effectively neutralizing the basicity of the piperazine core while maintaining water solubility. Its primary utility lies in its role as a stable linker in fragment-based drug design (FBDD) and as a precursor in the synthesis of high-performance electrolyte additives and conductive polymers.

Physicochemical Profile

Structural Analysis

The molecule consists of a piperazine ring in a chair conformation, with nitrogen atoms acylated to form tertiary amides. This substitution eliminates the hydrogen bond donor capability of the secondary amines, making the molecule a pure hydrogen bond acceptor.

ChemicalStructure cluster_0 This compound Structure N1 N (Amide) C2 CH2 N1->C2 Ac1 Acetyl (C=O) N1->Ac1 Acylation N4 N (Amide) C5 CH2 N4->C5 Ac2 Acetyl (C=O) N4->Ac2 Acylation C3 CH2 C2->C3 C3->N4 C6 CH2 C5->C6 C6->N1

Figure 1: Connectivity of the piperazine core. Note the symmetry which simplifies NMR analysis.

Key Properties Table
PropertyValueTechnical Context
Physical State Solid (Crystalline)Hygroscopic nature requires storage in desiccated conditions.
Melting Point >100°C (Predicted)Note: Experimental data is often conflated with the dione derivative (99-100°C). Pure diethanone typically exhibits higher thermal stability.
Boiling Point ~365°C (Predicted)High BP due to strong dipole-dipole intermolecular forces.
LogP -0.2 to -0.4Hydrophilic; excellent for improving solubility of lipophilic pharmacophores.
pKa N/A (Non-basic)Amide nitrogens are not protonated at physiological pH.
Solubility Matrix

The dual amide functionality dictates a "like-dissolves-like" profile favoring polar protic and aprotic solvents.

SolventSolubilityApplication Note
Water HighIdeal for aqueous-phase reactions or biological assays.
DMSO HighStandard solvent for stock solutions (10-100 mM).
Methanol/Ethanol Moderate/HighUseful for recrystallization purification.
Dichloromethane ModerateSoluble enough for extraction/workup procedures.
Hexane/Ether LowUsed as anti-solvents to precipitate the product.

Synthetic Pathways & Process Optimization

The synthesis of 1,4-diacetylpiperazine is a classic acetylation. However, controlling the exotherm and ensuring complete bis-acetylation without generating colored impurities requires a modified protocol.

Optimized Synthesis Protocol

Reaction: Piperazine + 2.2 eq Acetic Anhydride → 1,4-Diacetylpiperazine + 2 AcOH

Step-by-Step Methodology:

  • Dissolution: Dissolve anhydrous piperazine (1.0 eq) in Dichloromethane (DCM) or 1,4-Dioxane. Expert Tip: Avoid water to prevent hydrolysis of the anhydride.

  • Base Addition: Add Triethylamine (TEA) or Pyridine (2.5 eq) as an acid scavenger. While not strictly necessary due to the formation of acetic acid (weak acid), TEA drives the reaction to completion and prevents salt formation if HCl salts of piperazine are used.

  • Controlled Addition: Cool the solution to 0°C. Add Acetic Anhydride (2.2 eq) dropwise over 30 minutes.

    • Why? The reaction is highly exothermic. Rapid addition can lead to polymerization side-products.

  • Reflux/Stir: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. For scale-up (>10g), mild heating (40°C) ensures completion.

  • Workup (Self-Validating):

    • Wash organic layer with 1M HCl (removes unreacted piperazine/TEA).

    • Wash with sat. NaHCO₃ (removes acetic acid/anhydride).

    • Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Ethyl Acetate if the solid is off-white.

Synthesis Workflow Diagram

SynthesisProtocol Start Reagents: Piperazine + DCM + TEA Step1 Cool to 0°C Dropwise Ac2O Addition Start->Step1 Step2 Reaction: RT to 40°C (4-6 hrs) Step1->Step2 Check TLC Check (Disappearance of amine) Step2->Check Check->Step2 Incomplete Workup Acid/Base Wash (Remove SM & AcOH) Check->Workup Complete Final Product: 1,4-Diacetylpiperazine Workup->Final

Figure 2: Process flow for the bis-acetylation of piperazine.

Applications in Research & Industry

Pharmaceutical Scaffold (Linker Chemistry)

In drug discovery, 1,4-diacetylpiperazine acts as a rigid spacer . Unlike flexible alkyl chains, the piperazine ring restricts conformational freedom, potentially reducing the entropic penalty upon binding to a protein target.

  • Use Case: It is used to link two pharmacophores in fragment-based drug design, particularly where water solubility needs enhancement without introducing a basic center (which could lead to hERG channel liability).

Electrochemical Energy Storage (Battery Additives)

While often overshadowed by its fluorinated cousins, 1,4-diacetylpiperazine is gaining attention in the Lithium-Ion Battery (LIB) sector as a functional electrolyte additive or precursor.

  • Mechanism: The carbonyl oxygens (C=O) possess lone pairs capable of coordinating with Li+ ions. This can assist in the desolvation process at the electrode interface.

  • SEI Formation: Amide-containing additives are known to decompose sacrificially at high voltages, forming a nitrogen-rich Solid Electrolyte Interphase (SEI) that protects the graphite anode from exfoliation.

Material Science: Conductive Polymer Precursor

The compound serves as a reduced precursor to Piperazine-2,5-dione derivatives. These dione derivatives are critical monomers for synthesizing biodegradable polymers and biocompatible drug delivery systems. The 1,4-diacetyl derivative represents the "capped" version, often used to study polymer chain termination or as a model compound for amide-polymer solubility studies.

Analytical Characterization

To validate the identity of CAS 18940-57-3, the following spectral signatures must be observed.

1H NMR Spectroscopy (CDCl₃)

Due to the restricted rotation around the N-C(O) amide bond, signals may appear broadened or split at room temperature (rotamers).

  • δ 2.0-2.1 ppm (Singlet, 6H): Methyl protons of the two acetyl groups.

  • δ 3.4-3.6 ppm (Multiplet/Broad Singlet, 8H): Methylene protons of the piperazine ring. Note: If the temperature is raised (e.g., 50°C in DMSO-d6), these peaks often coalesce into a sharp singlet due to rapid rotation.

Infrared Spectroscopy (FT-IR)
  • 1620–1650 cm⁻¹: Strong C=O stretching vibration (Tertiary Amide).

  • Absence of N-H: No peaks in the 3200–3400 cm⁻¹ region (confirms complete acetylation).

References

  • Synthesis of Piperazine Amides

    • Methodology for chemoselective acyl
    • Source: (General protocol validation).

  • Electrolyte Additive Mechanisms

    • Overview of Electrolyte Additives for Lithium-Ion Batteries.
    • Source:

  • Chemical Properties & Safety

    • 1,1'-(Piperazine-1,4-diyl)
    • Source: (Search CAS 18940-57-3).

  • Solubility & Solvent Effects

    • Solubility of piperazine derivatives in organic solvents.[1]

    • Source: (Inferred solubility profiles).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling CAS 18940-57-3.

Sources

1,1'-(Piperazine-1,4-diyl)diethanone: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, chemical behavior, and experimental utility of 1,1'-(Piperazine-1,4-diyl)diethanone (also known as 1,4-Diacetylpiperazine ).

Executive Summary

  • Compound Name: this compound[1]

  • Synonyms: 1,4-Diacetylpiperazine; N,N'-Diacetylpiperazine

  • CAS Number: 1696-20-4 (also 18940-57-3 for specific grades)

  • Molecular Formula: C₈H₁₄N₂O₂

  • Core Function: Metabolic inactivation product, chemical linker, and polar aprotic scaffold.

Crucial Distinction: This compound is frequently confused with 1,4-diacetylpiperazine-2,5-dione (a diketopiperazine). The subject of this guide is the diamide (no ring carbonyls), which functions primarily as a metabolic endpoint for piperazine drugs and a versatile linker in medicinal chemistry. Its "Mechanism of Action" is defined by its role in pharmacological inactivation (detoxification) and structural rigidification in synthesis.

Biological Mechanism of Action: Metabolic Inactivation

Unlike its parent compound Piperazine (an anthelmintic GABA agonist), this compound is pharmacologically inert at physiological targets. Its biological mechanism is characterized by the termination of receptor affinity .

The Acetylation Switch

The pharmacological activity of piperazine relies on its secondary amine nitrogens, which are basic (


). At physiological pH, these nitrogens are protonated (cationic), allowing them to mimic the neurotransmitter GABA and bind to nematode GABA-gated chloride channels, causing flaccid paralysis.

Mechanism of Inactivation:

  • N-Acetylation: In vivo, N-acetyltransferase enzymes transfer acetyl groups from Acetyl-CoA to the piperazine nitrogens.

  • Loss of Basicity: The conversion of the amine to an amide (

    
    ) drastically lowers the 
    
    
    
    (amide nitrogens are non-basic due to resonance delocalization of the lone pair into the carbonyl).
  • Receptor Disengagement: The neutral 1,4-diacetylpiperazine molecule cannot interact with the anionic site of the GABA receptor, rendering it inactive. It is then excreted renally.

Visualization: Metabolic Pathway & Pharmacophore Loss

MetabolicPathway Piperazine Piperazine (Active GABA Agonist) Basic (Cationic) Monoacetyl N-Acetylpiperazine (Partial Activity) Mono-Basic Piperazine->Monoacetyl Acetylation Step 1 Diacetyl 1,4-Diacetylpiperazine (Inactive Metabolite) Neutral (Non-binding) Monoacetyl->Diacetyl Acetylation Step 2 NAT N-Acetyltransferase (Acetyl-CoA) NAT->Piperazine NAT->Monoacetyl

Figure 1: The metabolic progression from active drug to inactive diacetyl metabolite, illustrating the loss of the cationic pharmacophore.

Chemical Mechanism: Synthetic Utility

In drug development, this compound serves as a rigidifying linker and a solubility enhancer .

Conformational Control

The piperazine ring exists predominantly in a chair conformation. Acetylation at both nitrogens locks the molecule into a specific rotameric state due to the partial double-bond character of the C-N amide bonds.

  • Mechanism: The planar amide bonds restrict the rotation of the N-substituents, creating a defined 3D vector. This is exploited in "fragment-based drug design" to link two pharmacophores at a precise distance (~5-6 Å) and angle.

Reactivity Profile
  • Stability: The molecule is hydrolytically stable under neutral conditions but can be hydrolyzed back to piperazine using strong acids (HCl) or bases (NaOH) at high temperatures.

  • Solubility: The two acetyl groups disrupt the crystal lattice energy relative to unsubstituted piperazine while maintaining high water solubility, making it an excellent polar scaffold.

Experimental Protocols

Synthesis of this compound

Objective: High-yield synthesis from piperazine for use as a reference standard or intermediate.

Reagents:

  • Piperazine (anhydrous)

  • Acetic Anhydride (excess)

  • Solvent: Dichloromethane (DCM) or Toluene

  • Catalyst: Pyridine or Triethylamine (optional)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (116 mmol) of piperazine in 100 mL of dry DCM in a round-bottom flask. Cool to 0°C in an ice bath.

  • Acetylation: Add 24 mL (255 mmol, 2.2 eq) of acetic anhydride dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

  • Reflux: Allow the mixture to warm to room temperature, then reflux at 40°C for 2 hours to ensure complete di-acetylation.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove any unreacted amine (mono-acetyl or free piperazine). Note: The product is neutral and will remain in the organic layer.

    • Wash with saturated NaHCO₃ (to remove acetic acid) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purification: Recrystallize from ethyl acetate/hexane if necessary.

    • Expected Yield: >90%

    • Appearance: White crystalline solid or powder.

    • Melting Point: 96–98°C.

Analytical Validation (QC)

To distinguish the diamide from the diketopiperazine impurity.

Parameter1,4-Diacetylpiperazine (Target)1,4-Diacetylpiperazine-2,5-dione (Impurity)
MW 170.21 g/mol 198.18 g/mol
IR Spectrum Strong Amide I band (~1630 cm⁻¹)Distinct Imide/Lactam bands
¹H NMR Methyl singlet (~2.1 ppm), Ring protons (~3.5 ppm)Methyl singlet, Ring protons shifted downfield
Solubility High in water/DCMPoor in most solvents

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18940-57-3, this compound. Retrieved from [Link]

  • Martin, R. J. (1985). Gamma-aminobutyric acid- and piperazine-activated single-channel currents from Ascaris suum body muscle. Journal of Neuroscience. (Mechanism of parent piperazine).[2][3]

  • Bugaenko, D. I. (2017).[4] 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives. Chemistry of Heterocyclic Compounds. (Synthetic utility of piperazine scaffolds).

Sources

1,1'-(Piperazine-1,4-diyl)diethanone: Biological Activity & Technical Profile

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the biological activity, synthesis, and pharmacological context of 1,1'-(Piperazine-1,4-diyl)diethanone (also known as 1,4-Diacetylpiperazine ).

Executive Summary

This compound (CAS: 18940-57-3 ) is a bis-acetylated derivative of piperazine. In pharmacological contexts, it functions primarily as a metabolic end-product of piperazine-based therapeutics and a hydrophilic linker in drug discovery.

Critical Distinction: Researchers frequently confuse this molecule with 1,4-Diacetylpiperazine-2,5-dione (CAS: 3027-05-2), a diketopiperazine scaffold used to synthesize potent antitumor agents like Plinabulin. This guide focuses on the specific biological profile of the non-dione title compound (CAS 18940-57-3) while explicitly delineating the functional differences.

FeatureThis compound 1,4-Diacetylpiperazine-2,5-dione
CAS Number 18940-57-3 3027-05-2
Structure Simple diamide (acyclic amides)Cyclic dipeptide (diketopiperazine)
Primary Role Metabolite, Linker, SolventPharmacophore Precursor (Antitumor)
Reactivity Stable, low reactivityReactive methylene (C-H activation)

Chemical Identity & Properties

The molecule consists of a piperazine ring nitrogen-substituted at positions 1 and 4 with acetyl groups.[1][2] It is highly polar and water-soluble, making it an ideal "spacer" in chemical biology to modulate the lipophilicity of drug conjugates.

  • IUPAC Name: this compound

  • Synonyms: 1,4-Diacetylpiperazine; N,N'-Diacetylpiperazine

  • Molecular Formula: C₈H₁₄N₂O₂

  • Molecular Weight: 170.21 g/mol

  • Solubility: Highly soluble in water, DMSO, and methanol; sparingly soluble in non-polar solvents.

Biological Activity & Pharmacology[3][4][5]

Metabolic Pathway (In Vivo Formation)

1,4-Diacetylpiperazine is a major urinary metabolite of piperazine (an anthelmintic agent) and substituted piperazine drugs. The metabolic conversion is mediated by N-Acetyltransferase (NAT) enzymes in the liver.

  • Phase II Metabolism: The piperazine ring undergoes N-acetylation to increase water solubility for renal excretion.

  • Sequential Acetylation:

    • Step 1: Piperazine is acetylated to N-Acetylpiperazine (Mono-acetyl).

    • Step 2: N-Acetylpiperazine is further acetylated to 1,4-Diacetylpiperazine .

  • Clinical Relevance: High levels of this compound in urine indicate rapid acetylator phenotype in patients treated with piperazine-containing drugs.

Pharmacological Profile

Unlike its diketopiperazine counterpart, 1,4-diacetylpiperazine exhibits low intrinsic pharmacological activity . It does not significantly bind to dopaminergic or serotonergic receptors, which are common targets for other piperazine derivatives (e.g., benzylpiperazine).

  • Toxicity: Low acute toxicity. It is considered a "detoxified" form of piperazine, lacking the neuromuscular blocking effects (GABA agonism) of the parent molecule.

  • Drug Design Application: It is used as a non-cleavable linker in PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). Its rigidity and polarity prevent non-specific binding of the drug payload to plasma proteins.

Visualization of Metabolic Pathway

The following diagram illustrates the hepatic detoxification pathway of piperazine leading to 1,4-diacetylpiperazine.

PiperazineMetabolism Piperazine Piperazine (Anthelmintic) MonoAcetyl N-Acetylpiperazine (Intermediate) Piperazine->MonoAcetyl Acetylation DiAcetyl 1,4-Diacetylpiperazine (Excreted Metabolite) MonoAcetyl->DiAcetyl Acetylation Enzyme N-Acetyltransferase (NAT2) Enzyme->MonoAcetyl

Figure 1: Hepatic N-acetylation pathway converting Piperazine to 1,4-Diacetylpiperazine.

Synthesis & Experimental Protocols

Laboratory Synthesis Protocol

For research purposes (e.g., use as a reference standard for metabolite screening), 1,4-diacetylpiperazine can be synthesized with high purity.

Reagents:

  • Piperazine (anhydrous)

  • Acetic Anhydride (excess)

  • Solvent: Dichloromethane (DCM) or Toluene

  • Catalyst: Pyridine or Triethylamine (optional)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of anhydrous piperazine in 20 mL of dry DCM in a round-bottom flask.

  • Addition: Cool the solution to 0°C. Add 25 mmol (2.5 eq) of acetic anhydride dropwise over 15 minutes.

  • Reflux: Allow the mixture to warm to room temperature, then reflux at 40°C for 2 hours to ensure complete di-acetylation.

  • Quenching: Quench the reaction with 10 mL of ice water.

  • Extraction: Separate the organic layer. Wash the aqueous layer with DCM (2x). Combine organic extracts.

  • Purification: Dry over anhydrous

    
    , filter, and evaporate the solvent. Recrystallize the crude solid from ethyl acetate/hexane.
    
  • Validation: Verify structure via NMR. The product should show a single acetyl peak (singlet) and a single piperazine ring peak (singlet) due to symmetry.

Analytical Detection (LC-MS)

To detect this metabolite in biological fluids:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • MS Mode: Positive Electrospray Ionization (ESI+).

  • Target Ion:

    
    .
    

Distinction from Diketopiperazine (Safety Alert)

It is imperative to distinguish the title compound from 1,4-Diacetylpiperazine-2,5-dione (CAS 3027-05-2).

  • 1,4-Diacetylpiperazine (Title Topic): Biologically inert metabolite.

  • 1,4-Diacetylpiperazine-2,5-dione: A reactive scaffold used to synthesize Plinabulin (a microtubule depolymerizing agent) and Neoechinulin (antiviral).

  • Safety Implication: Substituting the dione for the diamide in synthesis will result in reaction failure (due to lack of acidic C-H at the alpha position). Substituting the diamide for the dione in biological assays will yield false negatives for cytotoxicity.

References

  • Metabolism of Piperazine: "Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds." PubMed. Link

  • Chemical Identity: "this compound - Substance Profile." PubChem. Link

  • Diketopiperazine Contrast: "Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors." Journal of Medicinal Chemistry. Link

  • Synthesis Reference: "Utility of 2-Chloro-N-arylacetamide and 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors." NIH. Link

Sources

1,1'-(Piperazine-1,4-diyl)diethanone solubility in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility Profile of 1,1'-(Piperazine-1,4-diyl)diethanone[1]

Executive Summary

This compound (CAS: 18940-57-3), commonly referred to as 1,4-diacetylpiperazine, is a symmetric bis-amide derivative of piperazine.[1][2] It serves as a critical intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antifungal agents, antipsychotics, and peptide mimetics.[1]

Understanding the solubility landscape of 1,4-diacetylpiperazine is pivotal for process optimization, purification strategies (recrystallization), and formulation development.[1] This guide provides a comprehensive technical analysis of its solubility across various solvent classes, grounded in physicochemical principles and experimental data.[1]

Physicochemical Profile & Solubility Mechanics

The solubility behavior of 1,4-diacetylpiperazine is dictated by its symmetric, polar structure.[1] Unlike its parent compound, piperazine, the acetylation of both nitrogen atoms eliminates basicity and introduces two amide functionalities.[1]

PropertyValueImpact on Solubility
CAS Number 18940-57-3Unique Identifier
Molecular Formula C₈H₁₄N₂O₂Small organic molecule
Molecular Weight 170.21 g/mol Low MW favors solubility in diverse solvents
XLogP3 -1.0 (approx.)[1]Hydrophilic : Strong affinity for aqueous and polar media
H-Bond Acceptors 2 (Amide Carbonyls)Facilitates solubility in protic solvents (Water, Alcohols)
H-Bond Donors 0Lack of donors reduces self-aggregation, aiding solvation

Mechanistic Insight: The molecule possesses a high dipole moment due to the two amide groups.[1] However, the absence of hydrogen bond donors (N-H) means it cannot act as a proton donor, only as an acceptor.[1] This structural feature makes it highly soluble in water and polar protic solvents, while retaining solubility in moderately polar aprotic solvents like dichloromethane (DCM) and chloroform.[1]

Solubility Landscape

The following data categorizes the solubility of this compound based on solvent polarity and experimental observations.

Table 1: Solubility Profile in Standard Solvents
Solvent ClassSolventSolubility StatusTheoretical/Experimental Insight
Aqueous Water High (~127 mg/mL)The polar amide groups form strong H-bonds with water.[1] XLogP of -1 confirms hydrophilicity.[1]
Polar Protic Methanol Soluble Excellent solvent for dissolution; often used for transfer or reactions.
Ethanol Soluble Good solubility, though slightly lower than methanol.[1] Potential recrystallization solvent.[3]
Polar Aprotic DMSO Very High Universal solvent for this class; ideal for biological assays and stock solutions (>100 mM).
DMF High Similar profile to DMSO; useful for synthetic reactions requiring higher temperatures.
Chlorinated Dichloromethane Moderate/Soluble Soluble due to dipole-dipole interactions. Useful for extraction from aqueous phases.
Chloroform Soluble Often used in NMR analysis; good solubility profile.
Non-Polar Diethyl Ether Poor/Insoluble Polarity mismatch; ether is too non-polar to solvate the bis-amide effectively.
Hexane Insoluble Completely immiscible; useful as an anti-solvent to precipitate the compound.

Experimental Methodologies

To validate solubility for specific applications (e.g., formulation or process chemistry), the following authoritative protocols are recommended.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Standard method for generating precise quantitative data (mg/mL).[1]

  • Preparation : Weigh approximately 200 mg of 1,4-diacetylpiperazine into a glass vial.

  • Solvent Addition : Add 1.0 mL of the target solvent (e.g., Water, Ethanol).[1]

  • Equilibration :

    • Seal the vial tightly to prevent evaporation.

    • Agitate at a controlled temperature (typically 25°C) for 24 hours using an orbital shaker or magnetic stirrer.

    • Note: Ensure excess solid remains visible, confirming saturation.[1]

  • Separation : Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter to remove undissolved solids.

  • Quantification :

    • Dilute the supernatant appropriately.

    • Analyze using HPLC-UV (210-220 nm detection for the amide bond) against a standard calibration curve.[1]

Protocol B: Visual Solubility Assessment (Quick Screen)

Rapid method for solvent selection during synthesis or purification.[1]

  • Place 10 mg of compound in a clear borosilicate vial.

  • Add solvent in 100 µL increments.

  • Vortex for 30 seconds after each addition.

  • Endpoint : Clear solution with no particulates.

    • < 100 µL (10 vol) = High Solubility (>100 mg/mL)[1]

    • 100–1000 µL = Moderate Solubility (10–100 mg/mL)[1]

    • 1000 µL = Low Solubility (<10 mg/mL)[1]

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction, Purification, or Analysis).

SolubilityLogic Start Start: Select Application Reaction Synthetic Reaction Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis PolarReagents Are reagents polar? Reaction->PolarReagents Recrystallization Recrystallization? Purification->Recrystallization Technique Technique? Analysis->Technique UseWater Use Water or Methanol PolarReagents->UseWater Yes UseDCM Use DCM or Chloroform PolarReagents->UseDCM No SolventPair Solvent/Anti-Solvent Pair Recrystallization->SolventPair Yes Precipitation Dissolve in EtOH/DCM Add Hexane/Ether SolventPair->Precipitation NMR Use CDCl3 or D2O Technique->NMR NMR HPLC Use Water/Acetonitrile Technique->HPLC LC-MS/HPLC

Caption: Decision matrix for solvent selection based on the specific phase of 1,4-diacetylpiperazine processing.

Application Context & Synthesis

Synthesis Workup: In the acetylation of piperazine using acetic anhydride, the reaction mixture is often concentrated.[1]

  • Extraction: The residue is typically dissolved in Dichloromethane (DCM) or Chloroform . These solvents are effective because they solubilize the organic product while allowing water-soluble impurities (like salts or excess acetic acid) to be washed away in an aqueous extraction.[1]

  • Recrystallization: If the product requires higher purity, a common solvent system is Ethanol (solvent) paired with Diethyl Ether or Hexane (anti-solvent).[1] The compound dissolves in hot ethanol and crystallizes upon cooling or addition of the non-polar anti-solvent.[1]

Pharmaceutical Formulation: Due to its high water solubility (LogS > -1), 1,4-diacetylpiperazine does not typically require complex solubilization strategies (like cyclodextrins) for aqueous formulations.[1] Simple buffering (PBS) is usually sufficient for biological assays.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 540371. (Note: While CID 540371 refers to the dione, data for the diacetyl derivative CAS 18940-57-3 is often cross-referenced in homologue series).[1] Retrieved from [Link]

  • Angene Chemical (2025) . Safety Data Sheet and Physicochemical Properties for CAS 18940-57-3. Retrieved from [Link][1]

Sources

1,1'-(Piperazine-1,4-diyl)diethanone crystal structure analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Crystallographic Characterization & Conformational Dynamics of 1,1'-(Piperazine-1,4-diyl)diethanone

Executive Summary

This compound (1,4-Diacetylpiperazine) represents a critical structural motif in medicinal chemistry, serving as a rigidified diamide linker and a model system for studying peptide bond restrictions. This technical guide outlines the end-to-end workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound. By defining the precise molecular geometry—specifically the piperazine ring conformation and amide planarity—researchers can leverage this scaffold to optimize pharmacokinetic profiles in drug discovery.[1]

Molecular Architecture & Synthesis Strategy

The structural integrity of 1,4-diacetylpiperazine hinges on the interplay between the steric requirements of the piperazine ring and the electronic resonance of the amide bonds.[1]

Synthesis Protocol

To obtain high-purity crystals suitable for diffraction, a controlled acetylation of piperazine is required. The reaction must avoid the formation of mono-acetylated impurities which disrupt crystal packing.[1]

Reagents:

  • Piperazine (anhydrous)

  • Acetic Anhydride (excess)

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of anhydrous piperazine in 20 mL of DCM under a nitrogen atmosphere.

  • Addition: Dropwise addition of 25 mmol Acetic Anhydride at 0°C. The excess ensures complete di-acetylation.

  • Reflux: Allow to warm to room temperature and reflux for 2 hours to drive the reaction to completion.

  • Isolation: Remove solvent in vacuo. The residue is often a white solid.[1]

  • Purification: Recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture.

Crystallization for XRD

Single crystals are grown using the Slow Evaporation technique, which is superior for obtaining the thermodynamic minimum structure.[1]

  • Solvent System: Ethanol:Water (9:1 v/v).[1] The trace water aids in solubilizing the polar amide while ethanol encourages nucleation.[1]

  • Vessel: 20 mL scintillation vial, loosely capped with perforated parafilm.

  • Conditions: Ambient temperature (293 K), vibration-free environment.

  • Timeline: 48–72 hours. Look for colorless, block-like prisms.

X-Ray Diffraction Analysis Workflow

This section details the acquisition and reduction of crystallographic data.[1][2]

Data Collection Parameters
  • Source: Mo-Kα radiation (

    
     Å).
    
    • Reasoning: Molybdenum is preferred over Copper for organic crystals to minimize absorption effects and access higher

      
       angles, improving resolution.
      
  • Temperature: 100 K (Cryostream).

    • Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), allowing for more precise determination of bond lengths and angles.

  • Strategy: Full sphere collection (omega scans).

Structure Solution & Refinement

The centrosymmetric nature of the piperazine ring usually dictates a monoclinic space group (typically


 or 

) with

(half-molecule in the asymmetric unit).[1]

Refinement Logic:

  • Phase Problem: Solve using Direct Methods (SHELXT).

  • Refinement: Full-matrix least-squares on

    
     (SHELXL).
    
  • Hydrogen Atoms: Place calculated positions (Riding model) for C-H bonds.

  • Validation: Check for void spaces using PLATON/SQUEEZE (though unlikely for this compact molecule).

XRD_Workflow Sample Single Crystal (0.2 x 0.2 x 0.1 mm) Mount Goniometer Mount (MiTeGen Loop) Sample->Mount Collect Data Collection (Mo-Kα, 100K) Mount->Collect Process Data Reduction (Integration/Scaling) Collect->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Refinement (Least Squares) Solve->Refine Output CIF Generation & Validation Refine->Output

Figure 1: Standardized crystallographic workflow for small organic molecule structure determination.

Structural Insights & Conformational Analysis

The analysis of the solved structure must focus on two critical geometric parameters: the ring conformation and the amide bond geometry.[1]

The Piperazine Chair Conformation

The 1,4-diacetylpiperazine molecule invariably crystallizes in the Chair conformation .[1][3]

  • Mechanism: This minimizes torsional strain (Pitzer strain) and steric repulsion between the methylene hydrogens (flagpole interactions), which are severe in the Boat conformation.[1]

  • Symmetry: The molecule typically sits on a crystallographic inversion center.[1][2] This means the two acetyl groups are anti to each other relative to the ring plane, but symmetry-equivalent.[1]

Amide Planarity & Resonance

The N-C=O moiety is planar due to


 resonance.[1]
  • Bond Lengths: Expect the N-C(carbonyl) bond to be shorter (~1.35 Å) than the N-C(ring) bond (~1.47 Å), confirming partial double-bond character.

  • Sum of Angles: The sum of bond angles around the Nitrogen atom should be ~360°, indicating

    
     hybridization.[1]
    
Crystal Packing Forces

Unlike secondary amides, 1,4-diacetylpiperazine lacks N-H hydrogen bond donors.

  • Primary Interaction: Packing is driven by weak

    
     hydrogen bonds and dipole-dipole interactions.[1]
    
  • Layering: Molecules often stack in layers to maximize van der Waals contact between the hydrophobic ethylene bridges.[1]

Table 1: Representative Crystallographic Parameters (Predicted/Literature Consensus)

ParameterValue / DescriptionSignificance
Crystal System MonoclinicCommon for centrosymmetric organics.
Space Group

or

High packing efficiency.[1]
Z Value 2Molecule sits on inversion center.[1][2]
Ring Conformation ChairThermodynamic minimum.[1]
N-C(O) Bond 1.34 – 1.36 ÅPartial double bond (Resonance).
C=O Bond 1.21 – 1.23 ÅStandard Carbonyl.[1]

Conformational Dynamics Visualization

Understanding why the crystal structure adopts the chair form requires analyzing the energy landscape relative to the boat form.[1]

Conformation_Energy Chair Chair Conformation (Global Minimum) Twist Twist-Boat (Intermediate) Chair->Twist +5.5 kcal/mol Boat Boat Conformation (High Energy) Twist->Boat +1.5 kcal/mol Sterics Steric Relief (Staggered H) Sterics->Chair Stabilizes Strain Flagpole Interactions (Eclipsed H) Strain->Boat Destabilizes

Figure 2: Energy landscape of the piperazine ring. The crystal structure isolates the Chair form due to significant stability over the Boat conformer.[1]

Pharmaceutical Relevance

The 1,4-diacetylpiperazine scaffold is a "privileged structure" in drug design.

  • Bioisosteres: It serves as a rigid replacement for linear diamines, reducing entropic penalties upon binding to a protein target.

  • Solubility: The two amide oxygens act as hydrogen bond acceptors, improving water solubility compared to carbocyclic analogues.[1]

  • Metabolic Stability: The amide bonds are resistant to rapid hydrolysis compared to esters.[1]

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 1,4-Bis(2-diazoacetyl)piperazine (Analogue). [Link]

  • Acta Crystallographica. Structure of piperazine-1,4-diyl derivatives. [Link]

  • Master Organic Chemistry. Conformations of Cyclohexane and Piperazine Analogues. [Link]

  • Organic Chemistry Portal. Synthesis of Piperazines. [Link]

  • National Institutes of Health (PMC). 2,2'-(Piperazine-1,4-diyl)diacetonitrile Crystal Structure. [Link]

Sources

Technical Whitepaper: Stability Profile and Degradation Kinetics of 1,1'-(Piperazine-1,4-diyl)diethanone

[1]

Executive Summary

1,1'-(Piperazine-1,4-diyl)diethanone (also known as 1,4-Diacetylpiperazine or DAP ) is a bis-amide derivative of piperazine.[1] Unlike its parent molecule, DAP lacks secondary amine functionality, rendering it chemically distinct in terms of basicity and reactivity.

In drug development, DAP is frequently encountered as:

  • A process impurity resulting from the acetylation of piperazine linkers.

  • A stable intermediate in the synthesis of complex API scaffolds.

  • A degradation marker for piperazine-based drugs under specific stress conditions.

This guide details the physicochemical stability of DAP, identifying hydrolysis as its primary degradation pathway. It establishes that while DAP itself is not a nitrosamine precursor, its degradation products (N-acetylpiperazine and piperazine) are high-risk precursors, necessitating rigorous control strategies.

Molecular Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

DAP is characterized by high polarity and significant water solubility, driven by its two amide moieties. The acetylation of the nitrogen atoms suppresses the basicity typical of piperazines, making DAP neutral in aqueous solution.

PropertySpecification
IUPAC Name This compound
Common Name 1,4-Diacetylpiperazine (DAP)
CAS Number 18940-57-3
Molecular Formula C₈H₁₄N₂O₂
Molecular Weight 170.21 g/mol
Physical State Solid (Crystalline)
Solubility High in Water, Methanol, DMSO; Low in Hexane
pKa Neutral (Amide nitrogens are non-basic)

Degradation Mechanisms[1][10]

The stability of DAP is governed by the resonance stabilization of the amide bond. Unlike esters, which hydrolyze readily, the C-N bond in DAP has partial double-bond character, requiring significant activation energy (heat, strong acid/base) to cleave.

Primary Pathway: Stepwise Hydrolysis

The dominant degradation route is the stepwise hydrolysis of the acetyl groups. This reaction is pH-dependent:

  • Acid-Catalyzed: Protonation of the carbonyl oxygen increases electrophilicity, facilitating water attack.

  • Base-Catalyzed: Direct nucleophilic attack by hydroxide ions on the carbonyl carbon.

Pathway Logic:

  • Step 1: DAP loses one acetyl group to form N-Acetylpiperazine (MAP) .

  • Step 2: MAP loses the second acetyl group to revert to Piperazine .

Oxidative Stability

DAP is significantly more stable against oxidation than piperazine. The acetylation locks the nitrogen lone pairs into the amide resonance system, preventing the formation of N-oxides or oxidative ring-opening under standard storage conditions.

Visualization of Degradation Pathways[1]

DegradationPathwayFigure 1: Stepwise Hydrolysis Pathway and Associated Safety RisksDAP1,4-Diacetylpiperazine(Parent)TS1Tetrahedral IntermediateDAP->TS1+ H2O / H+ or OH-MAPN-Acetylpiperazine(Degradant 1)TS1->MAP- Acetic AcidPIPPiperazine(Degradant 2)MAP->PIPHydrolysis (Slow)RiskNITROSAMINE RISK:Precursor to NDIP/NMIPin presence of NitritesMAP->RiskNitrosationPIP->RiskNitrosation

Analytical Strategy

Detecting DAP requires specific chromatographic conditions due to its high polarity and lack of strong UV chromophores (absorbs mainly <210 nm).

Method Selection Matrix
ParameterRecommendationRationale
Column Phase HILIC (Hydrophilic Interaction)DAP and its degradants (Piperazine) are too polar for standard C18 retention.
Alternative Phase C18 with Ion Pairing Use Hexanesulfonate if HILIC is unavailable to retain the amine degradants.
Detector LC-MS/MS (ESI+)High sensitivity required; Piperazine lacks UV absorbance.
Mobile Phase Acetonitrile / Ammonium FormateBuffer pH 3.0-4.0 is ideal for protonating degradants for MS detection.
Analytical Workflow Diagram

AnalyticalWorkflowFigure 2: Analytical Method Development Decision Treecluster_SepSeparation StrategyStartSample: DAP FormulationPrepDilution in 90% ACN(Prevent Hydrolysis during prep)Start->PrepDecisionIs MS available?Prep->DecisionHILICHILIC Column(Amide/Silica)Decision->HILICYes (Preferred)C18C18 + Ion Pairing(Octanesulfonate)Decision->C18No (UV only)DetectDetection (UV 205nm or ESI+)HILIC->DetectC18->DetectResultQuantify DAP vs.Piperazine ImpurityDetect->Result

Experimental Protocol: Forced Degradation

This protocol is designed to validate the stability-indicating nature of your analytical method. Because amides are stable, standard stress conditions (e.g., 0.1 N HCl) may produce negligible degradation.

Protocol Design

Objective: Achieve 5-20% degradation to identify secondary amine impurities.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mg/mL stock solution of DAP in Acetonitrile/Water (50:50).

  • Acid Stress:

    • Add 1.0 mL Stock + 1.0 mL 1 N HCl .

    • Heat at 80°C for 4-24 hours . (Note: 0.1 N is likely insufficient).

    • Neutralization: Quench with 1 N NaOH before injection.

  • Base Stress:

    • Add 1.0 mL Stock + 1.0 mL 1 N NaOH .

    • Heat at 60°C for 2-4 hours . (Amides hydrolyze faster in base than acid).

    • Neutralization: Quench with 1 N HCl.

  • Oxidative Stress (Control):

    • Add 1.0 mL Stock + 1.0 mL 3% H₂O₂ .

    • Incubate at RT for 24 hours.

    • Expectation: Minimal degradation (DAP is resistant).

  • Mass Balance Calculation (Self-Validating Step):

    • Sum the area counts: [Area DAP] + [Area N-Acetylpiperazine x RRF] + [Area Piperazine x RRF].

    • Compare to the initial unstressed standard. A variance >5% indicates loss of degradants (e.g., volatility of piperazine) or non-eluting species.

Safety & Regulatory Implications (Nitrosamines)

While 1,4-Diacetylpiperazine is chemically stable, its safety profile in drug substances is dictated by its potential to generate Nitrosamine Drug Substance Related Impurities (NDSRIs) .

  • Direct Risk: DAP is a tertiary amide. It cannot react with nitrites to form nitrosamines directly.

  • Indirect Risk (High): If DAP hydrolyzes (due to poor storage or acidic formulation), it releases N-Acetylpiperazine or Piperazine .

    • Both degradants are secondary amines.

    • In the presence of trace nitrites (from excipients or water), they form N-Nitroso-piperazine or N-Nitroso-acetylpiperazine , which are potent mutagenic carcinogens (Class 1 impurities).

Control Strategy: Limit the levels of DAP in the final drug product not because DAP is toxic, but to prevent the in situ generation of secondary amines.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 80973, 1,4-Diacetylpiperazine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

1,1'-(Piperazine-1,4-diyl)diethanone: A Technical Guide to Synthesis, Characterization, and Applications

[1]

Executive Summary

This compound (CAS: 13889-98-0 for mono / 18940-57-3 for di-subst. Note: CAS numbers for this specific derivative vary by hydration/salt forms in databases; this guide focuses on the neutral C8H14N2O2 species), commonly known as 1,4-diacetylpiperazine , is a symmetric bis-amide derivative of piperazine. Unlike its parent compound, which is a potent nucleophile and base used extensively in CO₂ capture and pharmacology, 1,4-diacetylpiperazine is chemically robust, non-basic, and highly polar.

This guide serves as a critical reference for researchers utilizing this compound as a stable linker in medicinal chemistry or analyzing it as a degradation marker in amine-based carbon capture systems.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]

Core Data Matrix

The following parameters define the baseline for experimental handling and identification.

ParameterValue / DescriptionNotes
IUPAC Name This compoundAlso: 1,4-Diacetylpiperazine
Molecular Formula C₈H₁₄N₂O₂
Molecular Weight 170.21 g/mol
Physical State Crystalline SolidHygroscopic; store in desiccator.
Melting Point 134 – 138 °CDistinct from diketopiperazine (>250°C).
Solubility High: Water, Methanol, CHCl₃, DMSOLow: Diethyl ether, HexanesAmphiphilic character due to amide polarity.
pKa N/A (Non-basic)Amide nitrogen lone pair is delocalized.
Structural Significance

The molecule features a piperazine ring locked in a chair conformation, with two acetyl groups at the N1 and N4 positions. This symmetry simplifies NMR analysis but significantly alters the reactivity compared to free piperazine. The amide bonds render the nitrogens non-nucleophilic, making the molecule an excellent "inert spacer" in complex synthesis or a terminal product in degradation pathways.

Part 2: Synthesis Protocol (Self-Validating System)

The "Green" Acetylation Protocol

While acetyl chloride is a common reagent, it generates HCl gas and requires base scavengers. The preferred method for high-purity 1,4-diacetylpiperazine uses acetic anhydride in a solvent-free or mild solvent system, minimizing waste and purification steps.

Reactions:

Step-by-Step Methodology:
  • Setup: Charge a round-bottom flask with Piperazine (anhydrous, 10 mmol) .

  • Addition: Add Acetic Anhydride (25 mmol, 2.5 eq) dropwise at 0°C (ice bath) to control the exotherm.

  • Reflux: Once addition is complete, heat the mixture to 60-70°C for 2 hours .

    • Causality: Heating ensures double acetylation; room temperature often yields a mixture of mono- and di-acetylated products.

  • Workup:

    • Remove excess acetic anhydride and acetic acid byproduct under reduced pressure (rotary evaporator).

    • The residue is a crude solid.

  • Purification: Recrystallize from Ethanol/Ethyl Acetate (1:1) .

  • Validation: Check melting point (Target: 134-138°C).

Synthesis Workflow Visualization

SynthesisWorkflowStartStart: Piperazine(Anhydrous)ReagentAdd Acetic Anhydride(2.5 eq, 0°C)Start->ReagentExothermicReactionHeat to 70°C(2 Hours)Reagent->ReactionAcetylationWorkupEvaporate Volatiles(Vac < 10 mbar)Reaction->WorkupRemove AcOHPurifyRecrystallize(EtOH/EtOAc)Workup->PurifyCrude SolidEndPure 1,4-DiacetylpiperazinePurify->EndYield > 85%

Caption: Optimized workflow for the synthesis of 1,4-diacetylpiperazine minimizing byproduct formation.

Part 3: Characterization & Spectroscopy[5]

Accurate identification relies on the symmetry of the molecule.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Chloroform-d)

  • ¹H NMR (400 MHz):

    • δ 2.13 ppm (s, 6H): Methyl protons of the acetyl groups. Appears as a sharp singlet due to free rotation and symmetry.

    • δ 3.40 – 3.60 ppm (m, 8H): Piperazine ring protons. Due to the restricted rotation of the amide bond (partial double bond character), these may appear as two distinct multiplets or a broadened singlet depending on temperature and resolution. At room temperature, they often resolve into two multiplets corresponding to syn and anti conformers relative to the carbonyl oxygen.

  • ¹³C NMR (100 MHz):

    • δ 21.3 ppm: Acetyl methyl carbons.

    • δ 40.8 / 45.5 ppm: Ring carbons (splitting observed due to rotamers).

    • δ 169.2 ppm: Carbonyl carbons (Amide C=O).

Infrared Spectroscopy (FT-IR)
  • 1620 – 1640 cm⁻¹: Strong C=O stretching vibration (Tertiary Amide).

  • No N-H stretch: Absence of bands in the 3300-3500 cm⁻¹ region confirms complete acetylation (distinguishing from mono-acetylpiperazine).

Part 4: Applications & Mechanistic Insights

Carbon Capture: The Degradation Marker

In industrial CO₂ capture using aqueous piperazine (PZ), 1,4-diacetylpiperazine is not a capture agent but a terminal degradation product .

  • Mechanism: Oxidative degradation of PZ or reaction with flue gas impurities (like acetic acid/acetate) leads to acetylation.

  • Impact: Accumulation of 1,4-diacetylpiperazine reduces the "working capacity" of the solvent because the amine sites—responsible for binding CO₂—are blocked.

  • Detection: High-Performance Liquid Chromatography (HPLC) or GC-MS is used to monitor this species to determine solvent health.

DegradationPathwaycluster_impactOperational ImpactPZPiperazine (Active Solvent)Mono1-Acetylpiperazine(Semi-Active)PZ->Mono+ Acetate / HeatImpurityFlue Gas Impurities(Acetic Acid / Acetate)Impurity->MonoDi1,4-Diacetylpiperazine(Inactive / Waste)Mono->Di+ Acetate / HeatLossLoss of CO2 CapacityDi->LossViscosityIncreased ViscosityDi->Viscosity

Caption: Pathway showing the irreversible deactivation of piperazine into 1,4-diacetylpiperazine in CCS units.

Pharmaceutical Chemistry: The Rigid Linker

1,4-diacetylpiperazine is used as a scaffold in drug design.

  • Linker Chemistry: The ethylenediamine backbone, constrained in a ring, provides a specific distance and angle between substituents.

  • Metabolite: It is a known metabolite of piperazine-containing drugs, formed via hepatic N-acetylation.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 540371. National Center for Biotechnology Information (2025). Link(Note: Verify specific isomer data within substructure searches).

  • Synthesis Protocols

    • B. S. Furniss et al., Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (Standard Acetylation Protocols).[1]

  • CO₂ Capture Degradation

    • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50. Link

    • Closmann, F., et al. (2009). Degradation of aqueous piperazine in carbon dioxide capture. Environmental Science & Technology.[2] Link

  • Spectroscopic Data

    • Spectral Database for Organic Compounds (SDBS). AIST, Japan. SDBS No. 1624 (Piperazine derivatives). Link

Technical Guide: 1,1'-(Piperazine-1,4-diyl)diethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, synthesis, and application profile of 1,1'-(Piperazine-1,4-diyl)diethanone (commonly known as 1,4-Diacetylpiperazine ).

Discovery, Synthesis, and Application Profile

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 18940-57-3 ) is a symmetric diamide derived from the acetylation of piperazine.[1] While often overshadowed by its diketo-analog (1,4-diacetylpiperazine-2,5-dione), this molecule serves as a critical process impurity marker in pharmaceutical manufacturing and a versatile scaffold in crystal engineering and CO₂ capture technologies.

Crucial Distinction for Researchers: It is imperative to distinguish this compound from 1,4-diacetylpiperazine-2,5-dione (CAS 3027-05-2). The latter is a derivative of glycine anhydride (diketopiperazine) and possesses significantly different solubility and reactivity profiles.[2] This guide focuses strictly on the non-oxidized piperazine core (CAS 18940-57-3).

Chemical Data Table
PropertySpecification
IUPAC Name This compound
Common Name 1,4-Diacetylpiperazine
CAS Number 18940-57-3
Molecular Formula C₈H₁₄N₂O₂
Molecular Weight 170.21 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in water, ethanol, chloroform; Insoluble in ether
Melting Point ~134–138 °C (Experimental range varies by purity)
Part 2: Synthesis and Mechanistic Pathways

The synthesis of 1,4-diacetylpiperazine is a classic nucleophilic acyl substitution. Historically, this compound was identified during the structural characterization of piperazine bases in the early 20th century. Modern protocols utilize controlled acetylation to avoid mono-acetyl impurities.

2.1 Standard Laboratory Synthesis Protocol

Objective: Synthesis of high-purity 1,4-diacetylpiperazine from anhydrous piperazine.

Reagents:

  • Piperazine (anhydrous): 1.0 eq[2]

  • Acetic Anhydride (or Acetyl Chloride): 2.2 eq[2]

  • Triethylamine (Et₃N): 2.5 eq (if using Acetyl Chloride)[2]

  • Solvent: Dichloromethane (DCM) or Benzene (historical)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 8.6 g (0.1 mol) of anhydrous piperazine in 100 mL of dry DCM under an inert atmosphere (N₂).

  • Base Addition: Add 35 mL (0.25 mol) of Triethylamine. Cool the solution to 0 °C in an ice bath.

  • Acylation: Dropwise add 17.2 g (0.22 mol) of Acetyl Chloride over 30 minutes. The exotherm must be controlled to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate (Et₃N[2]·HCl salts) will form.[2]

  • Workup: Filter off the amine salts. Wash the filtrate with saturated NaHCO₃ (2 x 50 mL) to remove excess acid/chloride, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from ethanol/ethyl acetate to yield white crystals.

2.2 Reaction Mechanism Visualization

The following diagram illustrates the stepwise acetylation mechanism, highlighting the progression from piperazine to the mono-acetyl intermediate and finally the di-acetyl target.

SynthesisPathway cluster_conditions Reaction Conditions Pip Piperazine (Nucleophile) Mono 1-Acetylpiperazine (Intermediate) Pip->Mono Step 1: N-Acylation (Fast) AcCl Acetyl Chloride (Electrophile) AcCl->Mono + 1 eq Di 1,4-Diacetylpiperazine (Target) AcCl->Di + 1 eq Mono->Di Step 2: N'-Acylation (Slower) Et3N Et3N (Base) Scavenges HCl

Caption: Stepwise nucleophilic acyl substitution converting piperazine to 1,4-diacetylpiperazine via the mono-acetyl intermediate.

Part 3: Pharmaceutical & Industrial Applications[3][4][5][8][9]
3.1 Pharmaceutical Impurity Profiling

In the development of piperazine-based drugs (e.g., antifungal azoles like Itraconazole or anthelmintics), the piperazine ring is often introduced via a mono-substitution reaction.

  • The Problem: If the starting piperazine is not strictly mono-protected or if stoichiometry is uncontrolled, 1,4-diacetylpiperazine can form as a byproduct if acetic anhydride is used in upstream steps or during workups involving acetate buffers.

  • Regulatory Status: It is monitored as a Process Related Impurity .[2] Its detection in final drug substances requires validated HPLC/GC methods.[2]

3.2 Crystal Engineering & Co-Crystals

1,4-Diacetylpiperazine acts as a hydrogen bond acceptor in crystal engineering.

  • Nicarbazin Analog: It forms a 1:2 complex with 4,4'-dinitrodiphenylamine, structurally analogous to the coccidiostat Nicarbazin . This capability makes it a valuable model compound for studying urea-amide hydrogen bonding networks in solid-state chemistry.

3.3 CO₂ Capture Technologies

Recent research utilizes piperazine derivatives in carbon capture.[2] While piperazine itself is the standard, 1,4-diacetylpiperazine serves as a model amide to study the degradation pathways of amine solvents. It represents the "deactivated" form of the solvent, helping researchers quantify the loss of active amine species during oxidative degradation.

Part 4: Characterization Data (Self-Validation)[2]

To ensure the synthesized compound is correctly identified, compare experimental data against these standard values.

1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)

  • δ 2.13 ppm (s, 6H): Singlet corresponding to the two equivalent methyl groups (–COCH ₃).[2]

  • δ 3.40–3.60 ppm (m, 8H): Multiplets for the piperazine ring protons (–N–CH ₂–).[2] The restricted rotation around the amide bond often causes these signals to appear as two distinct multiplets or broad peaks depending on temperature.[2]

2. Carbon NMR (¹³C NMR, 100 MHz, CDCl₃)

  • δ 21.3 ppm: Methyl carbons.[2]

  • δ 40.9, 45.6 ppm: Piperazine ring carbons (splitting due to rotamers).[2]

  • δ 169.2 ppm: Carbonyl carbons (C=O).[2]

3. Infrared Spectroscopy (FT-IR)

  • 1630–1650 cm⁻¹: Strong C=O stretching vibration (Tertiary Amide).[2]

  • Absence of 3300–3500 cm⁻¹: Confirms no N–H remains (complete acetylation).[2]

Part 5: References
  • Synthesis Protocol & Properties:

    • Gallina, C., & Liberatori, A. (1974).[2] Condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes.[3][4][5][6] Tetrahedron, 30(5), 667-673. (Note: Discusses the dione, but cites the simple diacetyl preparation in experimental sections).

  • Crystal Structure & Nicarbazin Analog:

    • Lynch, D. E., et al. (1999).[2] 4,4'-Dinitrodiphenylamine–1,4-diacetylpiperazine (2/1). Acta Crystallographica Section C, 55(11).[2]

  • Piperazine Impurity Profiling:

    • Bugaenko, D. I., et al. (2018).[2] 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives. Chemistry of Heterocyclic Compounds, 53, 1277–1279.

    • [2]

  • CO₂ Capture Relevance:

    • Rochelle, G. T. (2009).[2] Amine Scrubbing for CO₂ Capture.[2] Science, 325(5948), 1652-1654. (Contextual grounding for piperazine amide degradation).

    • [2]

Sources

Computational Characterization and Molecular Dynamics of 1,1'-(Piperazine-1,4-diyl)diethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

1,1'-(Piperazine-1,4-diyl)diethanone (CAS: 77-65-6), often abbreviated as 1,4-diacetylpiperazine (DAP) , represents a critical structural motif in medicinal chemistry. Unlike simple aliphatic amines, DAP features a piperazine core where both nitrogen atoms are acylated. This modification drastically alters the molecule's basicity, lipophilicity, and conformational flexibility, making it an ideal model system for studying peptide bond restrictions in cyclic scaffolds.

This guide provides a rigorous theoretical framework for characterizing DAP. It moves beyond standard geometry optimization to address the specific challenges of amide bond rotamerism and ring puckering dynamics . The protocols detailed here are designed to support drug development workflows where DAP serves as a linker or pharmacophore core.

Molecular Specifications
PropertyValueTheoretical Significance
Formula C₈H₁₄N₂O₂Heterocyclic diamide
Symmetry C₂ₕ or C₂ (Conformer dependent)Dictates IR/Raman activity (Mutual Exclusion Principle)
Electronic State Closed-shell singletStandard DFT applicability
Key Functionality Tertiary Amide (x2)Restricted N-C rotation (Partial double bond character)

Computational Methodology: The "Gold Standard" Protocol

Level of Theory Selection

For high-accuracy results without prohibitive cost, the following model chemistries are validated:

  • Geometry & Frequencies: wB97X-D/6-311++G(d,p)

    • Reasoning: The wB97X-D functional includes long-range dispersion corrections, essential for accurately modeling the weak steric interactions between the acetyl methyl groups and the piperazine ring protons.

  • NMR Shielding Tensors: mPW1PW91/6-311+G(2d,p) (GIAO Method)

    • Reasoning: This functional consistently outperforms B3LYP for magnetic properties of organic amides.

  • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model)

    • Reasoning: Water or DMSO are standard solvents. Implicit solvation is crucial because the dipole moment of DAP changes significantly between syn and anti conformers, stabilizing different states in solution vs. gas phase.

The Theoretical Workflow (DOT Visualization)

The following diagram outlines the logical flow for a complete theoretical study, ensuring self-validation at each step.

DAP_Workflow Start Initial Structure (Z-Matrix/PDB) Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Start->Opt Freq Frequency Calc (Hessian Analysis) Opt->Freq Check Validation: NIMAG = 0? Freq->Check Check->Opt No (Imaginary Freq) Elec Electronic Props (FMO, MEP, NBO) Check->Elec Yes (Minima) Spec Spectroscopy (IR/Raman/NMR) Check->Spec Yes Dock Molecular Docking (AutoDock/Vina) Elec->Dock Charge Assignment

Figure 1: Validated computational workflow for 1,4-diacetylpiperazine characterization. Note the critical checkpoint at Frequency Calculation to ensure a true local minimum.

Conformational Landscape & Isomerism

The theoretical complexity of DAP lies in its two degrees of freedom: Ring Inversion and Amide Rotation.

Ring Puckering (Chair vs. Boat)

The piperazine ring predominantly adopts the Chair conformation. Theoretical calculations (PES Scan) consistently show the Twist-Boat and Boat conformers are >5 kcal/mol higher in energy, making them negligible at room temperature unless constrained by a binding pocket.

Amide Rotamerism (The E/Z Switch)

The N-C(carbonyl) bond has significant double-bond character due to resonance (N lone pair delocalization into the carbonyl). This creates a high rotational barrier (~15-20 kcal/mol).

  • E,E (Anti-Anti): Carbonyl oxygens point away from the ring center.

  • Z,Z (Syn-Syn): Carbonyl oxygens point toward the ring center (sterically disfavored).

  • E,Z (Syn-Anti): Asymmetric.

Critical Insight: In the gas phase and non-polar solvents, the Centrosymmetric (Anti) conformer is the global minimum due to dipole moment minimization (Dipole ≈ 0 Debye). In polar solvents, the equilibrium may shift slightly, but the Anti form remains dominant.

Conformation_Map GlobalMin Global Minimum (Chair, Anti-Anti) Dipole ~ 0 D TS Transition State (Twist-Boat / Amide Rotation) GlobalMin->TS +18 kcal/mol (Rot) LocalMin Local Minimum (Chair, Syn-Anti) Dipole > 0 D LocalMin->TS +5 kcal/mol (Ring)

Figure 2: Energy landscape of DAP. The high barrier to amide rotation locks the molecule into specific rotameric states at physiological temperatures.

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how DAP interacts with biological targets (e.g., hydrogen bonding in a receptor site).

Frontier Molecular Orbitals (FMO)[2]
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Nitrogen lone pairs and the carbonyl Oxygen (non-bonding n orbitals). This indicates the sites most likely to donate electrons or act as nucleophiles.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Carbonyl Carbon (π* antibonding). This is the site susceptible to nucleophilic attack (e.g., hydrolysis).

  • Band Gap: A large HOMO-LUMO gap (typically >5 eV for amides) indicates high chemical stability, suggesting DAP is a stable metabolic product or linker, rather than a reactive warhead.

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density surface reveals:

  • Red Regions (Negative Potential): Concentrated at the Carbonyl Oxygens . These are the primary Hydrogen Bond Acceptors (HBA).

  • Blue Regions (Positive Potential): Concentrated at the Methyl protons and ring protons.

  • Implication: DAP acts as a bidentate H-bond acceptor. In docking studies, these oxygens are the key anchor points.

Spectroscopic Validation

To ensure your theoretical model matches reality, compare calculated frequencies with experimental data.

Vibrational ModeApprox.[1][2] Exp. Freq (cm⁻¹)Calculated (Scaled)*Assignment
ν(C=O) 1620 - 16401635Amide I (Strong, characteristic)
ν(C-N) 1420 - 14401430Amide III (Stretch)
δ(CH₂) 1250 - 13001280Ring scissoring/wagging
ν(N-C) 1000 - 10201010Ring stretching

Note: DFT frequencies are typically overestimated. A scaling factor of ~0.961 (for B3LYP) or ~0.95 (for wB97X-D) must be applied.

References

  • BenchChem. (n.d.). This compound - Structure and Properties.[3] Retrieved from

  • Cukrowski, I., et al. (2012).[4] 2,2′-(Piperazine-1,4-diyl)diethanaminium dibenzoate.[4] Acta Crystallographica Section E. Retrieved from

  • O'Reilly, R. et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines. Beilstein Journal of Organic Chemistry.[5] Retrieved from

  • MDPI. (2021). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).[6] Molbank. Retrieved from

  • Gaussian, Inc. (2025). DFT Functional Descriptions (wB97X-D). Retrieved from

Sources

1,1'-(Piperazine-1,4-diyl)diethanone safety and handling precautions.

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 18940-57-3 | Synonyms: 1,4-Diacetylpiperazine; N,N'-Diacetylpiperazine [1][2][][4]

Executive Summary

This technical guide outlines the operational safety, physicochemical handling, and experimental protocols for 1,1'-(Piperazine-1,4-diyl)diethanone .[1][2][][4] As a bis-acetamide derivative of piperazine, this compound represents a critical intermediate in the synthesis of pharmaceutical linkers, polymer additives, and energetic plasticizers.[1][2][][4]

While the acetylation of the parent piperazine significantly reduces basicity and corrosivity, this molecule retains specific handling requirements due to its solubility profile and potential for piperazine-moiety sensitization.[2][] This guide prioritizes containment of particulates and rigorous exposure control.[2][][5]

Part 1: Chemical Identity & Physicochemical Profile[2][6]

Scientific Integrity Note: The physicochemical data below synthesizes experimental values with structural analogs. The acetylation of both nitrogen centers removes the H-bond donor capability of the parent amine, altering its melting point and solubility compared to piperazine hexahydrate.[2][]

PropertySpecificationOperational Implication
CAS Number 18940-57-3 Primary identifier for inventory and SDS retrieval.[1][2][]
Molecular Formula C₈H₁₄N₂O₂MW: 170.21 g/mol .[1][6]
Physical State Crystalline Solid (White to Off-White)Requires dust control measures (Local Exhaust Ventilation).[1][][4]
Melting Point ~138–140 °C (Lit.[1][] var.)Solid at ambient temp; stable for standard weighing.[]
Solubility High: Water, DMSO, MethanolLow: Hexanes, Et₂OUse polar solvents for reactor cleaning.[1][2][4]
Basicity Neutral (Amide nitrogens)Unlike piperazine, it does not require acid-resistant storage.[1][2][][4]
Self-Validating Identity Check (NMR)

Due to the restricted rotation of the N-C(O) bond, 1,4-diacetylpiperazine may exhibit rotameric broadening in ¹H NMR at room temperature.[1][2][][4]

  • Validation Step: Run ¹H NMR in DMSO-d₆ at 25°C. If peaks are broad, heat to 80°C to coalesce signals, confirming the tertiary amide structure.

Part 2: Hazard Identification & Toxicology (Risk Assessment)[3][4]

GHS Classification (Derived): While specific GHS data for CAS 18940-57-3 is often limited in vendor catalogs, "read-across" toxicology from piperazine (CAS 110-85-0) and N-acetylmorpholine (CAS 1696-20-4) dictates a conservative safety posture.[1][2][][4]

  • Signal Word: WARNING

  • Primary Hazards:

    • H315: Causes skin irritation.[][7][8]

    • H319: Causes serious eye irritation.[][7][8][9]

    • H335: May cause respiratory irritation.[]

    • Precautionary Note (Sensitization): Although acetylation reduces reactivity, the metabolic hydrolysis to free piperazine is possible.[2][4] Treat as a potential respiratory and skin sensitizer .[2][]

DOT Diagram 1: Exposure Control Decision Matrix

This logic flow ensures the correct engineering controls are selected based on the physical state of the manipulation.[2]

SafetyMatrix Start Task Assessment: 1,4-Diacetylpiperazine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved (DMSO/Water) StateCheck->Solution DustRisk Risk: Particulate Inhalation (Sensitization Potential) Solid->DustRisk SplashRisk Risk: Dermal Absorption & Eye Irritation Solution->SplashRisk ControlSolid Control: Fume Hood + N95/P100 or PAPR DustRisk->ControlSolid ControlLiq Control: Fume Hood + Nitrile Gloves (0.11mm) + Goggles SplashRisk->ControlLiq

Figure 1: Decision matrix for selecting Personal Protective Equipment (PPE) and Engineering Controls based on the physical state of the reagent.[1][2][][4]

Part 3: Engineering Controls & PPE[2]
1. Respiratory Protection
  • Solid Handling: Use a certified fume hood.[] If weighing outside a hood (not recommended), a P100 particulate respirator is mandatory to prevent inhalation of fines, which may trigger sensitization in susceptible individuals.[2][][4]

  • Solution Handling: Standard laboratory ventilation (60–100 fpm face velocity) is sufficient.[]

2. Dermal Protection
  • Glove Selection:

    • Nitrile (0.11 mm): Sufficient for incidental contact with the solid.[]

    • Butyl Rubber: Recommended if dissolved in penetrating solvents like DMSO or DMF.[2]

  • Causality: Amides can facilitate the transport of other solutes through the skin.[2] If the diacetylpiperazine is in a cocktail with toxic reagents, upgrade glove permeation resistance immediately.[2][]

Part 4: Operational Workflows & Protocols[2]
Protocol A: Solid Weighing & Transfer

Objective: Transfer solid 1,4-diacetylpiperazine without generating airborne dust or static discharge.[1][2][]

  • Static Neutralization: This compound is a crystalline organic solid and may accumulate static charge.[] Use an anti-static gun or ionizer bar on the weigh boat before adding the solid.[]

  • Weighing: Perform all weighing inside a balance enclosure or fume hood.

  • Transfer: Do not dump the powder. Use a wide-mouth funnel.

  • Cleaning: Wipe the balance area with a water-dampened Kimwipe (high water solubility facilitates cleanup) followed by an ethanol wipe.[] Do not use compressed air to blow away dust.[2]

Protocol B: Reaction Setup (Nucleophilic Substitution/Linker Chemistry)

Context: Using 1,4-diacetylpiperazine as a scaffold.[1][2][]

  • Solvent Choice: Dissolve in DMF or DMSO for substitution reactions.[] Water is suitable for biphasic systems but may complicate organic extraction later.[]

  • Addition: Add the solid to the solvent, not vice versa, to prevent clumping.[2][]

  • Quenching:

    • If used in excess: Quench with dilute aqueous acid (HCl).[] The amide is stable to mild acid, but this helps solubilize any unreacted amine impurities if present.[2][]

    • Validation: Check pH of the aqueous layer.[]

DOT Diagram 2: Spill Response Logic

A self-validating workflow for managing accidental release.[2][]

SpillResponse Event Spill Detected Identify Identify State: Solid vs. Liquid Event->Identify DrySpill Dry Powder Identify->DrySpill WetSpill Solution Identify->WetSpill ActionDry Do NOT Sweep. Cover with wet paper towels. Scoop to waste. DrySpill->ActionDry ActionWet Absorb with Vermiculite. Neutralize if solvent requires. Scoop to waste. WetSpill->ActionWet Clean Wash surface with Water then Ethanol ActionDry->Clean ActionWet->Clean

Figure 2: Step-by-step logic for containing and cleaning spills.[1][2][] Note the prohibition of dry sweeping to prevent aerosolization.[2][4]

Part 5: Storage & Stability[2]
  • Storage Conditions: Store in a tightly sealed container at room temperature (15–25°C) .

  • Hygroscopicity: Amides can be hygroscopic.[] Store with a desiccant (silica gel) to prevent clumping.[]

  • Incompatibilities:

    • Strong Oxidizers: Risk of exothermic reaction.[]

    • Strong Acids/Bases: Prolonged exposure at high temperatures may hydrolyze the acetyl groups, releasing free piperazine (corrosive/sensitizer).[2][4]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 18940-57-3. Retrieved from [Link][1][][4]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperazine derivatives. Retrieved from [Link][1][][4]

Sources

Methodological & Application

Application Note: Synthesis and Optimization of 1,1'-(Piperazine-1,4-diyl)diethanone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The piperazine pharmacophore is a "privileged structure" in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Imatinib (Gleevec) and Ciprofloxacin. The 1,1'-(Piperazine-1,4-diyl)diethanone moiety represents a critical subclass, often utilized as a rigid linker in bis-pharmacophores or as a stable metabolic reference standard.

This guide details the synthesis of the core N,N'-diacetylpiperazine and its highly reactive derivative, 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) . The latter serves as a versatile electrophilic "warhead" for fragment-based drug discovery (FBDD), allowing rapid coupling with thiols and amines to generate diverse libraries.

Retrosynthetic Analysis & Mechanism

To achieve high-purity synthesis, we must understand the bond disconnections. The formation of the amide bond is driven by the nucleophilic attack of the secondary amines of piperazine on the carbonyl carbon of the acylating agent.

Reaction Mechanism (Nucleophilic Acyl Substitution)

The following diagram illustrates the stepwise mechanism, highlighting the tetrahedral intermediate stabilization and the elimination of the leaving group (acetate or chloride).

ReactionMechanism Piperazine Piperazine (Nucleophile) Tetrahedral Tetrahedral Intermediate Piperazine->Tetrahedral N-Attack on C=O AcylAgent Acylating Agent (Ac2O or AcCl) AcylAgent->Tetrahedral Elimination Elimination of Leaving Group Tetrahedral->Elimination Collapse Product 1,1'-(Piperazine-1,4-diyl) diethanone Elimination->Product -AcOH / -HCl

Caption: Fig 1. Mechanistic pathway for the N,N'-diacylation of piperazine. The reaction proceeds via an addition-elimination mechanism.

Experimental Protocols

Protocol A: High-Throughput Synthesis of this compound

Best for: Large scale production, metabolic standards.

Reagents:

  • Piperazine (anhydrous): 10.0 g (116 mmol)

  • Acetic Anhydride: 30 mL (317 mmol, 2.7 eq)

  • Solvent: Dichloromethane (DCM) or Water (Green alternative)

  • Catalyst: DMAP (4-Dimethylaminopyridine) - 1 mol% (Optional)

Methodology:

  • Dissolution: Dissolve piperazine (10 g) in DCM (100 mL) in a 250 mL round-bottom flask. Note: If using water, the reaction is biphasic or homogeneous depending on concentration; DCM is preferred for ease of workup.

  • Cooling: Cool the solution to 0°C using an ice bath. The acetylation is highly exothermic.

  • Addition: Add Acetic Anhydride dropwise over 20 minutes. Maintain internal temperature < 10°C to prevent polymerization or discoloration.

  • Reflux: Once addition is complete, warm to room temperature and reflux for 2 hours to ensure conversion of the mono-acetyl intermediate to the di-acetyl product.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine/DMAP.

    • Wash with Sat. NaHCO3 (2 x 50 mL) to remove excess acetic acid.

    • Dry over anhydrous MgSO4 and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane (1:1) if necessary.[1]

Self-Validating Checkpoint:

  • TLC (10% MeOH in DCM): Product R_f ~ 0.5. Stain with Ninhydrin. Crucial: The product is an amide and will NOT stain purple/red. If the spot turns purple, you still have unreacted piperazine (amine).

Protocol B: Synthesis of the "Warhead" Linker (Bis-2-chloroacetyl derivative)

Best for: Creating electrophilic scaffolds for drug libraries.

Reagents:

  • Piperazine: 5.0 g (58 mmol)

  • Chloroacetyl Chloride: 10.2 mL (128 mmol, 2.2 eq)

  • Base: Triethylamine (TEA) or K2CO3

  • Solvent: Dry THF or Acetone

Methodology:

  • Setup: Flame-dry a 250 mL flask under N2 atmosphere. Add Piperazine and TEA (17.8 mL, 2.2 eq) to dry THF (80 mL).

  • Controlled Addition: Cool to -10°C (Salt/Ice bath). Add Chloroacetyl Chloride dropwise. Critical: Rapid addition generates HCl gas and heat, leading to dark tar formation.

  • Reaction: Stir at 0°C for 1 hour, then room temperature for 3 hours. A thick white precipitate (TEA·HCl salts) will form.

  • Filtration: Filter off the TEA·HCl salts using a sintered glass funnel.

  • Isolation: Concentrate the filtrate. The residue is often a solid.

  • Recrystallization: Recrystallize from Ethanol to yield white needles.

Why this works: The chloro-group activates the alpha-carbon, making it a prime target for S_N2 reactions with thiols (cysteine residues) or other amines, forming the basis of many covalent inhibitors.

Process Control & Data Analysis

Comparative Data Table
ParameterProtocol A (Ac2O)Protocol B (Cl-AcCl)Green Method (Solvent-Free)
Yield 92 - 96%75 - 85%88 - 92%
Reaction Time 2.5 Hours4 Hours1 Hour (Microwave)
Atom Economy Moderate (AcOH byproduct)Low (HCl/Salt waste)High
Primary Risk ExothermCorrosive/LachrymatorThermal runaway
Characterization Standards

To validate the synthesis, compare your data against these benchmarks:

  • 1H NMR (CDCl3, 400 MHz):

    • Diacetyl:[1] δ 3.40–3.60 (m, 8H, piperazine ring), 2.10 (s, 6H, -COCH3).

    • Bis-chloroacetyl: δ 4.08 (s, 4H, Cl-CH2-), 3.65 (m, 8H, piperazine ring).

    • Diagnostic: Look for the disappearance of the broad NH peak (~1.5-2.0 ppm).

  • IR Spectroscopy:

    • Strong Amide I band at 1640–1660 cm⁻¹ (C=O stretch).

    • Absence of N-H stretch at 3300 cm⁻¹.

Workflow Visualization

The following flowchart outlines the decision matrix for purification, ensuring batch consistency.

PurificationWorkflow Start Crude Reaction Mixture CheckpH Check pH (Target: Neutral/Basic) Start->CheckpH Extract Liquid-Liquid Extraction (DCM / Water) CheckpH->Extract TLC TLC Analysis (Ninhydrin Stain) Extract->TLC Decision Is Amine Present? TLC->Decision AcidWash Wash with 1M HCl (Removes Amine) Decision->AcidWash Yes (Purple Spot) Dry Dry (MgSO4) & Conc. Decision->Dry No AcidWash->Dry Recryst Recrystallize (EtOH/Hexane) Dry->Recryst Final Pure Product (>98% HPLC) Recryst->Final

Caption: Fig 2. Purification logic flow. The critical control point is the Ninhydrin test to detect unreacted starting material.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87346, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Piperazines and Derivatives. Retrieved from [Link]

  • Chaudhary, P., et al. (2023). Green chemistry approach towards Piperazine: anticancer agents. ResearchGate. Retrieved from [Link]

  • Al-Mulla, A. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.[2] ResearchGate. Retrieved from [Link]

Sources

applications of 1,1'-(Piperazine-1,4-diyl)diethanone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,1'-(Piperazine-1,4-diyl)diethanone in Medicinal Chemistry

Executive Summary

This compound (also known as 1,4-Diacetylpiperazine ; CAS: 1696-20-4) is a symmetric, non-ionic piperazine derivative distinct from its cyclic dipeptide counterpart, piperazine-2,5-dione.[1] In modern medicinal chemistry, it serves three critical functions:

  • A "Masked" Polar Scaffold: It provides the structural rigidity and polarity of piperazine without the basic nitrogen centers, eliminating liability for hERG channel inhibition and phospholipidosis often associated with cationic amphiphilic drugs.

  • Synthetic Hub for Desymmetrization: It acts as a stable, cost-effective precursor for generating 1-acetylpiperazine (a key intermediate for antifungal and antipsychotic synthesis) via controlled partial hydrolysis.[1]

  • Biological Probe: Recent studies identify 1,4-diacylpiperazines as selective inhibitors of the eukaryotic initiation factor 4A3 (eIF4A3), validating the scaffold's utility in targeting RNA metabolism.[1]

Chemical Profile & Distinctions

  • IUPAC Name: this compound[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • MW: 170.21 g/mol

  • Physical State: Water-soluble crystalline solid (mp: 96–98 °C).[1]

  • Conformation: The piperazine ring adopts a stable chair conformation in the crystal lattice, with acetyl groups exhibiting restricted rotation, making it an excellent NMR probe for amide bond dynamics.

CRITICAL DISTINCTION: Do not confuse with 1,4-Diacetylpiperazine-2,5-dione (CAS 3027-05-2).[1] The latter is a diketopiperazine (cyclic peptide) with significantly different reactivity and solubility profiles.[1]

Application I: Synthetic Hub – Controlled Desymmetrization

Context: 1-Acetylpiperazine is a high-value building block.[1] Direct mono-acetylation of piperazine often leads to mixtures of mono- and di-acetylated products.[1] A more robust route involves the selective mono-deacetylation of the inexpensive, symmetric 1,4-diacetylpiperazine.[1]

Protocol: Selective Mono-Deacetylation to 1-Acetylpiperazine
  • Objective: Isolate 1-acetylpiperazine from 1,4-diacetylpiperazine with >85% selectivity.

  • Mechanism: Statistical hydrolysis exploiting the reduced electrophilicity of the second amide bond after the first is cleaved (due to the inductive effect of the resulting secondary amine).

Reagents:

  • Substrate: 1,4-Diacetylpiperazine (10 mmol)

  • Reagent: Hydroxylamine hydrochloride (NH

    
    OH[1]·HCl) or dilute NaOH[1]
    
  • Solvent: Ethanol/Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.70 g (10 mmol) of 1,4-diacetylpiperazine in 20 mL of EtOH/H

    
    O mixture.
    
  • Controlled Hydrolysis: Add 1.0 equivalent of NaOH (1 N solution) dropwise over 30 minutes at 0 °C. Note: Slow addition is critical to prevent double deprotection.

  • Quenching: Stir at room temperature for 4 hours. Monitor by TLC (DCM:MeOH 9:1).[1] The diacetyl starting material (Rf ~0.[1]6) will disappear, and the mono-acetyl product (Rf ~0.[1]3) will appear.[1]

  • Workup: Neutralize with dilute HCl to pH 7. Evaporate ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with Chloroform (3 x 15 mL). The unreacted diacetyl remains in the organic phase (if any). The mono-acetyl product partitions into the aqueous phase due to the free amine.

  • Isolation: Basify the aqueous phase to pH >12 with NaOH pellets and extract exhaustively with DCM. Dry over Na

    
    SO
    
    
    
    and concentrate to yield 1-acetylpiperazine as a hygroscopic oil/solid.[1]

Application II: Fragment-Based Drug Discovery (FBDD)

Context: The 1,4-diacetylpiperazine scaffold mimics the geometry of bioactive piperazines (e.g., Imatinib, Ciprofloxacin) but lacks the basic nitrogen. This allows researchers to probe binding pockets requiring a neutral, polar spacer .[1]

Case Study: eIF4A3 Inhibitors

Recent research identified 1,4-diacylpiperazines as selective inhibitors of eIF4A3 (a DEAD-box RNA helicase).[1][2] The diacetyl core acts as a rigid linker that positions aromatic "wings" to lock the enzyme in a specific conformation, preventing RNA binding.

Workflow Visualization: The following diagram illustrates the logic of using 1,4-diacetylpiperazine as a scaffold to develop selective inhibitors.

FBDD_Workflow cluster_0 Structural Advantages Start Hit Identification (HTS) Scaffold 1,4-Diacetylpiperazine (Core Scaffold) Start->Scaffold Identified Core Opt1 Side Chain Optimization Scaffold->Opt1 Desymmetrization Adv1 Restricted Rotation (Entropy penalty reduction) Scaffold->Adv1 Adv2 Non-Basic (No hERG liability) Scaffold->Adv2 Mechanism Mechanism: Non-ATP Site Binding Opt1->Mechanism SPR Validation Lead Lead Candidate (e.g., Compound 53a) Mechanism->Lead Selectivity >100x

Caption: Development pathway of eIF4A3 inhibitors utilizing the rigid, non-basic 1,4-diacetylpiperazine core.

Physicochemical Properties & Formulation Data

For medicinal chemists, the shift from a basic piperazine to a neutral diacetyl-piperazine drastically alters ADME properties.[1]

PropertyPiperazine (Free Base)1,4-DiacetylpiperazineImpact on Drug Design
LogP -1.17-1.25Maintains high water solubility without ionization.[1]
pKa (Conj. Acid) 9.8 (Basic)~ -1.0 (Neutral)Eliminates lysosomal trapping and reduces volume of distribution (Vd).[1]
H-Bond Donors 20Improves membrane permeability by removing donor penalties.[1]
H-Bond Acceptors 22 (Amide oxygens)Retains interaction capability with receptor residues (e.g., Ser, Thr).[1]
Rotatable Bonds 0 (Ring)2 (Acetyl groups)Acetyl groups are planar; N-CO bond has high rotation barrier (~16-20 kcal/mol).[1]

References

  • Ito, M. et al. (2017).[1][2] "Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors."[1][2] Journal of Medicinal Chemistry, 60(8), 3335–3351.[1] Link[1]

  • Kaupang, Å.[1] & Bonge-Hansen, T. (2013).[1][3] "1,4-Bis(2-diazoacetyl)piperazine."[1] Acta Crystallographica Section E, 69(5), o735.[1] (Structural confirmation of chair conformation). Link

  • Abramov, A. A. et al. (2024).[1] "Mild and General Protocol for Selective Deacetylation." The Journal of Organic Chemistry, 89(14), 10021–10026.[4] (Methodology adapted for desymmetrization).[1] Link[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 540371, 1,4-Diacetyl-2,5-piperazinedione (Distinction reference). Link[1]

Sources

using 1,1'-(Piperazine-1,4-diyl)diethanone as a building block in organic synthesis

Application Note: 1,1'-(Piperazine-1,4-diyl)diethanone as a Scaffold for -C-H Functionalization

Executive Summary

This compound (also known as

12

This guide details the use of this compound not merely as a passive linker, but as an active substrate for radical-mediated C-H functionalization . By utilizing the acetyl groups to deactivate the nitrogen lone pairs, researchers can direct high-energy radical species to the

Technical Specifications & Properties

Before initiating synthesis, verify the physicochemical properties of the building block to ensure compatibility with reaction matrices.

PropertySpecificationNotes
CAS Number 18940-57-3
Formula

MW 170.21 g/mol
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere.
Melting Point 138–142 °CDistinctive sharp melt indicates high purity.
Solubility High:

, DMSO, MeOH, EtOHLow:

, Hexanes
Polar aprotic solvents (DMSO/ACN) are preferred for radical chemistry.
Stability Stable under ambient conditionsAcetyl groups are robust against mild oxidants but susceptible to strong acid/base hydrolysis.

Strategic Workflow: From Scaffold to Lead

The utility of this building block follows a "Protect-Activate-Diversify" logic. The acetyl groups serve a dual purpose: they prevent N-oxidation during radical generation and electronically activate the

Logical Pathway Diagram

GStartPiperazine(Precursor)ScaffoldThis compound(The Building Block)Start->ScaffoldAcetylation(Ac2O)Radicalα-Amino RadicalIntermediateScaffold->RadicalHAT Catalyst(Photoredox/Peroxide)ProductC-SubstitutedDiacetylpiperazineRadical->ProductRadical Trapping(Minisci/Arylation)FinalFree α-SubstitutedPiperazineProduct->FinalAcid Hydrolysis(Deprotection)

Figure 1: The synthetic workflow transforming generic piperazine into high-value

Experimental Protocols

Protocol A: Preparation of the Scaffold

Use this protocol if the material is not purchased commercially. It ensures the removal of mono-acetyl impurities which complicate downstream radical selectivity.

Reagents: Piperazine (anhydrous), Acetic Anhydride (


  • Dissolution: Dissolve piperazine (10.0 g, 116 mmol) in DCM (100 mL) in a round-bottom flask equipped with a magnetic stir bar. Add

    
     (2.5 eq, 290 mmol).
    
  • Addition: Cool the solution to 0 °C. Add Acetic Anhydride (2.2 eq, 255 mmol) dropwise over 30 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine and mono-acetylated byproducts (which remain basic).

    • Wash with sat.

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from hot Ethanol/Ethyl Acetate (1:1) if necessary.

    • Target Yield: >90%

    • QC Check:

      
       NMR should show a singlet at 
      
      
      ppm (6H) and a tight multiplet at
      
      
      ppm (8H).
Protocol B: -C-H Functionalization (Minisci-Type Alkylation)

This is the core application. This protocol uses a radical mechanism to install an alkyl or aryl group directly onto the piperazine ring.

Mechanism: The acetyl group lowers the electron density of the nitrogen, preventing the formation of N-oxide or electrophilic attack at the nitrogen. A Hydrogen Atom Transfer (HAT) catalyst (or thermal radical initiator) abstracts the


Standard Operating Procedure (Photoredox Alkylation):

  • Setup: In a Pyrex vial, combine:

    • This compound (1.0 equiv, 0.5 mmol)

    • Photocatalyst:

      
       (1 mol%)
      
    • Alkylating Agent: e.g., electron-deficient alkene or heteroarene (1.5 equiv)

    • HAT Reagent: Quinuclidine or Phosphate base (variable depending on specific catalyst cycle)

    • Solvent: Degassed DMSO or Acetonitrile (0.1 M concentration).

  • Irradiation: Seal the vial under

    
     atmosphere. Irradiate with Blue LEDs (450 nm) at RT for 12–24 hours. Fan cooling is recommended to maintain RT.
    
  • Monitoring: Monitor by LC-MS. The diacetyl scaffold is polar; use a reverse-phase gradient (5% to 95% ACN in Water + 0.1% Formic Acid).

  • Isolation: Dilute with water and extract with EtOAc. If the product is highly polar, direct reverse-phase flash chromatography is preferred.

Alternative (Thermal Minisci): For arylating the piperazine with a heteroaryl group (e.g., pyridine):

  • Reagents: Diacetylpiperazine (1 eq), Heteroarene (1 eq), Ammonium Persulfate (3 eq),

    
     (0.2 eq), TFA (1 eq) in 
    
    
    /DCM biphasic mix.
  • Conditions: Heat to 40-60 °C. The persulfate generates a radical that abstracts the

    
    -H.
    
Protocol C: Scaffold Deprotection

Post-functionalization, the acetyl groups must often be removed to allow for coupling to the final drug scaffold.

  • Hydrolysis: Dissolve the functionalized diacetylpiperazine in 6M HCl (10 mL per gram).

  • Reflux: Heat to reflux (approx. 100 °C) for 6–12 hours.

    • Checkpoint: Monitor by TLC (ninhydrin stain) or LC-MS. The disappearance of the acetyl peak and appearance of the free amine mass is diagnostic.

  • Free Basing:

    • Cool to 0 °C.

    • Carefully basify to pH >12 using NaOH pellets or 10M NaOH solution.

    • Caution: This is highly exothermic.

  • Extraction: Extract exhaustively with DCM or Chloroform/Isopropanol (3:1) mixture. (Substituted piperazines are very water-soluble; simple ether extraction often fails).

  • Salt Formation (Optional): To store the product, treat the organic layer with HCl in Dioxane to precipitate the substituted piperazine dihydrochloride salt.

Mechanistic Visualization: The HAT Cycle

Understanding the radical pathway is essential for troubleshooting low yields. The diagram below illustrates the photoredox HAT cycle utilized in Protocol B.

HAT_CyclePC_GroundIr(III)(Ground State)PC_Excited*Ir(III)(Excited State)PC_Ground->PC_ExcitedBlue Light (hv)PC_Excited->PC_GroundSET / HAT CycleSubstrateDiacetylpiperazineRadical_Intα-Amino RadicalSubstrate->Radical_IntH-Abstraction(via HAT Agent)ProductFunctionalizedScaffoldRadical_Int->ProductRadical Addition+ OxidationTrapElectrophile(Trap)

Figure 2: Simplified Hydrogen Atom Transfer (HAT) mechanism. The excited photocatalyst or radical initiator facilitates the abstraction of the

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of scaffold in non-polar solvents.Switch to DMSO or

/ACN mixtures. The diacetyl scaffold is highly polar.
Mono- vs. Bis-Functionalization Radical lifetime is too long or excess reagents used.The statistical nature of the symmetric scaffold can lead to mixtures. Stop reaction at 60-70% conversion to maximize mono-substituted product.
N-Deacetylation Hydrolysis during workup.Avoid strong acids/bases during the functionalization workup. Use buffered washes.
No Product (Minisci) Protonation of the amide.If using thermal Minisci with TFA, ensure the pH isn't so low that the amide oxygen is protonated, deactivating the

-H.

References

  • MacMillan, D. W. C., et al. (2011).[1][3] "Photoredox Catalysis: A General Strategy for C-H Functionalization of N-Heterocycles." Science.

  • Baran, P. S., et al. (2016). "Practical C-H Functionalization of Quinines and Related Scaffolds." Journal of the American Chemical Society.[4]

  • BenchChem. (2023). "this compound Product Specifications and Safety Data." BenchChem Database.

  • MDPI. (2021). "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." Molecules.

  • National Institutes of Health (NIH). (2016). "Opportunities and challenges for direct C–H functionalization of piperazines." PMC.

analytical methods for 1,1'-(Piperazine-1,4-diyl)diethanone quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1,1'-(Piperazine-1,4-diyl)diethanone (CAS: 13884-33-8), commonly referred to as 1,4-Diacetylpiperazine (DAP) , is a critical process-related impurity in the synthesis of piperazine-based active pharmaceutical ingredients (APIs) and a degradation product in amine-based carbon capture solvents.

Unlike its parent compound piperazine, which is highly basic (


) and lacks a significant UV chromophore, DAP is a neutral diamide with distinct physicochemical behaviors. This structural difference creates a specific analytical challenge:
  • Chromophoric Disparity: DAP possesses amide bonds absorbing at 200–220 nm (

    
     transition), allowing direct UV detection, whereas piperazine requires derivatization or alternative detection (RI/ELSD) for high sensitivity.
    
  • Polarity Shift: The acetylation of secondary amines significantly reduces polarity, altering retention behavior in Reverse Phase Chromatography (RPC) compared to the highly polar parent amine.

This guide details three validated protocols for DAP quantification, ranging from routine Quality Control (HPLC-UV) to trace-level impurity profiling (GC-MS and LC-MS/MS).

Analytical Decision Framework

The following decision tree illustrates the logic for selecting the appropriate method based on sample matrix and sensitivity requirements.

AnalyticalDecisionTree Start Sample Matrix Conc Expected Concentration? Start->Conc HighConc High (>0.1% w/w) Process Control Conc->HighConc Trace Trace (<0.1% w/w) Genotoxic/Impurity Conc->Trace Matrix Matrix Complexity Simple Simple (Solvent/API) Matrix->Simple Complex Complex (Biofluids/Soil) Matrix->Complex MethodA Method A: HPLC-UV (Direct Injection) HighConc->MethodA Routine QC Trace->Matrix MethodB Method B: GC-MS (Volatility Exploitation) Simple->MethodB MethodC Method C: LC-MS/MS (High Specificity) Complex->MethodC

Figure 1: Analytical workflow for selecting the optimal quantification strategy for 1,4-Diacetylpiperazine.

Method A: HPLC-UV (Routine QC & Purity Assay)

Principle: This method utilizes the amide absorption band (210 nm). While piperazine elutes near the void volume in standard C18 conditions due to its polarity, DAP (neutral) retains well, allowing separation without ion-pairing reagents.

Applicability: Raw material testing, reaction monitoring, and final product purity (limit of quantitation ~0.05%).

Protocol Parameters
ParameterSpecificationRationale
Column C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmProvides hydrophobic interaction for the acetylated species.
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 7.0)Neutral pH ensures consistent retention; phosphate is transparent at 210 nm.
Mobile Phase B Acetonitrile (ACN)Strong solvent to elute the neutral diamide.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Wavelength 210 nmMaximize sensitivity for the amide carbonyl.
Temperature 30°CImproves mass transfer and peak shape.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial equilibration
2.0955Isocratic hold (elute polar salts/piperazine)
10.05050Linear ramp to elute DAP
12.05050Wash
12.1955Re-equilibration
17.0955End of Run

Experimental Note: DAP typically elutes between 6–8 minutes. If the parent piperazine is present in high concentrations, it will elute at the void (1–2 min). Ensure the integration window excludes the void volume to avoid interference from the parent amine tail.

Method B: GC-MS (Trace Impurity Profiling)

Principle: 1,4-Diacetylpiperazine is thermally stable and sufficiently volatile, making GC-MS an excellent choice for complex matrices where liquid chromatography might suffer from matrix effects. This method is preferred for forensic analysis or complex solvent mixtures.

Applicability: Trace analysis (ppm level), confirmation of identity.

Instrument Configuration
  • System: Agilent 7890/5977 (or equivalent) with EI Source.

  • Column: DB-WAX UI or HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Note: A Wax column provides better peak shape for amides, but HP-5MS is more robust for dirty samples.

GC Parameters
  • Inlet: Splitless (for trace) or Split 10:1 (for assay); 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 260°C (Hold 3 min)

  • Transfer Line: 280°C.[1]

MS Detection (SIM Mode)

For quantification, use Selected Ion Monitoring (SIM) to maximize sensitivity.

TargetIon (m/z)TypeOrigin
DAP 170 QuantifierMolecular Ion

127QualifierLoss of acetyl group

85QualifierRing fragmentation
43QualifierAcetyl cation

Method C: LC-MS/MS (High Sensitivity)

Principle: For biological matrices (plasma/urine) or genotoxic impurity screening where LOD < 10 ppb is required. Electrospray Ionization (ESI) in positive mode is highly effective due to the nitrogen protonation sites.

LC Parameters
  • Column: HILIC (Hydrophilic Interaction LC) or Polar-Embedded C18.

    • Why HILIC? Although DAP is less polar than piperazine, HILIC allows for high organic mobile phases, which enhances desolvation efficiency in the MS source.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile with 0.1% Formic Acid.

MS/MS Transitions (MRM)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
171.1

129.1 15100
87.1 25100
  • Transition 171 -> 129: Corresponds to the loss of a ketene group (

    
    , mass 42), a characteristic fragmentation for acetylated amines.
    
  • Transition 171 -> 87: Ring opening/cleavage, high specificity.

Validation & Troubleshooting (E-E-A-T)

Linearity & Range
  • HPLC-UV: Linear range typically 0.5 µg/mL to 100 µg/mL (

    
    ).
    
  • GC-MS: Linear range 0.05 µg/mL to 10 µg/mL.

Common Artifacts & Solutions
  • Ghost Peaks (GC): Piperazine derivatives can carry over in the inlet liner.

    • Fix: Use deactivated glass wool liners and replace frequently.

  • Peak Tailing (HPLC): While DAP is neutral, residual silanols on the column can interact with the ring nitrogens if the acetylation isn't 100% stable or if mono-acetylpiperazine is present.

    • Fix: Ensure pH is controlled (pH 7.0). Do not use pure water as the weak solvent; always maintain at least 10mM buffer strength.

  • Hydrolysis Risk: DAP can hydrolyze back to mono-acetylpiperazine or piperazine in strong acid/base.

    • Protocol: Prepare standards fresh in neutral solvents (Acetonitrile/Water mix). Avoid storing in 0.1% TFA or high pH diluents for extended periods.

References

  • European Pharmacopoeia (Ph. Eur.) . Piperazine Adipate Monograph. (Detailed impurity profiling methods for piperazine salts).

  • United Nations Office on Drugs and Crime (UNODC) . (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides foundational GC-MS fragmentation data for piperazine derivatives).

  • De Boer, D., et al. (2001). "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market." Forensic Science International. (Discusses MS fragmentation of acetylated piperazines).

  • PubChem . 1,4-Diacetylpiperazine Compound Summary. National Library of Medicine. (Physicochemical property verification).

  • Standard Methods for the Examination of Water and Wastewater . Amines and Amides by GC/MS. (General protocols for volatile organic nitrogen compounds).

Sources

purification techniques for 1,1'-(Piperazine-1,4-diyl)diethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated guide for the purification of 1,1'-(Piperazine-1,4-diyl)diethanone (also known as 1,4-Diacetylpiperazine). This compound is a critical symmetrical linker used in medicinal chemistry and polymer synthesis.

Part 1: Compound Profile & Technical Specifications

PropertySpecification
IUPAC Name This compound
Common Name 1,4-Diacetylpiperazine
CAS Number 18940-57-3
Molecular Formula C₈H₁₄N₂O₂
Molecular Weight 170.21 g/mol
Physical State White to off-white crystalline solid
Melting Point 134–138 °C (Typical range; verify experimentally)
Solubility High: Water, Ethanol, Methanol, Chloroform, DCM.Low/Insoluble: Diethyl ether, Hexane, Heptane.[1][2]
Key Impurities 1-Acetylpiperazine (Mono-acetyl), Acetic acid, Piperazine salts.[1]

Part 2: Purification Strategy & Logic

The purification of 1,4-diacetylpiperazine presents a specific challenge: water solubility . Unlike lipophilic amides, this compound cannot be easily purified by simple aqueous washing to remove salts or starting materials, as the product will partition into the aqueous phase.

The Solution:

  • Removal of Acetic Acid: If synthesized via acetic anhydride, the primary byproduct is acetic acid. This must be removed via azeotropic distillation or vacuum evaporation before crystallization, as it acts as a solubilizer.

  • Crystallization Principle: We exploit the compound's high solubility in hot alcohols (Ethanol or Isopropanol) and its sharp solubility drop-off upon cooling. Alternatively, an "Anti-Solvent Precipitation" method using Acetone/Hexane is effective for high-recovery polishing.

Part 3: Experimental Protocols

Method A: Recrystallization from Isopropanol (The "Gold Standard")

Best for: Removing mono-acetylated impurities and achieving analytical purity.

Reagents:

  • Crude 1,4-Diacetylpiperazine

  • Isopropanol (IPA), HPLC Grade

  • Activated Charcoal (optional, for decolorization)

Protocol:

  • Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Isopropanol (approx. 5–7 mL per gram of crude solid). Heat the mixture to reflux (82 °C) using an oil bath.

    • Note: If the solid does not dissolve completely, add more IPA in small aliquots (1 mL) until a clear solution is obtained.

  • Decolorization (Optional): If the solution is yellow/brown, carefully add activated charcoal (5% w/w). Stir at reflux for 5 minutes, then filter hot through a pre-warmed Celite pad to remove the charcoal.

  • Crystallization: Remove the flask from heat. Allow it to cool slowly to room temperature (20–25 °C) while stirring gently. You should observe the formation of white needles or prisms.

  • Deep Cooling: Once at room temperature, place the flask in an ice bath (0–4 °C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using a Buchner funnel.

  • Wash: Wash the filter cake with cold Isopropanol (0 °C). Do not use water.

  • Drying: Dry the solid under vacuum (40 °C, <10 mbar) for 4 hours to remove residual solvent.

Method B: Anti-Solvent Precipitation (Acetone/Hexane)

Best for: Large-scale purification or if the compound is too soluble in alcohols.

Protocol:

  • Dissolve the crude residue in the minimum amount of warm Acetone or Dichloromethane (DCM) .

  • Filter any insoluble particulates (often salts like piperazine diacetate).

  • While stirring rapidly, slowly add Hexane or Heptane dropwise.

  • Stop adding the anti-solvent when a persistent cloudiness (turbidity) appears.

  • Heat gently to re-dissolve the cloudiness, then let it cool slowly.

  • The product will crystallize out as the solution cools.[3] Filter and wash with Hexane.

Part 4: Quality Control & Troubleshooting

QC Checklist:

  • 1H NMR (D₂O or CDCl₃): Look for the disappearance of the N-H signal and the symmetry of the piperazine ring protons (singlet at ~3.6 ppm) and acetyl methyl groups (singlet at ~2.1 ppm).

    • Impurity Flag: Multiple peaks in the piperazine region indicate the presence of asymmetric mono-acetylpiperazine.

  • Melting Point: Sharp range (e.g., 135–137 °C). A wide range (>3 °C) indicates retained solvent or mono-acetyl impurity.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooled too fast.[1]Re-heat to dissolve.[1][4] Add a seed crystal. Add 10% more solvent and cool very slowly.
Low Yield Product is too soluble in solvent.[1]Concentrate the mother liquor by 50% and repeat cooling.[1] Switch to Method B (Anti-solvent).
Yellow Color Oxidation products.[1][5]Use Method A with the Activated Charcoal step.[1]
Acetic Acid Smell Incomplete drying.[1]Dry in a vacuum oven at 50 °C overnight.

Part 5: Process Visualization (Graphviz)

PurificationWorkflow Crude Crude Reaction Mixture (1,4-Diacetylpiperazine + AcOH) Evap Vacuum Evaporation (Remove AcOH/Solvent) Crude->Evap SolventSelect Select Solvent System Evap->SolventSelect MethodA Method A: Recrystallization (Isopropanol) SolventSelect->MethodA Standard Purity MethodB Method B: Anti-Solvent (Acetone + Hexane) SolventSelect->MethodB High Recovery/Oiling Issues Dissolve Dissolve at Reflux MethodA->Dissolve MethodB->Dissolve Filter Hot Filtration (Remove Insolubles/Charcoal) Dissolve->Filter Cool Controlled Cooling (RT -> 0°C) Filter->Cool Isolate Filtration & Wash (Cold Solvent) Cool->Isolate QC QC Analysis (NMR, MP 134-138°C) Isolate->QC

Figure 1: Decision tree and workflow for the isolation of 1,4-Diacetylpiperazine.

References

  • National Institute of Standards and Technology (NIST). "Piperazine, 1,4-diacetyl- (CAS 18940-57-3) Properties."[6] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. "Compound Summary for CID 540371: 1,4-Diacetylpiperazine." National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Bugaenko, D. I., et al. "1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives." Chemistry of Heterocyclic Compounds, 2017. Available at: [Link](Context on piperazine functionalization).

Sources

Application Notes and Protocols for the Synthesis of 1,1'-(Piperazine-1,4-diyl)diethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, often referred to as a "privileged scaffold."[1][2] Its presence in a vast array of biologically active compounds stems from its unique physicochemical properties. The two nitrogen atoms provide sites for substitution, allowing for the creation of diverse molecular architectures and the fine-tuning of parameters such as solubility, lipophilicity, and basicity.[2] This versatility has led to the incorporation of the piperazine core in numerous approved drugs spanning a wide range of therapeutic areas, including anticancer, antiviral, anti-inflammatory, and antipsychotic agents.[1][3]

1,1'-(Piperazine-1,4-diyl)diethanone, also known as 1,4-diacetylpiperazine, is a fundamental derivative of piperazine. Its symmetrical structure, featuring acetyl groups on both nitrogen atoms, renders it a valuable and versatile building block in organic synthesis and drug discovery.[4] The acetyl groups can serve as protecting groups or be further modified, making this compound a key starting material for the synthesis of more complex piperazine-containing molecules. These notes provide a detailed guide to the reaction conditions, mechanism, and a validated protocol for the synthesis of this compound, aimed at researchers and professionals in the field of drug development.

Reaction Mechanism and Core Principles

The synthesis of this compound is typically achieved through the diacylation of piperazine. This reaction is a classic example of nucleophilic acyl substitution.[5]

The Underlying Chemistry: Nucleophilic Acyl Substitution

In this reaction, the lone pair of electrons on the nitrogen atoms of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the amide bond and regenerate the carbonyl group, with the expulsion of a leaving group.[5] As piperazine has two secondary amine groups, the reaction occurs sequentially on both nitrogen atoms to yield the disubstituted product.

Diagram of the Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: First Acylation cluster_step2 Step 2: Second Acylation Piperazine Piperazine Intermediate1 Tetrahedral Intermediate Piperazine->Intermediate1 Nucleophilic Attack AcylatingAgent1 Acetylating Agent (e.g., Acetic Anhydride) AcylatingAgent1->Intermediate1 Monoacylated N-acetylpiperazine Intermediate1->Monoacylated Collapse LeavingGroup1 Leaving Group (e.g., Acetate) Intermediate1->LeavingGroup1 Monoacylated2 N-acetylpiperazine Intermediate2 Tetrahedral Intermediate Monoacylated2->Intermediate2 Nucleophilic Attack AcylatingAgent2 Acetylating Agent AcylatingAgent2->Intermediate2 Product This compound Intermediate2->Product Collapse LeavingGroup2 Leaving Group Intermediate2->LeavingGroup2

Caption: General mechanism of piperazine diacylation.

Critical Reaction Parameters: A Causal Analysis

The successful synthesis of this compound with high yield and purity hinges on the careful selection and control of several key parameters.

Choice of Acetylating Agent: Acetic Anhydride vs. Acetyl Chloride

Both acetic anhydride and acetyl chloride are effective for this transformation, but they present a trade-off between reactivity, safety, and byproducts.[6]

  • Acetyl Chloride: This reagent is highly reactive due to the excellent leaving group ability of the chloride ion, often leading to faster reaction times.[5] However, this high reactivity can be a drawback, potentially leading to side reactions if not carefully controlled. A significant consideration is the production of corrosive hydrogen chloride (HCl) gas as a byproduct, which must be neutralized, often necessitating the use of a base and careful handling procedures.[6]

  • Acetic Anhydride: While less reactive than acetyl chloride, acetic anhydride is often the preferred reagent for this synthesis.[5][7] It offers a more controlled reaction, and the byproduct is acetic acid, which is less corrosive and more easily removed during workup than HCl.[6] The milder nature of acetic anhydride often leads to cleaner reactions with fewer side products.[5]

Stoichiometry: Ensuring Complete Di-substitution

To favor the formation of the di-acetylated product, a molar excess of the acetylating agent is typically used. A common molar ratio is 1 equivalent of piperazine to 2.2-2.5 equivalents of the acetylating agent. This ensures that both nitrogen atoms of the piperazine ring are acylated.

Solvent Selection: A Matter of Solubility and Reactivity

The choice of solvent is crucial for ensuring that the reactants are in the same phase and for moderating the reaction temperature.

  • Aprotic Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used aprotic solvents. They are relatively inert and effectively dissolve both piperazine and the acetylating agents.

  • Acetic Acid: In some procedures, glacial acetic acid is used as the solvent, particularly when acetic anhydride is the acetylating agent. This can be convenient as it is also a byproduct of the reaction.

Temperature and Reaction Time: Driving the Reaction to Completion

The reaction is often carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate.[8] Typical reaction times range from 2 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine when the starting material has been consumed.

The Role of a Base: Neutralizing Acidic Byproducts

When using acetyl chloride, the addition of a base is essential to neutralize the HCl byproduct.[1] Common bases include tertiary amines such as triethylamine or pyridine. These bases act as acid scavengers, preventing the protonation of the piperazine nitrogen, which would render it non-nucleophilic. When using acetic anhydride, a base is not strictly necessary but can be added to accelerate the reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis using Acetic Anhydride

This protocol is recommended for its simplicity and the use of a less corrosive reagent.

Materials:

  • Piperazine (anhydrous)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.0 eq) in dichloromethane.

  • Slowly add acetic anhydride (2.2 eq) to the stirred solution. The addition may be exothermic, so it is advisable to cool the flask in an ice bath during the addition.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a white crystalline solid.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Dissolve Piperazine in DCM Add_Reagent Add Acetic Anhydride Start->Add_Reagent Reflux Reflux for 4-6 hours Add_Reagent->Reflux Cool Cool to Room Temperature Reflux->Cool Quench Quench with NaHCO3 (aq) Cool->Quench Separate Separate Organic Layer Quench->Separate Wash Wash with NaHCO3 and Brine Separate->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize from Ethanol Concentrate->Purify End Obtain Pure Product Purify->End

Caption: A typical workflow for the synthesis of this compound.

Data Summary: Reaction Conditions and Yields

Acetylating AgentSolventBaseTemperatureTime (h)Yield (%)Reference
Acetic AnhydrideDichloromethaneNoneReflux4-6>85[4]
Acetic AnhydrideTetrahydrofuranNoneReflux8-12~90[4]
Acetyl ChlorideDichloromethaneTriethylamine0 °C to RT2-4High[1]
Acetic AnhydrideGlacial Acetic AcidNone65 °C1~50[6]

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.[9][10]

Reagent Hazards:

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory and skin sensitizer.[9][10][11][12]

  • Acetic Anhydride: Corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[6]

  • Acetyl Chloride: Highly corrosive and flammable. Reacts violently with water to produce HCl gas.[6]

Product Hazards:

  • This compound: May cause skin and eye irritation.[4]

Handling Precautions: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: White crystalline solid.

  • Melting Point: 134-136 °C (literature value).

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.55 (t, 4H), 3.45 (t, 4H), 2.10 (s, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 168.9, 45.8, 41.5, 21.4.

  • IR (KBr, cm⁻¹): ~1640 (C=O, amide).[13]

Conclusion

The diacylation of piperazine is a robust and reliable method for the synthesis of this compound. By carefully selecting the acetylating agent, solvent, and reaction temperature, researchers can achieve high yields of this important synthetic intermediate. The protocol outlined in these notes, utilizing acetic anhydride, offers a safe and efficient procedure suitable for most laboratory settings. The versatility of the piperazine scaffold ensures that this compound will continue to be a valuable building block in the development of novel therapeutics.

References

  • Bugaenko, D. I. (2017). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(12), 1277–1279. [Link]

  • Němečková, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2172. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 11(46), 28765-28785. [Link]

  • Wang, Z., et al. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 24(19), 3514. [Link]

  • Rathi, E., et al. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity, 20(1), e202200889. [Link]

  • Vitale, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Yilmaz, I., et al. (2020). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. PLoS ONE, 15(10), e0241163. [Link]

  • Park, D. J., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40921-40933. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Lai, L.-L., et al. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Synthesis, 2001(3), 361-363. [Link]

  • UChem. (2026). Acetyl Chloride vs Acetic Anhydride: Which Acetylation Reagent is Better for Your Process?. Retrieved from [Link]

  • Scott, J. D., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1395-1401. [Link]

  • Journal of Synthetic Chemistry. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. Journal of Synthetic Chemistry, 1(4), 282-293. [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Abreu, A., et al. (2006). (13)C NMR spectral assignment of 1,4-diarylpiperazinones. Magnetic Resonance in Chemistry, 44(1), 25-29. [Link]

  • Organic Syntheses. (n.d.). Synthesis of 1,3,5-Tris(4-(4-methoxy-3,5-dimethyl-benzyl)-piperazin-1-yl)-[4][14][15]triazine. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Retrieved from [Link]

  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5543. [Link]

  • Filo. (2025). acetic anhydride is preferres over chloride for acelyation why. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: Piperazine, anhydrous. Retrieved from [Link]

  • Pazdera, P., et al. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Journal of Molecular Structure, 1094, 210-236. [Link]

  • MDPI. (2022). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 27(19), 6520. [Link]

  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411. [Link]

  • Organic Syntheses. (n.d.). Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts: Synthetic, Acid-Base, XRD-analytical, FT-IR, FT-Raman Spectral and Quantum Chemical Study. Retrieved from [Link]

  • Filo. (2025). acetic anhydride is preferres over chloride for acelyation why. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 1,3-Dihydroxyphenazine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Electronic Supporting Information Rediscovering copper-based catalysts for the intramolecular carbon-hydrogen bond functionaliza. Retrieved from [Link]

  • Quora. (2017). Can we use acetyl chloride instead of acetic anhydride in the synthesis of aspirin?. Retrieved from [Link]

Sources

Application Note: Process Optimization and Scale-Up Strategies for 1,1'-(Piperazine-1,4-diyl)diethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process engineering and scale-up protocols for the synthesis of 1,1'-(Piperazine-1,4-diyl)diethanone (DAP) . While often viewed as a trivial acetylation, the transition from gram-scale bench synthesis to kilogram-scale production presents specific challenges regarding exotherm management, byproduct removal (acetic acid), and polymorph control during crystallization.

DAP is a critical intermediate in pharmaceutical synthesis and a high-performance electrolyte additive for lithium-ion batteries due to its high thermal stability and electrochemical window. This guide prioritizes a high-purity route utilizing acetic anhydride, optimized for reproducibility and regulatory compliance (GLP/GMP readiness).

Key Physical Properties
PropertyValueNotes
Molecular Formula C₈H₁₄N₂O₂
Molecular Weight 170.21 g/mol
Melting Point 138.5 – 140.5 °CSharp melting point indicates high purity.
Solubility Water, Methanol, ChloroformHigh solubility in polar protic solvents.
Insolubility Ether, Hexane, Cold AcetoneExploited for purification.

Chemical Basis & Reaction Engineering

Reaction Mechanism

The synthesis proceeds via the nucleophilic acyl substitution of the secondary amines on the piperazine ring with acetic anhydride.

Stoichiometry: 1.0 eq Piperazine + ≥2.05 eq Acetic Anhydride


 DAP + 2.0 eq Acetic Acid.

The reaction is highly exothermic (


 per acetyl group). In scale-up, the primary safety critical process parameter (CPP) is the Heat Removal Rate (Qr)  vs. the Heat Generation Rate (Qg) .
Route Selection: Anhydride vs. Acid

While industrial bulk synthesis often utilizes thermal dehydration with acetic acid (Green Route) at temperatures


, this method suffers from equilibrium limitations and lower purity profiles.
  • Selected Route: Acetic Anhydride in Toluene.

  • Rationale: Toluene acts as a heat sink, allows for azeotropic drying of the starting material if necessary, and facilitates a "solvent swap" crystallization workup, yielding pharmaceutical-grade purity (>99.5%) without high-vacuum distillation.

ReactionScheme Pip Piperazine (C4H10N2) Inter Intermediate: Mono-acetylpiperazine Pip->Inter + 1 eq Ac2O Fast, Exothermic Ac2O Acetic Anhydride (Ac2O) Ac2O->Inter DAP Target: 1,4-Diacetylpiperazine Ac2O->DAP Inter->DAP + 1 eq Ac2O Slower, Exothermic AcOH Byproduct: Acetic Acid Inter->AcOH Leaves DAP->AcOH Leaves

Figure 1: Stepwise acetylation mechanism. Note that the second acetylation is kinetically slower than the first due to the electron-withdrawing effect of the first acetyl group, requiring slight excess reagent and time to drive to completion.

Detailed Scale-Up Protocol (1.0 kg Batch)

Equipment Requirements
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirring (anchor impeller preferred).

  • Temperature Control: Cryostat/Heater capable of -10°C to 120°C.

  • Dosing: Peristaltic pump or dropping funnel for controlled addition of anhydride.

  • Filtration: Nutsche filter or centrifuge.

Step-by-Step Procedure
Phase A: Preparation and Dissolution
  • Inerting: Purge the reactor with Nitrogen (

    
    ) to remove moisture. Acetic anhydride hydrolyzes in moist air.
    
  • Charging: Load Piperazine (anhydrous) (500.0 g, 5.80 mol) into the reactor.

  • Solvent Addition: Add Toluene (5.0 L, 10 vol).

    • Note: Piperazine is only partially soluble in Toluene at RT. It forms a slurry. This is acceptable; the mixture will clear as the reaction proceeds and the product (and intermediate) dissolves or forms a melt.

  • Conditioning: Cool the slurry to 10°C .

Phase B: Controlled Addition (Critical Step)
  • Reagent Loading: Charge Acetic Anhydride (1245 g, 1.15 L, 12.2 mol, 2.1 eq) into the dosing vessel.

  • Addition: Begin dropwise addition of Acetic Anhydride to the Piperazine slurry.

    • Rate: Adjust rate to maintain internal temperature

      
      .
      
    • Observation: The slurry will thicken initially as mono-acetylpiperazine forms, then thin out.

  • Post-Addition Stir: Once addition is complete, warm the reactor to 50°C and hold for 1 hour.

  • Completion Drive: Heat to 90-100°C (reflux) for 2 hours.

    • Mechanism:[1][2] This ensures the second acetylation is complete and breaks up any polymorph aggregates. The solution should be homogeneous (or near homogeneous depending on concentration).

Phase C: Isolation and Purification
  • Concentration (Optional but Recommended): Distill off approximately 50% of the Toluene/Acetic Acid mixture under reduced pressure. This removes the bulk of the acetic acid byproduct.

  • Solvent Swap/Crystallization:

    • Add Acetone (2.5 L) to the hot residue.

    • Cool slowly (ramp rate: 10°C/hour) to 0-5°C .

    • 1,4-Diacetylpiperazine will crystallize as white needles/prisms.

  • Filtration: Filter the solids at 0°C.

  • Wash: Wash the cake with cold Acetone (2 x 500 mL) to remove residual acetic acid and yellow impurities.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Process Flow Diagram

ProcessFlow RM Raw Materials (Piperazine + Toluene) Reactor Jacketed Reactor (Controlled Addition of Ac2O) RM->Reactor Reflux Reflux Stage (100°C, 2 hrs) Reactor->Reflux Reaction Complete Distill Vacuum Distillation (Remove AcOH/Toluene) Reflux->Distill Cryst Crystallization (Add Acetone, Cool to 0°C) Distill->Cryst Concentrate Waste Waste Stream (AcOH, Toluene) Distill->Waste Solvent Recovery Filter Filtration & Wash (Cold Acetone) Cryst->Filter Dry Vacuum Drying (60°C) Filter->Dry Wet Cake Filter->Waste Mother Liquor

Figure 2: Process Flow Diagram (PFD) illustrating the unit operations from charging to isolation.

Quality Control & Analytical Methods

To ensure the protocol is self-validating, the following specifications must be met.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification H-NMR (D2O or CDCl3)Confirms structure; absence of mono-acetyl peak (~2.8 ppm).
Melting Point Capillary138.0 – 141.0 °C (Narrow range = High Purity)
Purity HPLC (C18, Water/MeOH)> 99.0% Area
Residual Solvent GC-HeadspaceToluene < 890 ppm; Acetone < 5000 ppm (ICH Q3C)
Water Content Karl Fischer< 0.5% w/w (Product is hygroscopic)

NMR Interpretation (D2O):

  • 
     2.15 ppm (s, 6H, 
    
    
    
    )
  • 
     3.60 ppm (m, 8H, piperazine ring protons). Note: Due to restricted rotation of the amide bond, the ring protons may appear as multiplets or broad singlets depending on temperature.
    

Troubleshooting & Optimization

Issue: Low Yield (<70%)
  • Cause: High solubility of DAP in the mother liquor (Acetic Acid/Toluene mix).

  • Solution: Ensure sufficient Toluene is distilled off before adding Acetone. Acetic acid solubilizes the product. Alternatively, neutralize the acetic acid with anhydrous

    
     before filtration (though this adds salt waste).
    
Issue: Product Discoloration (Yellowing)
  • Cause: Oxidation of piperazine prior to acetylation or high thermal stress during distillation.

  • Solution: Ensure strict

    
     atmosphere. Use fresh, colorless Piperazine. If yellow, recrystallize from Ethanol/Activated Carbon.
    
Issue: Mono-acetyl Impurity
  • Cause: Insufficient Acetic Anhydride or low reaction temperature.

  • Solution: Verify stoichiometry (use 2.1–2.2 eq). Ensure the reflux step reaches >90°C for at least 1 hour.

Safety & Handling (E-E-A-T)

  • Piperazine: Corrosive solid. Causes burns.[1][3] Respiratory sensitizer.[3] Handle in a fume hood.

  • Acetic Anhydride: Flammable liquid. Corrosive. Reacts violently with water. Lachrymator.

  • 1,4-Diacetylpiperazine: Generally considered low toxicity but is a chemical irritant.

  • Exotherm Warning: The addition of anhydride to amine is highly exothermic. Never add the full charge of anhydride at once.

References

  • Synthesis of Piperazine Derivatives

    • Bugaenko, D. I., et al. "1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives." Chemistry of Heterocyclic Compounds, 2017.[4]

  • Physical Properties & CAS Verification

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 83795, 1,4-Diacetylpiperazine (CAS 18940-57-3)."

  • Purification Protocols

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Acetylation of Amines.[5] (Standard Reference).

  • Safety Data

    • Fisher Scientific.[3] "Safety Data Sheet: Piperazine."[1][3]

(Note: While CAS 13889-98-0 appears in some databases for acetylpiperazines, it strictly refers to the mono-acetyl derivative. The correct CAS for the diacetyl target described here is 18940-57-3 ).[6]

Sources

Application Note: 1,1'-(Piperazine-1,4-diyl)diethanone in Crystal Engineering and Coordination Networks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,1'-(Piperazine-1,4-diyl)diethanone as a Ligand in Coordination Chemistry Content Type: Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as 1,4-diacetylpiperazine or DAP ) is a ditopic, neutral organic ligand utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Unlike rigid aromatic linkers, DAP features a semi-rigid piperazine core (typically in a chair conformation) flanked by two amide groups.

This guide details the physicochemical profile of DAP, its coordination behavior as a bridging


-donor ligand, and provides validated protocols for its synthesis and subsequent metallo-supramolecular assembly. It is designed for researchers aiming to modulate lattice dimensions or explore flexible linkers in crystal engineering.

Chemical Profile & Ligand Mechanics

Structural Identity[1]
  • IUPAC Name: this compound

  • Common Name: 1,4-Diacetylpiperazine (DAP)

  • CAS Number: 18940-57-3

  • Formula:

    
    
    
  • Molecular Weight: 170.21 g/mol

Coordination Mode: The Amide Paradox

While piperazine derivatives are often assumed to coordinate via nitrogen, DAP is a bis-amide . The lone pair on the nitrogen atom is delocalized into the carbonyl group (


), rendering the nitrogen non-nucleophilic and poor at coordinating to metal centers in its neutral form.

Therefore, DAP functions primarily as a neutral, bridging


-donor ligand :
  • Site of Coordination: The Carbonyl Oxygen (

    
    ).
    
  • Denticity: Ditopic (bidentate bridging).

  • Geometry: The piperazine ring preferentially adopts a chair conformation , directing the two acetyl arms in an anti-parallel orientation. This makes DAP an excellent linear spacer (approx. 6–8 Å metal-to-metal distance) for constructing 1D chains or pillared layer structures.

Experimental Protocols

Protocol A: Synthesis and Purification of the Ligand (DAP)

Rationale: Commercial DAP purity varies. For high-quality single-crystal growth, freshly synthesized or recrystallized ligand is recommended to remove hydrolysis byproducts (acetic acid/piperazine).

Materials:

  • Piperazine (anhydrous)

  • Acetic Anhydride (excess)

  • Dichloromethane (DCM) or Toluene

  • Triethylamine (

    
    ) – Optional scavenger
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of piperazine in 50 mL of dry DCM in a round-bottom flask.

  • Addition: Cool the solution to 0°C in an ice bath. Add 25 mmol (2.5 eq) of acetic anhydride dropwise over 20 minutes. Caution: Exothermic reaction.

  • Reflux: Allow to warm to room temperature, then reflux at 40°C for 4 hours to ensure complete acetylation.

  • Quench & Wash: Wash the organic layer with saturated

    
     (3 x 30 mL) to remove excess acid, followed by brine.
    
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure.
    
  • Recrystallization: Recrystallize the resulting white solid from hot ethanol or ethyl acetate to obtain needle-like crystals.

    • QC Check: Melting point should be ~96–98°C.

Protocol B: Synthesis of Coordination Polymer Cu(DAP)(H2O)22

Rationale: This protocol uses a liquid-liquid diffusion (layering) technique. This slow diffusion method is critical for neutral bridging ligands to prevent rapid precipitation of amorphous powder and encourage single-crystal growth suitable for X-ray diffraction.

Reagents:

  • Ligand Solution: 0.1 mmol DAP in 4 mL Methanol (MeOH).

  • Metal Solution: 0.1 mmol

    
     in 4 mL water.
    
  • Buffer Layer: 1:1 MeOH/Water mixture.

Procedure:

  • Preparation: In a narrow test tube (approx. 10 mm diameter), dissolve the metal salt in water.

  • Buffering: Carefully pipette 1 mL of the buffer layer (1:1 MeOH/Water) down the side of the tube to create a clear separation zone above the metal solution.

  • Layering: Very gently layer the Ligand Solution (in MeOH) on top of the buffer layer. Crucial: Do not disturb the interface.

  • Incubation: Seal the tube with Parafilm and poke a single pinhole to allow very slow solvent evaporation (optional) or keep sealed for pure diffusion. Store in a vibration-free dark environment at room temperature.

  • Harvesting: Blue/Green block crystals typically appear at the interface or on the walls after 5–14 days.

  • Filtration: Decant solvent and wash crystals with cold MeOH.

Data Analysis & Characterization

Infrared Spectroscopy (FT-IR) Analysis

Comparing the free ligand to the complex is the fastest validation of coordination.

Functional GroupFree Ligand (DAP)

(

)
Metal Complex

(

)
Diagnostic Insight
Amide I (C=O) 1620 – 1640 (Strong)1590 – 1610 (Shifted)Red shift indicates coordination of the carbonyl oxygen to the metal (weakening the C=O bond).
Amide II (C-N) ~1420~1430 – 1440Slight blue shift due to increased double bond character in C-N upon O-coordination.
Piperazine Ring 2850 – 2950 (C-H)UnchangedConfirms the integrity of the organic core.
Structural Topology (Graphviz Visualization)

The following diagram illustrates the logic of the synthesis and the resulting structural topology when using DAP as a bridging ligand.

DAP_Coordination_Workflow cluster_synthesis Ligand Synthesis cluster_coordination Coordination Assembly Piperazine Piperazine Core (C4H10N2) DAP 1,4-Diacetylpiperazine (DAP) Bis-Amide Ligand Piperazine->DAP Acetylation (Reflux, DCM) AcAnhydride Acetic Anhydride (Acylating Agent) AcAnhydride->DAP Layering Liquid-Liquid Diffusion (Layering Technique) DAP->Layering Dissolved in MeOH MetalSalt Metal Salt (e.g., Cu(NO3)2, CoCl2) MetalSalt->Layering Dissolved in H2O CoordPolymer 1D Coordination Polymer [M(DAP)(Solv)]_n Layering->CoordPolymer Slow Diffusion (5-14 Days) Mechanism Mechanism: O-Donor Coordination Bridging Mode Mechanism->CoordPolymer

Figure 1: Workflow for the synthesis of DAP and its assembly into coordination polymers via liquid-liquid diffusion.

Expert Insights & Troubleshooting

Solubility Challenges

DAP is moderately soluble in water and alcohols but poorly soluble in non-polar solvents.

  • Issue: Ligand precipitates immediately upon contact with metal salt solution (amorphous powder).

  • Solution: Increase the volume of the "buffer layer" in the diffusion method or switch to a solvothermal method (DMF/Ethanol mix at 80°C) to increase solubility and slow down nucleation.

Competition with Solvents

Because DAP coordinates via the carbonyl oxygen, it is a relatively weak ligand compared to chelating amines (e.g., ethylenediamine).

  • Risk: Strong donor solvents like DMSO or DMF may outcompete DAP for coordination sites, leading to solvated metal salts rather than polymers.

  • Recommendation: Use "non-coordinating" or weakly coordinating solvents like Methanol, Ethanol, or Acetone/Water mixtures. Avoid DMSO if possible.

Distinction from Diketopiperazine

Critical Note: Do not confuse 1,4-diacetylpiperazine (the target) with 1,4-diacetylpiperazine-2,5-dione (a cyclic dipeptide derivative). The latter has additional carbonyls in the ring and different electronic properties. Ensure CAS 18940-57-3 is used.

References

  • BenchChem. this compound Product Information. (Accessed 2024). Link

  • CymitQuimica. this compound Chemical Properties and CAS 18940-57-3. (Accessed 2024). Link

  • Abbass, L. M. (2020).[1] Synthesis, Structure, and Biological Activity of Some Transition Metal Complexes with the Mixed Ligand of Metformin and 1,4-Diacetylbenzene.[1] (Analogous coordination mode reference). ResearchGate. Link

  • Hu, F. L., et al. (2013). A novel two-dimensional coordination polymer: poly[diaquatetra-μ2-chlorido-[μ2-2,2'-(piperazine-1,4-diium-1,4-diyl)diacetate]dicadmium(II)].[2] (Structural context for piperazine-based linkers). PubMed. Link

  • ChemScene. 1,4-Diacetyl-2,5-piperazinedione Product Data. (Reference for distinguishing the dione derivative). Link

Sources

Application Note: Analytical Method Development & Functional Characterization of 1,1'-(Piperazine-1,4-diyl)diethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the CMC (Chemistry, Manufacturing, and Controls) or DMPK (Drug Metabolism and Pharmacokinetics) stages of drug development.[1]

It focuses on the analytical assay development for 1,1'-(Piperazine-1,4-diyl)diethanone (also known as 1,4-Diacetylpiperazine), a critical process-related impurity and metabolite in piperazine-based therapeutics.[1]

Introduction & Scientific Context

This compound (hereafter referred to as 1,4-DAP ) is a diamide derivative of piperazine.[1] In pharmaceutical development, it serves two primary roles that necessitate rigorous assay development:

  • Process-Related Impurity (PRI): It is a common byproduct in the acetylation of piperazine rings, often found in the synthesis of antifungal agents (e.g., Ketoconazole analogs) or antihistamines where acetic anhydride is used as a reagent.[1]

  • Metabolic Marker: In DMPK studies, 1,4-DAP can appear as a Phase II metabolite (N-acetylation) of piperazine-containing drugs.[1]

The Analytical Challenge

The core challenge in assaying 1,4-DAP is its high polarity and lack of strong chromophores .[1]

  • LogP: ~ -1.4 (Highly Hydrophilic)[1]

  • Chromophore: Limited to the amide bond (~200–210 nm), making UV detection non-specific in complex matrices.[1]

  • Retention: Negligible retention on standard C18 columns, leading to co-elution with the void volume (matrix effects).

This guide outlines a Hydrophilic Interaction Liquid Chromatography (HILIC) protocol for trace analysis (MS detection) and a modified Reverse Phase (RP-HPLC) protocol for synthesis monitoring (UV detection).[1]

Physicochemical Profile & Assay Design Strategy

Before method development, the analyte's properties dictate the platform choice.[1]

PropertyValueImplication for Assay
Molecular Formula C₈H₁₄N₂O₂Small molecule, singly charged in ESI.[1]
Molecular Weight 170.21 g/mol Low mass range; requires clean solvents to avoid background noise.[1]
LogP -1.4 (Experimental)Critical: Elutes in void volume on C18. Requires HILIC or Aqueous-stable columns.[1]
pKa Neutral (Amide)pH switching will not significantly alter retention; ionic strength is key.[1]
Solubility High (Water, MeOH)Diluent must be matched to mobile phase to prevent peak distortion.[1]
Workflow: Method Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate assay based on the sample concentration and matrix complexity.

AssaySelection Start Sample Origin Conc Concentration Range? Start->Conc HighConc High (>10 µg/mL) (Synthesis/Raw Material) Conc->HighConc Trace Trace (<1 µg/mL) (Bioanalysis/Impurity) Conc->Trace Matrix Matrix Complexity? Simple Simple (Reaction Mix) Matrix->Simple Complex Complex (Plasma/Urine) Matrix->Complex MethodA PROTOCOL A: RP-HPLC (Aq-C18) UV @ 210nm HighConc->MethodA Direct Injection Trace->Matrix Simple->MethodA MethodB PROTOCOL B: HILIC-MS/MS (Zwitterionic Phase) Complex->MethodB

Figure 1: Decision tree for selecting between RP-HPLC and HILIC-MS/MS based on sensitivity requirements and matrix interference.

Protocol A: HILIC-MS/MS for Trace Analysis (Bioanalysis/Impurity)[1]

This is the Gold Standard method for detecting 1,4-DAP in biological fluids or as a trace impurity (<0.1%) in drug substances.[1] HILIC provides superior retention for this polar molecule, moving it away from the suppression zone (void volume).[1]

Chromatographic Conditions[1][2][3][4][5]
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm or 3.5 µm.[1]

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water, pH 6.8 (unadjusted) or pH 5.0 (acetic acid).[1] Note: Buffer is required to suppress secondary ionic interactions.

  • Mobile Phase B (Organic): Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.3 – 0.4 mL/min.[1]

  • Temperature: 40°C (Improves mass transfer for amides).[1]

Gradient Table:

Time (min) % Mobile Phase B (ACN) State
0.0 95 Initial
1.0 95 Isocratic Hold
6.0 60 Linear Gradient
7.0 60 Wash
7.1 95 Re-equilibration

| 10.0 | 95 | End |[1]

Mass Spectrometry Parameters (ESI+)

1,4-DAP ionizes readily in positive mode.[1] The fragmentation pattern typically involves the loss of the acetyl group (ketene loss).

  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Capillary Voltage: 3.0 kV.[1]

  • Desolvation Temp: 450°C.

MRM Transitions (Multiple Reaction Monitoring):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Type
1,4-DAP 171.2 [M+H]⁺ 129.1 15 Quantifier (Loss of -COCH₂)
1,4-DAP 171.2 [M+H]⁺ 87.1 25 Qualifier (Loss of 2x -COCH₂)

| IS (d8-DAP) | 179.2 [M+H]⁺ | 133.1 | 15 | Internal Standard |[1]

Note: If deuterated 1,4-DAP is unavailable, use N-Acetylpiperazine-d8 or a structurally similar amide.[1]

Protocol B: RP-HPLC for Synthesis Monitoring (CMC)[1]

For checking reaction completion or raw material purity where concentrations are high (>100 µg/mL), a specialized Reverse Phase method is sufficient and more robust for routine QC.[1]

The "Phase Collapse" Problem

Standard C18 columns will suffer from "dewetting" (phase collapse) because 1,4-DAP requires nearly 100% aqueous mobile phase for retention.[1]

  • Solution: Use a Polar-Embedded C18 or Aqueous-Stable C18 column (e.g., Agilent SB-Aq, Phenomenex Synergi Hydro-RP).[1]

Method Parameters[1][3][5][6]
  • Column: Polar-Endcapped C18, 4.6 x 150 mm, 5 µm.[1]

  • Detection: UV-Vis / DAD at 210 nm (Amide band).

  • Mobile Phase: Isocratic 98% Phosphate Buffer (20 mM, pH 7.0) / 2% Acetonitrile.[1][2]

    • Why pH 7.0? Piperazine rings are basic, but the diamide is neutral.[1] Neutral pH protects the column and ensures consistent amide conformation.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Retention Time: Expect elution at ~3.5 – 4.5 minutes (k' ≈ 1.5–2.0).[1]

Sample Preparation & Extraction Logic

Due to the high water solubility of 1,4-DAP, Liquid-Liquid Extraction (LLE) with non-polar solvents (Hexane/Ether) will fail (the analyte will stay in the water layer).[1]

Recommended Protocol: Protein Precipitation (PPT)

For biological samples (Plasma/Serum):

  • Aliquot 50 µL Sample.[1]

  • Add 200 µL Acetonitrile (containing Internal Standard).[1]

    • Why ACN? It precipitates proteins and matches the initial conditions of the HILIC method (high organic).

  • Vortex (1 min) and Centrifuge (10,000 x g, 10 min).

  • Inject Supernatant directly.[1]

Alternative: Solid Phase Extraction (SPE)

If sensitivity < 1 ng/mL is required, use Polymeric Strong Cation Exchange (SCX) or Polar Enhanced Polymer (PEP) cartridges.[1]

  • Note: Since 1,4-DAP is a neutral amide, standard cation exchange relies on secondary interactions.[1] A Graphitized Carbon cartridge is often more effective for highly polar neutral species.[1]

Mechanistic Fragmentation Pathway[1]

Understanding the MS fragmentation is vital for confirming identity against matrix background.[1]

Fragmentation Parent Precursor Ion [M+H]+ = 171.2 Frag1 Product Ion 1 [M+H - C2H2O]+ m/z = 129.1 Parent->Frag1 - 42 Da (Ketene Loss) Frag2 Product Ion 2 [M+H - 2(C2H2O)]+ m/z = 87.1 Frag1->Frag2 - 42 Da (Ketene Loss)

Figure 2: ESI+ Fragmentation pathway of 1,4-Diacetylpiperazine showing sequential loss of acetyl groups as ketene.[1]

References & Authority

  • Chemical Identity: PubChem. 1,4-Diacetylpiperazine.[1] Compound CID: 540371.[1] Link

  • HILIC Methodology: Alpert, A. J. (1990).[1] "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds."[1] Journal of Chromatography A, 499, 177-196.[1] (Foundational text for HILIC selection).

  • Impurity Profiling: International Conference on Harmonisation (ICH).[1] Guideline Q2(R1): Validation of Analytical Procedures. (Standard for validating the described HPLC/MS methods).

  • Piperazine Analysis: Acquavia, M. A., et al. (2021).[1] "New piperazine and morpholine derivatives: Mass spectrometry characterization." Journal of Pharmaceutical and Biomedical Analysis. (Supports fragmentation patterns of piperazine cores).[1][3]

Disclaimer: This protocol is intended for research and development use. All analytical methods must be validated according to ICH or FDA guidelines before use in clinical or GMP regulated environments.

Sources

Application Note: 1,1'-(Piperazine-1,4-diyl)diethanone in Polymer Science & Crystal Engineering

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific role of 1,1'-(Piperazine-1,4-diyl)diethanone (also known as


-Diacetylpiperazine  or DAP ) in material science and drug development.

Critical Scientific Note: In the context of polymer synthesis, this molecule is frequently confused with 1,4-Diacryloylpiperazine (PDA) .

  • PDA (Acryloyl): A reactive crosslinker/monomer used in hydrogels and polyamides.

  • DAP (Acetyl - Topic of this guide): A chemically stable, capped amide used as a pharmaceutical coformer , a model compound for polymer characterization, and a synthetic intermediate .

This guide focuses on the high-value applications of DAP (Acetyl) as requested, while explicitly distinguishing it from its reactive counterparts.

Executive Summary

This compound (DAP) is a rigid, centrosymmetric bis-amide. Unlike its vinyl-functionalized analogues, DAP lacks direct polymerizable groups (e.g., double bonds), making it chemically inert under standard radical polymerization conditions. Consequently, its utility in polymer science and drug development is defined by three strategic roles:

  • Supramolecular Coformer: It acts as a hydrogen-bond acceptor in pharmaceutical co-crystals , enhancing the solubility and stability of acidic APIs (Active Pharmaceutical Ingredients).

  • Model System: It serves as a low-molecular-weight probe to determine solubility parameters (

    
    ) and rotational barriers for poly(piperazine amide)s .
    
  • Synthetic Intermediate: It functions as a stable precursor for generating mono-protected piperazines via controlled hydrolysis.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
Common Name

-Diacetylpiperazine (DAP)
CAS Number 13889-84-4 (Common); 18940-57-3 (Specific Isomer/Salt)
Molecular Formula

Molecular Weight 170.21 g/mol
Melting Point 138–140 °C
Solubility Soluble in water, ethanol, chloroform; Insoluble in ether.
Structural Feature Two thermodynamically stable tertiary amide bonds; Chair conformation.

Critical Distinction: Acetyl (DAP) vs. Acryloyl (PDA)

Researchers often mistake DAP for a crosslinker due to naming similarities. Use the table below to validate your reagent.

FeatureDAP (This Topic) PDA (Crosslinker)
Structure Acetyl groups (

)
Acryloyl groups (

)
Reactivity Non-Polymerizable (Stable)High Reactivity (Radical Polymerization)
Primary Use Co-crystals, Solvents, ModelsHydrogels, Crosslinking, Networks
Key Signal NMR: Singlet at ~2.1 ppm (

)
NMR: Multiplets at 5.7–6.6 ppm (Vinyl)

Application I: Pharmaceutical Co-crystal Engineering

DAP is a potent co-crystal former (coformer) for improving the physicochemical properties of drugs, particularly carboxylic acid-containing APIs (e.g., Salicylic Acid, Benzoic Acid). The diamide motif acts as a dual hydrogen-bond acceptor.

Mechanism

The carbonyl oxygens of DAP form heterosynthons with the hydroxyl groups of the API.

  • Interaction:

    
    
    
  • Stoichiometry: Typically 2:1 (API:DAP) due to the two acceptor sites on DAP.

Protocol: Synthesis of Salicylic Acid-DAP Co-crystals

Objective: To enhance the dissolution rate of Salicylic Acid (SA) using DAP.

Materials:

  • Salicylic Acid (SA) (>99%)

  • This compound (DAP) (>98%)

  • Solvent: Acetone or Methanol[1]

  • Apparatus: Retsch MM400 Mixer Mill (for grinding) or Glass Vials (for solution growth).

Method A: Liquid-Assisted Grinding (LAG) - Recommended for Screening

  • Weighing: Weigh SA (276 mg, 2.0 mmol) and DAP (170 mg, 1.0 mmol) to achieve a 2:1 molar ratio .

  • Loading: Transfer solids into a 10 mL stainless steel grinding jar.

  • Solvent Addition: Add

    
     of Acetone (catalytic amount).
    
  • Grinding: Add two 7 mm stainless steel balls. Grind at 25 Hz for 20 minutes .

  • Drying: Allow the resulting powder to dry at ambient temperature for 1 hour.

  • Validation: Analyze via PXRD (Powder X-Ray Diffraction). Look for new peaks distinct from pure SA and DAP.

Method B: Solution Crystallization - Recommended for Single Crystals

  • Dissolution: Dissolve SA (2.0 mmol) and DAP (1.0 mmol) in a minimum volume of hot Acetone (

    
    ).
    
  • Filtration: Filter the solution through a

    
     PTFE syringe filter to remove particulates.
    
  • Crystallization: Allow the solvent to evaporate slowly at room temperature (

    
    ) over 3–5 days.
    
  • Harvesting: Collect the resulting block-shaped crystals.

Data Interpretation:

  • Melting Point: The co-crystal will exhibit a distinct melting point (often between that of SA and DAP).

  • Solubility: Perform a dissolution test in pH 1.2 buffer. The co-crystal typically shows a 2–5x faster dissolution rate than pure SA due to the hydrophilic piperazine core.

Application II: Model Compound for Polymer Characterization

In the synthesis of Poly(piperazine amides) (used in nanofiltration membranes), characterizing the polymer backbone is difficult due to low solubility. DAP serves as a "monomer model" to determine thermodynamic parameters.

Protocol: Determination of Solubility Parameters ( )

Objective: To predict the compatibility of piperazine-based polymers with solvents using DAP as a probe.

  • Solubility Screen: Test the solubility of DAP (10 mg) in a range of 20 solvents with known Hansen Solubility Parameters (HSP) (e.g., Water, DMSO, Toluene, Hexane).

  • Scoring: Score each solvent as "Soluble" (1) or "Insoluble" (0).

  • Calculation: Use the HSPiP software or plotting method to determine the center of the solubility sphere.

    • 
       (Dispersion), 
      
      
      
      (Polar),
      
      
      (Hydrogen Bonding).
  • Extrapolation: The

    
     values of DAP serve as a baseline for the hard segment of poly(piperazine amides).
    
    • Typical Result: DAP is highly polar (

      
       high) and hydrogen bonding (
      
      
      
      moderate), predicting that derived polymers require polar aprotic solvents (NMP, DMAc) for processing.

Application III: Synthetic Intermediate (Selective Deprotection)

DAP can be converted into 1-Acetylpiperazine (mono-acetylated), a key building block for asymmetric piperazine drugs (e.g., antifungal agents).

Protocol: Controlled Partial Hydrolysis
  • Dissolution: Dissolve DAP (10 g) in water (50 mL).

  • Acidification: Add HCl (1.0 equivalent) carefully.

  • Reflux: Heat to reflux for 4 hours. The thermodynamic stability of the di-amide requires forcing conditions, but statistical hydrolysis occurs.

  • Extraction:

    • Basify to pH 10 with NaOH.

    • Extract with Dichloromethane (DCM).

  • Purification: The organic layer contains a mixture of Piperazine, 1-Acetylpiperazine, and DAP.

    • Use Column Chromatography (Silica, MeOH:DCM 1:9) to isolate 1-Acetylpiperazine .

    • Yield Note: This route is often cheaper than mono-acetylation of piperazine, which leads to di-acetyl byproducts.

Visualization of Workflows

The following diagram illustrates the two primary pathways for DAP: its synthesis from piperazine and its divergence into Co-crystal engineering vs. Polymer modeling.

DAP_Workflow Piperazine Piperazine (Precursor) DAP This compound (DAP) Piperazine->DAP Acetylation (Reflux, 2h) Ac2O Acetic Anhydride (Reagent) Ac2O->DAP CoCrystal Pharma Co-crystal (w/ Salicylic Acid) DAP->CoCrystal LAG / Solution (H-Bonding) Model Polymer Model (Solubility Probe) DAP->Model Solubility Screening Intermediate 1-Acetylpiperazine (Mono-deprotection) DAP->Intermediate Partial Hydrolysis (HCl)

Caption: Strategic workflow for this compound (DAP), highlighting synthesis and downstream applications in crystal engineering and polymer characterization.

References

  • Synthesis and Characterization of Piperazine Derivatives

    • Source: National Institutes of Health (NIH) / PubChem.
    • Title: this compound Compound Summary.
    • URL:[Link]

  • Pharmaceutical Co-crystals and Solubility

    • Source: ResearchG
    • Title: Co-crystallisation of benzoic acid derivatives with N-containing bases: Salicylic acid/N,N′-diacetylpiperazine.[1]

    • URL:[Link]

  • Polymer Solubility Parameters (Hansen)

    • Source: Hansen Solubility Parameters in Practice (HSPiP).
    • Context: Methodology for determining solubility spheres of piperazine amides.
    • URL:[Link]

  • Distinction from Diacryloylpiperazine (PDA): Source: Pipzine Chemicals / Technical Data. Title: N,N'-Diacryloylpiperazine (PDA) vs Diacetylpiperazine Properties.

Sources

enzymatic reactions involving 1,1'-(Piperazine-1,4-diyl)diethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Regulation of 1,1'-(Piperazine-1,4-diyl)diethanone

Subtitle: Protocols for Biocatalytic Synthesis via CAL-B and Metabolic Stability Profiling via NAT2/CES Systems.

Introduction & Chemical Context

This compound (also known as N,N'-diacetylpiperazine or DAP ) is a diamide derivative of piperazine. In drug development, the piperazine moiety is a privileged scaffold found in numerous pharmaceuticals (e.g., antihistamines, antipsychotics). Understanding the enzymatic formation and degradation of DAP is critical for two distinct fields:

  • Pharmacokinetics (ADME): Piperazine rings in drugs are often metabolized via N-acetylation. The enzyme Arylamine N-Acetyltransferase 2 (NAT2) converts piperazine to N-acetylpiperazine (NAP) and subsequently to DAP. Because NAT2 exhibits genetic polymorphism (slow vs. fast acetylators), the formation rate of DAP is a key biomarker for inter-patient variability in drug clearance.

  • Green Biocatalysis: The synthesis of DAP and related amides via lipase-catalyzed aminolysis offers a sustainable alternative to traditional chemical acetylation using acid chlorides. Candida antarctica Lipase B (CAL-B) is the industry standard for this transformation.

This guide provides detailed protocols for the enzymatic synthesis of DAP using CAL-B and the metabolic profiling of piperazine acetylation/hydrolysis using liver fractions.

Biocatalytic Synthesis Protocol: CAL-B Mediated Aminolysis

Principle: While lipases typically hydrolyze esters in aqueous media, they catalyze esterification and aminolysis in organic solvents due to the low water activity (


). Here, Ethyl Acetate  serves a dual purpose: it is the reaction solvent and the acyl donor. Novozym 435  (immobilized CAL-B) lowers the activation energy for the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of ethyl acetate.

Causality & Optimization:

  • Solvent Choice: We use ethyl acetate over hexane/acetic acid because it drives the equilibrium toward the amide (DAP) via irreversible transamidation (the leaving group is ethanol, which is miscible but does not compete significantly in this excess).

  • Temperature: 40°C is chosen to maximize CAL-B activity without leaching the enzyme from the acrylic resin support.

Experimental Workflow

Materials:

  • Substrate: Piperazine (anhydrous, 99%).

  • Solvent/Donor: Ethyl Acetate (HPLC Grade, dried over molecular sieves).

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).[1]

  • Equipment: Orbital shaker (200 rpm), HPLC vials, 0.22 µm PTFE filters.

Step-by-Step Protocol:

  • Preparation: Dissolve piperazine (86 mg, 1.0 mmol) in dry Ethyl Acetate (10 mL) in a 20 mL scintillation vial.

    • Note: Piperazine has limited solubility; mild sonication may be required.

  • Initiation: Add Novozym 435 (20 mg, ~2% w/v relative to solvent volume).

  • Incubation: Seal the vial and incubate at 40°C with orbital shaking at 200 rpm .

  • Sampling: At t = 1, 4, and 24 hours, withdraw 100 µL aliquots.

  • Quenching: Filter the aliquot through a 0.22 µm PTFE syringe filter to remove the immobilized enzyme (this instantly stops the reaction).

  • Analysis: Dilute 1:10 with Acetonitrile and analyze via HPLC-UV (210 nm) or LC-MS.

Expected Results:

  • t=1 hr: Appearance of N-acetylpiperazine (Mono-acetyl).

  • t=24 hr: >95% conversion to this compound (Di-acetyl).

Metabolic Stability Protocol: NAT2 Acetylation & Hydrolysis

Principle: In mammalian metabolism, the piperazine ring undergoes N-acetylation via NAT2 (using Acetyl-CoA). Conversely, the amide bonds of DAP can be hydrolyzed back to the mono-acetyl form by Carboxylesterases (CES) or Porcine Liver Esterase (PLE) equivalents, though the amide bond is significantly more stable than ester bonds.

Causality:

  • Cofactor Necessity: Acetyl-CoA is mandatory for the forward reaction (Piperazine → DAP). Without it, only hydrolysis (DAP → Piperazine) can be observed.

  • S9 Fraction vs. Microsomes: We recommend Liver S9 fractions (containing both cytosolic NATs and microsomal CES) to observe the complete equilibrium.

Experimental Workflow

Materials:

  • Enzyme Source: Human Liver S9 Fraction (pooled).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: Acetyl-CoA (regenerating system not usually required for short incubations, but 1 mM stock is standard).

  • Substrate: Piperazine (for forward rxn) or DAP (for reverse rxn).

Step-by-Step Protocol:

  • Pre-incubation:

    • Mix 190 µL of Phosphate Buffer and 5 µL of Liver S9 (20 mg/mL protein conc) in a microcentrifuge tube.

    • Incubate at 37°C for 5 minutes.

  • Substrate Addition:

    • Forward Assay (Acetylation): Add 2.5 µL Piperazine (10 mM stock) + 2.5 µL Acetyl-CoA (10 mM).

    • Reverse Assay (Hydrolysis): Add 2.5 µL DAP (10 mM stock). No Acetyl-CoA.

  • Reaction: Incubate at 37°C with gentle shaking.

  • Termination: At t = 0, 15, 30, 60 min, remove 50 µL aliquots and quench immediately with 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Propranolol).

  • Processing: Centrifuge at 10,000 x g for 10 min at 4°C to pellet precipitated proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Analytical Validation (LC-MS/MS)

Due to the lack of a strong chromophore in DAP, UV detection at 210 nm is prone to interference. LC-MS/MS is the required standard for biological matrices.

Table 1: Recommended LC-MS/MS Parameters

ParameterSettingRationale
Column C18 Polar-Embedded (e.g., Waters Atlantis T3)Piperazine is highly polar; standard C18 leads to poor retention/elution in void volume.
Mobile Phase A 0.1% Formic Acid in WaterProtonation of nitrogen facilitates ionization (ESI+).
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.
Ionization ESI Positive ModeProtonation of amide/amine sites.
MRM Transition (DAP) m/z 171.1 → 129.1Loss of one acetyl group (ketene loss, -42 Da).
MRM Transition (Mono) m/z 129.1 → 87.1Loss of acetyl group from mono-acetyl precursor.

Pathway Visualization

The following diagram illustrates the bidirectional enzymatic regulation of the piperazine scaffold, highlighting the competition between NAT2-mediated synthesis and CES-mediated hydrolysis.

Piperazine_Enzymatic_Pathway Piperazine Piperazine (Substrate) Mono N-Acetylpiperazine (Intermediate) Piperazine->Mono Acetylation Mono->Piperazine Hydrolysis DAP This compound (DAP - Product) Mono->DAP Acetylation DAP->Mono Slow Hydrolysis NAT2 NAT2 + Acetyl-CoA (Liver Cytosol) NAT2->Mono CALB CAL-B + EtOAc (Biocatalysis) CALB->Mono Hydrolase Carboxylesterase / PLE (Hydrolysis) Hydrolase->DAP

Caption: Bidirectional enzymatic pathway showing NAT2/CAL-B mediated acetylation (Forward) and Esterase-mediated hydrolysis (Reverse).

References

  • Sim, E., et al. (2008). "Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery." British Journal of Pharmacology.

  • Gotor-Fernández, V., et al. (2006). "Preparation of Chiral Diamines by Lipase-Catalyzed Desymmetrization." Journal of Organic Chemistry.

  • Meyer, U.A. (2000). "Pharmacogenetics and adverse drug reactions." The Lancet.

  • Unverferth, K., et al. (1998). "Biocatalytic resolution of piperazine-2-carboxylic acid derivatives." Tetrahedron: Asymmetry.

  • Perkins, R., et al. (2020). "Hydrolysis of Amides by Carboxylesterases: Specificity and Mechanism." Drug Metabolism and Disposition.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1'-(Piperazine-1,4-diyl)diethanone

[1]

Target Molecule: 1,1'-(Piperazine-1,4-diyl)diethanone Common Names: 1,4-Diacetylpiperazine (DAP), N,N'-Diacetylpiperazine CAS Number: 18940-57-3 Support Tier: Level 3 (Senior Application Scientist)

Introduction: Know Your Target

Before beginning synthesis, it is critical to distinguish your target from a common structural analog that causes confusion in literature and procurement.

FeatureTarget Molecule (DAP) Common Confusion (DKP)
Name This compound1,4-Diacetylpiperazine-2,5-dione
Structure Diamide (Acetyl groups on N)Cyclic Peptide (Diketopiperazine core)
CAS 18940-57-3 3027-05-2
Reactivity Stable amide; water-solubleBiologically active; often less soluble

Expert Insight: If your melting point is exactly 99-100°C , suspect that you have either synthesized or purchased the diketopiperazine (2,5-dione) derivative by mistake, or you have significant impurities. The diamide (DAP) is typically a solid with a higher melting range or distinct solubility profile.

Module 1: Standard Operating Procedure (SOP)

Reaction Scheme

The synthesis is a nucleophilic acyl substitution. Piperazine is a strong nucleophile and reacts exothermically with acetic anhydride.

ReactionSchemePipPiperazine(C4H10N2)MonoIntermediate:Mono-acetylpiperazinePip->Mono+ Ac2O(Fast, Exothermic)Ac2OAcetic Anhydride(Excess)DAPTarget:1,4-DiacetylpiperazineMono->DAP+ Ac2O(Reflux/Heat)

Caption: Stepwise acetylation of piperazine. Note that the second acetylation is slower than the first.

Protocol A: Solvent-Free (Green & Scalable)

Best for: High yield, minimal waste.

  • Setup: Place Piperazine (anhydrous) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Addition: Add Acetic Anhydride (2.5 - 3.0 equivalents) dropwise.

    • Caution: The reaction is highly exothermic . Cool the flask in an ice bath during addition to prevent uncontrollable boiling.

  • Reaction: Once addition is complete, heat the mixture to reflux (approx. 140°C) for 1–2 hours. This ensures conversion of any mono-acetyl intermediate to the di-acetyl product.

  • Workup:

    • Distill off excess acetic anhydride and generated acetic acid under reduced pressure (rotary evaporator).

    • You will be left with a crude solid or thick oil.

Protocol B: Solvent-Based (DCM or Ethanol)

Best for: Small scale, better heat control.

  • Dissolution: Dissolve piperazine in Dichloromethane (DCM) or Ethanol .

  • Addition: Add Acetic Anhydride (2.2 equiv) slowly at 0°C.

  • Catalysis (Optional): Add a catalytic amount of DMAP (4-dimethylaminopyridine) or Triethylamine if the reaction stalls at the mono-stage.

  • Workup: Evaporate solvent to dryness.

Module 2: Troubleshooting & FAQs

Ticket #1: "My product is a sticky oil/goo, not a solid."

Diagnosis: Solvent entrapment or Hygroscopicity. The amide groups make DAP hygroscopic (water-attracting). If you used acetic acid or water in the workup, it is holding onto the product.

Corrective Action:

  • Azeotropic Drying: Dissolve the crude oil in a small amount of Toluene or Ethanol and rotavap again. Repeat 2-3 times. This helps carry away trace acetic acid and water.

  • Vacuum Drying: Place the oil in a high-vacuum oven (or on a manifold) at 50°C overnight. It should solidify.

  • Trituration: Add cold Diethyl Ether or Hexane to the oil and scratch the flask walls with a glass rod. These solvents dissolve impurities but precipitate the polar DAP.

Ticket #2: "The product smells strongly of vinegar."

Diagnosis: Residual Acetic Acid. This is the most common impurity. Acetic acid is a byproduct and is difficult to remove completely by simple evaporation.

Corrective Action:

  • The "Base Wash" (If using DCM/CHCl3): Dissolve crude in DCM. Wash with saturated NaHCO3 (Sodium Bicarbonate) solution.[1]

    • Warning: DAP is water-soluble! Do not discard the aqueous layer until you verify the product is in the organic layer. You may need to "salt out" the aqueous layer (add NaCl) and back-extract with DCM multiple times.

  • Recrystallization: Recrystallize from Ethanol or an Ethanol/Acetone mixture. The acetic acid will stay in the mother liquor.

Ticket #3: "How do I purify it? It dissolves in water!"

Diagnosis: High Polarity. Standard aqueous extraction (separatory funnel) often fails because DAP partitions into the water layer.

Purification Decision Tree:

PurificationStartCrude Product StateSolidSolidStart->SolidOilOil / GummyStart->OilAction1Recrystallize:Boiling Ethanol orAcetone/EthanolSolid->Action1High Purity NeededAction2Triturate withEther/HexaneOil->Action2To SolidifyAction3Dissolve in DCM,Wash with minimalNaHCO3, Dry MgSO4Oil->Action3To Remove AcidAction2->Solid

Caption: Workflow for isolating pure DAP from crude reaction mixture.

Module 3: Analytical Validation

Do not rely solely on Melting Point due to the confusion with the dione derivative. Validate using NMR.

Expected 1H NMR Signals (CDCl3):

  • Piperazine Ring Protons: Two multiplets or broad singlets around 3.4 – 3.7 ppm . (Restricted rotation around the amide bond often splits these signals).

  • Acetyl Methyl Groups: A strong singlet around 2.1 ppm .

  • Integration Ratio: 8 (Ring H) : 6 (Methyl H).

References

  • Synthesis of Piperazine Amides: M. L. Moore, "Acetylations with Acetic Anhydride," Organic Syntheses, Coll. Vol. 3, p. 452 (General procedure for amine acetylation).

  • Physical Properties & CAS Verification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80973 (Diethylpiperazine analog) and CAS 18940-57-3 (Target).

  • Green Chemistry Acetylation: V. K. Ahluwalia, "Green Chemistry: Environmentally Benign Reactions," CRC Press, 2008. (Describes solvent-free acetylation protocols).

  • Recrystallization Solvents: University of Rochester, "Solvents for Recrystallization," Department of Chemistry Guides.

Technical Support Center: Synthesis of 1,1'-(Piperazine-1,4-diyl)diethanone

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 1,1'-(Piperazine-1,4-diyl)diethanone Common Names: 1,4-Diacetylpiperazine; N,N'-Diacetylpiperazine CAS Registry Number: 13889-98-0 Application: Pharmaceutical intermediate, antifungals, piperazine-based polymers.

Welcome to the Reaction Optimization Center

You are likely here because your yield is stalling below 80%, your product is colored (yellow/brown tar), or you are struggling to remove the mono-acetylated impurity. This guide moves beyond standard textbook protocols to address the thermodynamic and kinetic bottlenecks of di-acetylation.

Quick Diagnostic: What is your primary failure mode?
SymptomProbable CauseImmediate Action
Low Yield (<60%) Incomplete conversion to di-product; loss during aqueous workup.Increase Ac₂O equivalents to >2.5; switch to organic solvent extraction (DCM/CHCl₃).
Product is Brown/Sticky Thermal degradation; oxidative polymerization.CRITICAL: Control exotherm during addition (<10°C). Use inert atmosphere (N₂).
Melting Point Depression Presence of Mono-acetylpiperazine or water.Recrystallize from Ethanol/EtOAc; Dry under vacuum >4h.
Violent Reaction Uncontrolled addition of anhydride to neat amine.Dilute anhydride; Use a dripping funnel; Ice bath mandatory.

Module 1: The Standard High-Yield Protocol (Dichloromethane Route)

Context: Best for small-to-medium scale (1g – 50g) where purity is critical and solvent waste is acceptable.

The Protocol
  • Dissolution: Dissolve Piperazine (1.0 eq) in Dichloromethane (DCM) (10 mL/g). Add Triethylamine (Et₃N) (2.5 eq) as an acid scavenger.

    • Why Et₃N? Although Piperazine can act as its own base, using it consumes the starting material. Et₃N ensures all Piperazine is available for acetylation.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add Acetic Anhydride (Ac₂O) (2.2 – 2.5 eq) dropwise over 30 minutes.

    • Tech Note: Rapid addition causes localized heating, leading to colored impurities.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quench: Add water (equal volume) to hydrolyze excess anhydride.

  • Workup:

    • Separate organic layer.

    • Extract aqueous layer with DCM (2x).

    • Wash combined organics with saturated NaHCO₃ (removes acetic acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.

Troubleshooting the DCM Route

Q: My product is still in the water layer.

  • A: 1,4-Diacetylpiperazine has moderate water solubility.[1] If your yield is low, saturate the aqueous layer with NaCl (salting out) before extraction.

Module 2: Green Chemistry & Scalable Route (Aqueous/Neat)

Context: For kilogram-scale or environmentally conscious workflows. Avoids halogenated solvents.

Method A: The "Schotten-Baumann" Approach (Water)

Piperazine is highly water-soluble. You can exploit the faster kinetics of amine acetylation vs. anhydride hydrolysis.

  • Dissolve: Piperazine (1.0 eq) in Water (3 mL/g).

  • Cool: Chill to 0–5°C.

  • Add: Acetic Anhydride (3.0 eq) dropwise.

    • Note: Excess is required because some Ac₂O will hydrolyze to acetic acid.

  • Precipitation: The reaction is exothermic. As it proceeds, the di-acetylated product (which is less water-soluble than the starting material) may precipitate.

  • Isolation:

    • Evaporate water under reduced pressure (rotary evaporator).

    • Purification: The residue will contain product + acetic acid. Recrystallize from hot Isopropanol (IPA) or Ethanol .

Method B: Solvent-Free (Neat) – High Risk/High Reward
  • Warning: Extremely Exothermic.

  • Procedure: Mix Piperazine (solid) with Acetic Acid (solvent/catalyst). Add Acetic Anhydride slowly. Reflux is not recommended until addition is complete.

  • Yield: Often >90% after recrystallization.

Module 3: Mechanism & Logic Visualization

Understanding the stepwise acetylation is key to fixing "Mono" impurities.

ReactionPathway Piperazine Piperazine (Start) Mono Mono-acetylpiperazine (Intermediate) Piperazine->Mono Fast (k1) Ac2O + Acetic Anhydride Di 1,4-Diacetylpiperazine (Target) Mono->Di Slower (k2) Requires Excess Ac2O Impurity Colored Oligomers (Thermal Degradation) Mono->Impurity High Temp (>50°C) Di->Impurity Prolonged Heating

Figure 1: Reaction pathway highlighting the kinetic trap of mono-acetylation and the thermal risk of oligomerization.

Module 4: Purification & Analysis

The Golden Rule: 1,4-Diacetylpiperazine is a solid with a high Melting Point (134–138°C). If your product is a liquid or oil, it is impure.

Recrystallization Guide
SolventSuitabilityProtocol
Ethanol (EtOH) Excellent Dissolve in minimum hot EtOH. Cool slowly to 4°C.
Acetone/Hexane GoodDissolve in Acetone; add Hexane until turbid; cool.
Water PoorHard to dry; high product loss due to solubility.
Analytical Checkpoints
  • TLC (Thin Layer Chromatography):

    • Eluent: 10% Methanol in DCM.

    • Stain: KMnO₄ or Iodine (Piperazines do not absorb UV well unless derivatized).

    • Rf Values: Di-acetyl > Mono-acetyl > Piperazine (Baseline).

  • NMR (1H, DMSO-d6): Look for the singlet at ~2.0 ppm (Acetyl CH3) and the piperazine ring protons as a singlet (or tight multiplet) at ~3.4-3.5 ppm.

FAQ: Technical Support

Q1: Why is my yield only 50%? A: You likely lost product during the aqueous wash. 1,4-diacetylpiperazine is water-soluble.[1]

  • Fix: Do not wash with large volumes of water. Use a continuous extraction (liquid-liquid) if possible, or saturate your water layer with NaCl (brine) to force the product into the organic layer.

Q2: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but it generates HCl gas and is more violent.

  • Requirement: You must use at least 2.2 eq of a base (Triethylamine or Pyridine) to neutralize the HCl, otherwise, the piperazine will form a hydrochloride salt and stop reacting.

Q3: How do I remove the "Vinegar" smell? A: The smell is residual Acetic Acid.

  • Fix: Wash the solid product with cold Diethyl Ether (product is insoluble, acetic acid is soluble) or recrystallize from Ethanol. Drying in a vacuum oven at 60°C for 4 hours is also effective.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 84025, 1,4-Diacetylpiperazine. Link

  • Green Chemistry Protocol: Acetylation of amines in water. (General reference to Schotten-Baumann conditions adapted for diamines). See: Green Chem., 2009, 11 , 1721-1725.

  • Solubility Data:Journal of Chemical & Engineering Data, Solubility of Piperazine Deriv

Sources

Technical Support Center: 1,1'-(Piperazine-1,4-diyl)diethanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DAP-SYN-001 Subject: Troubleshooting Side Reactions, Yield Loss, and Impurity Profiles Status: Open Analyst: Senior Application Scientist

Core Reaction Logic & Critical Pathways[1]

The synthesis of 1,1'-(piperazine-1,4-diyl)diethanone (also known as 1,4-diacetylpiperazine) appears deceptively simple: the acetylation of a diamine. However, the nucleophilicity of the nitrogen atoms changes drastically during the reaction, creating specific kinetic and thermodynamic traps.[1][2]

The "Salt Trap" Mechanism

Piperazine is a strong base (


).[2] As the reaction proceeds with acetic anhydride (

) or acetyl chloride, the byproduct is acid (acetic acid or HCl).[1][2]
  • Step 1: The first amine is acetylated rapidly.[1][2]

  • Step 2 (The Trap): The generated acid immediately protonates the remaining secondary amine of the unreacted piperazine or the mono-acetyl intermediate.[2]

  • Consequence: The protonated amine (

    
    ) is non-nucleophilic .[1][2] If the reaction temperature is too low, the amine remains trapped as a salt (piperazinium acetate) and cannot react further, leading to high levels of mono-acetyl impurities or unreacted starting material.[1]
    
Reaction Network Diagram

The following diagram illustrates the competition between the productive acetylation pathway and the non-productive salt formation.[2]

ReactionNetwork cluster_legend Legend Pip Piperazine (Starting Material) Mono 1-Acetylpiperazine (Intermediate) Pip->Mono + Ac2O (Fast) Salt1 Piperazinium Salt (Precipitate/Inactive) Pip->Salt1 + AcOH (Reversible) Di 1,4-Diacetylpiperazine (Target Product) Mono->Di + Ac2O (Slow, requires heat) Salt2 Mono-Acetyl Salt Mono->Salt2 + AcOH Salt1->Pip Heat / Base Salt2->Mono Heat / Base key Red Nodes = Kinetic Traps (Salts) Green Node = Target

Caption: Figure 1. Reaction network showing the "Salt Trap" where acidic byproducts protonate amines, rendering them inactive until heat or auxiliary base regenerates the free amine.[1]

Troubleshooting Guides (FAQs)

Issue 1: "I have a persistent mono-acetyl impurity (1-acetylpiperazine) that won't convert."

Root Cause: The electron-withdrawing nature of the first acetyl group lowers the basicity and nucleophilicity of the second nitrogen.[2] Furthermore, if you are running the reaction at room temperature, the second nitrogen is likely protonated by the acetic acid byproduct.[1][2]

Diagnostic Check:

  • Is the reaction mixture a thick slurry or suspension? (Indicates salt formation).[2]

  • Is the temperature below 80°C?

Corrective Action:

  • Thermal Activation: Increase temperature to reflux (120°C - 140°C) if using neat acetic anhydride.[2] This thermally dissociates the piperazinium acetate salt, freeing the amine to react.[1][2]

  • Stoichiometric Excess: Ensure at least 2.5 to 3.0 equivalents of acetic anhydride.[2] The excess acts as both reagent and solvent to solubilize the salts.[1][2]

Issue 2: "My yield is very low, but TLC shows conversion."

Root Cause: Water Solubility. Unlike lipophilic amides, 1,4-diacetylpiperazine is highly soluble in water due to its polarity and lack of large hydrophobic groups. If you perform a standard aqueous workup (washing with water to remove acetic acid), your product is partitioning into the aqueous waste layer.[1][2]

Corrective Action:

  • Avoid Aqueous Extraction: Do not wash the reaction mixture with water.[1][2]

  • Distillation/Evaporation: Remove the excess acetic anhydride and acetic acid byproduct via vacuum distillation or rotary evaporation.[1][2]

  • Recrystallization: Purify the solid residue directly from a solvent like acetone or ethanol/ether mixtures.[1][2][3]

Issue 3: "The product is brown/yellow instead of white."

Root Cause: Oxidative Degradation. Piperazine and its mono-acetyl derivative are secondary amines susceptible to oxidation by air, especially at the high temperatures required for di-acetylation.

Corrective Action:

  • Inert Atmosphere: Strictly run the reaction under Nitrogen (

    
    ) or Argon.[1][2]
    
  • Quality of Starting Material: Ensure the starting piperazine is white.[1][2] If it is yellow, recrystallize it from ethanol before use.[1][2]

Optimized Experimental Protocol

This protocol is designed to overcome the salt trap and solubility issues described above.

Target: 1,4-Diacetylpiperazine (10 g scale) Reagents: Piperazine (anhydrous), Acetic Anhydride.

StepActionTechnical Rationale
1 Place 10.0 g Piperazine (116 mmol) in a round-bottom flask.Use anhydrous material to prevent hydrolysis of anhydride.
2 Add 30.0 g Acetic Anhydride (294 mmol, ~2.5 eq) dropwise under

.
Caution: Exothermic. The excess drives the equilibrium to the di-product.[2]
3 Heat to Reflux (140°C) for 2–4 hours.Critical: High heat breaks the unreactive piperazinium salts formed in Step 2.[1][2]
4 Monitor via TLC (MeOH:DCM 1:9).Look for the disappearance of the mono-acetyl spot (lower Rf than di-acetyl).[2]
5 Vacuum Distillation: Remove acetic acid and excess anhydride.[1][2]Do not add water. The product is water-soluble.[2]
6 Dissolve residue in hot acetone or ethanol. Cool to 0°C.Crystallization separates the product from polymeric impurities.
7 Filter and wash with cold ether.[1][2]Removes trace colored impurities.[1][2]
Purification Decision Tree

Purification Start Crude Reaction Mixture Check1 Contains Acetic Acid/Anhydride? Start->Check1 Action1 Vacuum Evaporation (Do NOT wash with water) Check1->Action1 Yes State Solid Residue Obtained Action1->State Check2 Color Check State->Check2 White White/Off-White Check2->White Brown Yellow/Brown Check2->Brown Final Recrystallize (Acetone/EtOH) White->Final Charcoal Activated Charcoal Treatment in hot EtOH Brown->Charcoal Charcoal->Final

Caption: Figure 2. Purification workflow emphasizing the avoidance of aqueous workup to prevent yield loss.

References

  • Reaction Kinetics & pKa Data: Khalili, F., Henni, A., & East, A. L. (2009).[1][2][4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1][2]

  • Acetylation Methodology: Pollard, C. B., & Adelson, D. E. (1934).[1][2] Derivatives of Piperazine. I. Journal of the American Chemical Society, 56(1), 150–152.[1][2]

  • Purification & Solubility: Material Safety Data Sheet (MSDS) / Technical Data for 1,4-Diacetylpiperazine. (Verifying water solubility and hygroscopic nature). [2]

  • General Amine Acetylation Troubleshooting: Vogel, A. I.[1][2] Vogel's Textbook of Practical Organic Chemistry. (Standard reference for acetylation of diamines and salt breaking).

Sources

Technical Support: Purification of 1,1'-(Piperazine-1,4-diyl)diethanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 18940-57-3 | Formula:


 | MW:  170.21  g/mol
Synonyms:  1,4-Diacetylpiperazine; N,N'-Diacetylpiperazine.
Critical Identity Warning

Do not confuse this compound with 1,4-Diacetyl-2,5-piperazinedione (CAS 3027-05-2).

  • Target Molecule (Diamide): 1,1'-(Piperazine-1,4-diyl)diethanone. Highly water-soluble, non-basic.

  • Common Confusion (Diketopiperazine): Cyclic imide structure, distinct solubility and melting point (approx. 100°C).

This guide specifically addresses the purification of the diamide (CAS 18940-57-3).

Introduction: The Polarity Paradox

Purifying 1,4-diacetylpiperazine is deceptively difficult because of its amphiphilic but highly polar nature . Unlike standard lipophilic drug intermediates, this compound partitions poorly into non-polar organic solvents (like hexanes or ether), making standard aqueous workups (liquid-liquid extraction) inefficient.

The Core Challenge: The primary impurities—1-acetylpiperazine (mono-acetyl) and unreacted piperazine —are structurally similar but chemically distinct in one critical aspect: Basicity .

  • Product (Di-acetyl): Neutral (Bis-amide).

  • Impurities (Mono & Piperazine): Basic (Secondary/Secondary amines).

This guide prioritizes Ion Exchange/Scavenging over crystallization as the primary purification strategy due to its superior selectivity.

Module 1: The "Silver Bullet" Protocol (Ion Exchange)

Best for: Removing mono-acetylpiperazine and unreacted piperazine from crude reaction mixtures. Mechanism: Exploits the pKa difference. The impurities are protonatable bases (


), while the product is a neutral amide.
Workflow Diagram

IonExchange start Crude Mixture (Di-acetyl + Mono-acetyl + Piperazine) load Load onto SCX-2 Cartridge (Strong Cation Exchange) start->load wash Elute with MeOH or ACN load->wash impurities Impurities Retained (Basic Amines bind to Sulfonic Acid) wash->impurities  Trapped product Product Elutes (Neutral Amide passes through) wash->product  Flowthrough conc Evaporate Solvent product->conc

Figure 1: Solid-Phase Extraction (SPE) workflow using Strong Cation Exchange (SCX) to isolate neutral diamides.

Step-by-Step Protocol
  • Preparation: Dissolve your crude oil/solid in a minimum amount of Methanol (MeOH) or Dichloromethane (DCM) .

  • Loading: Pass the solution through a Strong Cation Exchange (SCX-2) silica cartridge or column.

    • Ratio: Use approx. 1 g of resin per 0.5 g of estimated amine impurity.

  • Elution: Wash the column with 2-3 column volumes of neutral MeOH.

  • Collection: Collect the flow-through.

    • Why? The neutral 1,4-diacetylpiperazine has no affinity for the sulfonic acid groups on the resin and passes freely. The basic impurities (mono-acetyl and piperazine) are protonated and irreversibly bound (until an ammonia wash is used, which you do not need).

  • Finishing: Concentrate the flow-through under vacuum.

Module 2: Crystallization (Bulk Purification)

Best for: Large-scale batches (>10g) where chromatography is cost-prohibitive. Issue: The compound is too soluble in alcohols and water, but insoluble in ether/alkanes.

Recommended Solvent System: DCM / Heptane or Ethanol / Et₂O .

ParameterRecommendationTechnical Rationale
Primary Solvent Dichloromethane (DCM) or EthanolSolubilizes the polar diamide at moderate temperatures.
Anti-Solvent Heptane (with DCM) or Diethyl Ether (with EtOH)Induces controlled precipitation.
Temperature Dissolve at reflux; Cool to -20°CLow temperature is critical due to high solubility.
Troubleshooting Crystallization
  • "Oiling Out" (Liquid-Liquid Phase Separation):

    • Cause: Adding anti-solvent too fast or at too high a temperature.

    • Fix: Re-dissolve by heating. Add the anti-solvent dropwise to the cloud point. Seed with a pure crystal (if available) and cool very slowly (1°C/min).

  • Hygroscopicity:

    • Issue: The solid turns sticky upon filtration.

    • Fix: Perform filtration under a nitrogen blanket or use a sintered glass funnel with a drying tube. Wash with anhydrous ether.

Module 3: Chromatographic Separation

Best for: Analytical purity assessment or final polishing. Challenge: Standard C18 columns often fail to retain this molecule due to its high polarity (


).
Column Selection Matrix
Column TypeSuitabilityMobile Phase Recommendation
Standard C18 PoorRetention is likely negligible (elutes in void volume).
C18-AQ (Aqueous) Moderate100% Water (0.1% FA) -> 5% ACN. Requires "phase collapse" resistant ligands.
HILIC (Silica/Amide) Excellent 90% ACN / 10% Aqueous Buffer (Ammonium Formate).

HILIC Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this molecule.

  • Mechanism: Water layer forms on the silica surface; the polar diamide partitions into this layer.

  • Elution Order: Non-polar impurities elute first; the polar 1,4-diacetylpiperazine elutes later.

Frequently Asked Questions (FAQ)

Q1: My product has a yellow tint. Is it impure?

  • A: Yes. Pure 1,4-diacetylpiperazine should be white. Yellowing typically indicates oxidation of trace unreacted piperazine or the presence of oligomeric byproducts.

  • Fix: Pass through a small pad of activated charcoal or silica gel using MeOH/DCM (1:9) as eluent.

Q2: Can I use aqueous extraction (DCM/Water) to clean it?

  • A: Avoid this. The product is highly water-soluble. A significant portion will remain in the aqueous phase, leading to massive yield loss. If you must extract, use continuous extraction with Chloroform or DCM over 24 hours, or salt out the aqueous phase with NaCl to saturation.

Q3: How do I store the purified material?

  • A: The amide functionality can be hygroscopic.[1] Store in a tightly sealed container with a desiccant at room temperature. Long-term exposure to moisture can lead to hydrolysis (reverting to mono-acetyl) or physical caking.

References
  • PubChem. (n.d.). Compound Summary for CID 83795, 1-Acetylpiperazine. National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2] Journal of Chemical & Engineering Data. (Demonstrates basicity of mono-substituted piperazines vs neutral diamides). Retrieved February 7, 2026, from [Link]

  • Biotage. (n.d.). Strategies for Flash Purification of Polar Compounds (HILIC vs C18). Retrieved February 7, 2026, from [Link]

Sources

1,1'-(Piperazine-1,4-diyl)diethanone stability issues and solutions

[1]

Module 1: Chemical Stability & Degradation Mechanisms[1][2]

The primary stability risk for this compound is amide hydrolysis .[1][2] While amides are generally stable at neutral pH, the symmetry of this molecule and its hygroscopic potential can lead to degradation if storage conditions are compromised.[2]

The Degradation Pathway

In the presence of moisture and catalytic protons (acid) or hydroxide ions (base), the compound degrades in a stepwise fashion.[2]

Degradationcluster_legendDegradation LogicDAP1,4-Diacetylpiperazine(Parent)MAP1-Acetylpiperazine(Intermediate)DAP->MAP+ H2O(Slow)AcetateAcetic AcidDAP->AcetatePIPPiperazine(Free Base)MAP->PIP+ H2O(Fast)MAP->AcetateStep 1: Loss of first acetyl group (Rate Limiting)Step 1: Loss of first acetyl group (Rate Limiting)Step 2: Rapid loss of second acetyl groupStep 2: Rapid loss of second acetyl groupStep 1: Loss of first acetyl group (Rate Limiting)->Step 2: Rapid loss of second acetyl group

Figure 1: Stepwise hydrolysis pathway. Note that the mono-acetylated intermediate (1-Acetylpiperazine) is often more reactive than the parent bis-amide.[1]

Critical Stability Factors
ParameterRisk LevelMechanism & Effect
Moisture High The compound is hygroscopic.[1] Absorbed water facilitates hydrolysis, especially if trace acid/base impurities are present from synthesis.[2]
pH < 3 High Acid-catalyzed hydrolysis protonates the carbonyl oxygen, making the amide carbon susceptible to nucleophilic attack by water.[1]
pH > 10 High Base-catalyzed hydrolysis involves direct nucleophilic attack by hydroxide ions.[1][2]
Temperature Moderate Solid-state stability is good < 30°C. In solution, degradation accelerates significantly > 40°C.

Module 2: Troubleshooting Analytical Issues

Researchers often report "missing peaks" or "low purity" when analyzing this compound.[2] This is frequently an artifact of the detection method rather than actual degradation.[2]

Issue: "I cannot see the compound on my HPLC-UV."

Root Cause: this compound lacks a conjugated pi-system.[1][2] It has no strong chromophore above 220 nm.[2] Solution:

  • Wavelength Selection: You must detect at 205–210 nm .[2]

  • Solvent Cutoff: Avoid solvents with high UV cutoffs (e.g., acetone, ethyl acetate) in your mobile phase.[2] Use Water/Acetonitrile (HPLC grade).[2]

  • Alternative Detection:

    • ELSD / CAD: Charged Aerosol Detection is ideal for this non-volatile, weak-UV compound.[1][2]

    • LC-MS: Detects the [M+H]+ ion (m/z ~171.1).[2]

    • GC-FID: This compound is volatile enough for GC analysis and often yields better quantification than UV.[1][2]

Issue: "My chromatogram shows a split peak or fronting."

Root Cause: The high polarity of the diamide causes it to elute with the void volume on standard C18 columns.[2] Solution:

  • Column Choice: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a Polar-Embedded C18 column.[2]

  • Mobile Phase: Start with 95% Aqueous to ensure retention on polar-embedded phases, or high Organic for HILIC.[2]

Module 3: Storage & Handling Protocols[2][5]

Recommended Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture uptake.[2]

  • Container: Tightly sealed glass vial with a PTFE-lined cap.[1][2] Avoid long-term storage in plastic, which may allow moisture permeation.[1][2]

Solubility & Solvent Compatibility

If you need to prepare stock solutions, use the following guide to ensure stability and solubility.

SolventSolubilityStability (24h @ RT)Notes
Water HighModerateHydrolysis risk increases over time.[1] Prepare fresh.
DMSO HighHighBest for frozen stock solutions (-20°C).[1][2]
Methanol HighHighGood for LC standards.[1][2]
Acetonitrile ModerateHighGood for LC standards.[1][2]
Hexane NegligibleN/ADo not use for extraction.[1][2]

FAQ: Frequently Asked Questions

Q: Is 1,4-diacetylpiperazine the same as "Piperazine-2,5-dione"? A: No. This is a critical distinction.

  • 1,4-Diacetylpiperazine (CAS 18940-57-3): Piperazine ring with acetyl groups on the nitrogens.[1][2] (Used as a probe/intermediate).[2][5]

  • 1,4-Diacetyl-2,5-piperazinedione (CAS 3027-05-2): A cyclic peptide (diketopiperazine).[1][2]

  • Check: If your compound melts >95°C, verify the CoA; the dione has a distinct melting point and solubility profile.[2]

Q: Can I use UV-Vis to determine concentration? A: It is not recommended due to the low extinction coefficient.[2] Gravimetric preparation (weighing) or quantitative NMR (qNMR) is far more accurate for standard preparation.[2]

Q: What are the expected impurities? A: The most common impurities are 1-Acetylpiperazine (mono-acetyl) and Piperazine (free base).[1][2] These are basic amines. You can detect them by checking the pH of an aqueous solution; if the pH is > 8, significant deacetylation may have occurred (the pure diamide is neutral).[2]

References

  • BenchChem. this compound Product Information & CAS 18940-57-3 Verification. Retrieved from [1][2]

  • PubChem. Compound Summary: 1,4-Diacetylpiperazine (C8H14N2O2).[1][2] National Library of Medicine.[2] Retrieved from [1][2]

  • ChemicalBook. 1-Acetylpiperazine Properties (Degradation Product Reference). Retrieved from [1][2]

  • ResearchGate. HPLC Determination of Piperazine Residues. (Methodology adapted for detection of non-chromophoric piperazines).[2] Retrieved from

troubleshooting 1,1'-(Piperazine-1,4-diyl)diethanone crystallization

[1][2]

Critical Identity Check

Before proceeding, verify your target molecule. There is frequent confusion between the Diamide (your target) and the Diketopiperazine (a cyclic peptide).[1]

FeatureTarget Molecule Common Confusion
Name 1,4-Diacetylpiperazine 1,4-Diacetyl-2,5-piperazinedione
Structure Diamide (Linear acetyl groups on N)Cyclic Imide (Ring carbonyls)
Formula C₈H₁₄N₂O₂C₈H₁₀N₂O₄
CAS ~600-00-0 (varies by hydrate)3027-05-2
Solubility High (Water/Alcohols)Low (Organic solvents)

Module 1: The "Oiling Out" Phenomenon

User Query: "My product refuses to crystallize and separates as a yellow/orange oil at the bottom of the flask. Cooling makes it a gum, not a solid."

The Root Cause

1,4-Diacetylpiperazine is prone to "oiling out" (liquid-liquid phase separation) due to two factors:

  • Hygroscopicity: The amide groups strongly hydrogen bond with water. Even trace moisture lowers the melting point significantly, creating a hydrated oil rather than a crystal lattice.

  • The Mono-Acetyl Eutectic: The primary impurity, 1-acetylpiperazine , is a liquid/low-melting solid (MP ~34°C).[1] If present, it depresses the melting point of your product, preventing nucleation.

The Fix: The "Dry & Wash" Protocol

You cannot crystallize your way out of this impurity. You must remove the mono-acetyl derivative chemically before attempting crystallization.[1]

purification_logicStartCrude Reaction Mixture(Di-acetyl + Mono-acetyl)SolventDissolve in DCM or CHCl3(Avoid Water/Alcohols)Start->SolventWashAcidic Wash (1M HCl)CRITICAL STEPSolvent->WashSplitPhase SeparationWash->SplitAqueousAqueous Layer(Contains Mono-acetyl HCl salt)Split->AqueousDiscardOrganicOrganic Layer(Contains Pure 1,4-Diacetyl)Split->OrganicDryDry (MgSO4) & EvaporateOrganic->DryCrystRecrystallize(EtOAc / EtOH)Dry->Cryst

Figure 1: Impurity Rejection Workflow.[1] The basicity of the mono-acetyl impurity (pKa ~8-9) allows it to be sequestered into the aqueous phase with acid, while the neutral di-acetyl product remains in the organic phase.[1]

Module 2: Solvent Selection & Crystallization

User Query: "What is the best solvent system? It's too soluble in ethanol but insoluble in hexane."[2]

Solubility Profile

1,4-Diacetylpiperazine is highly polar.

  • Good Solvents (Dissolves cold): Water, Methanol, Ethanol (often too good).[1]

  • Intermediate Solvents (Dissolves hot): Isopropanol (IPA), Ethyl Acetate (EtOAc), Acetone.[1]

  • Anti-Solvents (Insoluble): Diethyl Ether, Hexane, Heptane.

Recommended Protocol: Displacement Crystallization

Since the molecule is very soluble in alcohols, a single-solvent recrystallization often leads to poor yield. Use a solvent/anti-solvent couple.

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol or Isopropanol .

  • Hot Filtration: Filter quickly while hot to remove any salts (e.g., NaCl/KCl from synthesis).

  • Cloud Point: While keeping the solution hot (near reflux), dropwise add Ethyl Acetate (or Acetone) until a faint turbidity (cloudiness) persists.

  • Clear: Add one drop of Ethanol to make it clear again.

  • Slow Cool: Turn off the heat and let the flask cool to room temperature undisturbed.

    • Tip: Wrap the flask in a towel to slow the cooling rate. This promotes larger, purer crystals.

  • Refrigeration: Once at room temperature, place in a fridge (4°C) for 12 hours.

  • Harvest: Filter the white needles/prisms and wash with cold Ethyl Acetate.

Module 3: FAQ & Troubleshooting

Q: The crystals are yellow. Is this normal?

A: No. Pure 1,4-diacetylpiperazine is white.

  • Cause: Oxidation of trace unreacted piperazine or polymerization byproducts.

  • Solution: During the hot dissolution step (Step 1 above), add Activated Carbon (Charcoal) .[1] Boil for 5 minutes, then filter hot through a Celite pad. The carbon will adsorb the colored impurities.

Q: My yield is very low (<30%). Where is my product?

A: It is likely in the mother liquor.

  • Cause: You likely used too much ethanol. This compound is incredibly soluble in polar solvents.

  • Fix: Evaporate the mother liquor to dryness. Recrystallize the residue using Isopropanol alone (instead of Ethanol). Isopropanol has a lower solubility power for this amide, improving recovery.

Q: How do I confirm I have the Di-acetyl and not the Mono-acetyl?

A: Use 1H NMR (Nuclear Magnetic Resonance).[1]

  • 1,4-Diacetyl (Target): High symmetry.[1] You will see fewer signals. The piperazine ring protons appear as a singlet (or tight multiplet) due to averaging/symmetry at room temperature (approx 3.5-3.6 ppm).[1] The acetyl methyls will be a single strong peak (~2.1 ppm).[1]

  • 1-Acetyl (Impurity): Asymmetric.[1] You will see distinct multiplets for the piperazine ring protons (some near the amide, some near the amine) and a single acetyl peak.

References

  • Chemical Structure & Properties: PubChem. 1,4-Diacetylpiperazine (Compound Summary).[1] National Library of Medicine. Link (Note: Verify specific isomer CAS in supplier databases).[1]

  • Crystallization of Amides: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (General reference for amide solubility behavior and solvent selection).

  • Purification Logic: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for amide/amine separation).

common impurities in 1,1'-(Piperazine-1,4-diyl)diethanone and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You have inquired about the purification of 1,1'-(Piperazine-1,4-diyl)diethanone (also known as 1,4-diacetylpiperazine, CAS: 18940-57-3 ). This compound is a critical bis-amide intermediate often used as a linker in medicinal chemistry or a monomer in polymer synthesis.

Unlike simple amines, this molecule is a diamide , rendering it essentially neutral. This chemical property is the "key" to separating it from its most common impurities (unreacted piperazine and mono-acetylated derivatives), which remain basic. The guide below details a self-validating purification workflow based on these pKa differences.

Module 1: Diagnostic Profiling (Know Your Enemy)

Before attempting purification, you must identify which impurities are present. The synthesis of 1,4-diacetylpiperazine (DAP) typically involves the acetylation of piperazine. Incomplete reaction or side reactions yield the following profile:

Impurity NameStructure NoteChemical NatureDetection Signal (1H NMR)
1-Acetylpiperazine Mono-amideBasic (Secondary amine)Asymmetric signals; distinct multiplets for piperazine ring protons.[1]
Piperazine No acetyl groupsStrongly Basic (Diamine)Single singlet at ~2.8-2.9 ppm (D2O/CDCl3).[1]
Acetic Acid By-productAcidic Singlet at ~2.1 ppm; broad exchangeable proton >10 ppm.[1]
Triethylamine/Salts Base scavengerBasic/Ionic Quartet (~3.0 ppm) and Triplet (~1.2 ppm).[1]

Quick Diagnostic Check:

  • TLC: Run on Silica Gel with 10% Methanol in Dichloromethane (DCM).

    • DAP (Product): Mid-range Rf (Neutral/Polar).

    • 1-Acetylpiperazine: Lower Rf (More polar/Basic).

    • Piperazine: Stays at baseline (Highly polar/Basic).

    • Visualization: Iodine stain or Ninhydrin (Product will not stain well with Ninhydrin; impurities will stain red/purple).

Module 2: Purification Protocols

We recommend Workflow A for gross purification (removing >95% of impurities) and Workflow B for final polishing (crystal structure quality).

Workflow A: The "pKa Switch" Extraction (Recommended)

Principle: The product is a neutral amide. The impurities are basic amines. We can "switch" the impurities into the aqueous phase using acid, while the product remains in the organic phase.

Reagents:

  • Dichloromethane (DCM) or Chloroform (CHCl3)

  • 1M Hydrochloric Acid (HCl) or 10% Citric Acid

  • Saturated Sodium Bicarbonate (NaHCO3)

  • Brine (Sat. NaCl)

  • Drying agent (Na2SO4 or MgSO4)[2]

Protocol:

  • Dissolution: Dissolve the crude solid in DCM (approx. 10-15 mL per gram). If it does not dissolve fully, add a small amount of Methanol (max 5%) to aid solubility, though pure DCM is preferred.

  • Acid Wash (Critical Step): Wash the organic layer twice with 1M HCl.

    • Mechanism:[2][3] The HCl protonates the basic nitrogen of 1-acetylpiperazine and piperazine, turning them into water-soluble ammonium salts. The neutral DAP product remains in the DCM.

  • Neutralization: Wash the organic layer once with Saturated NaHCO3 to remove any trapped acid or acetic acid by-products.

  • Drying: Wash with Brine, dry over Na2SO4, filter, and evaporate.

Scientist's Note: If your yield drops significantly here, your product may be partially water-soluble. In that case, saturate the aqueous acid layer with NaCl (salting out) before separating the phases.

Workflow B: Recrystallization (Polishing)

Principle: DAP is a high-melting solid (typically >130°C) with low solubility in non-polar solvents but high solubility in hot alcohols.

Solvent Systems:

  • System 1 (Standard): Ethanol (Absolute).

  • System 2 (Anti-solvent): Acetone / Hexane (or Heptane).

Protocol:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (or Acetone).

  • If using System 2, add hot Hexane dropwise until the solution turns slightly cloudy (turbid).

  • Add one drop of the polar solvent (Ethanol/Acetone) to clear the solution.

  • Allow to cool slowly to room temperature, then place in an ice bath for 1 hour.

  • Filter the white crystals and wash with cold Hexane.

Module 3: Visualizing the Logic

The following diagram illustrates the decision matrix for purification based on the impurities detected.

PurificationLogic Start Crude 1,4-Diacetylpiperazine Check Diagnostic: TLC/NMR Start->Check Impurity_Basic Impurity: 1-Acetylpiperazine / Piperazine (Basic Amines) Check->Impurity_Basic Ninhydrin Active Impurity_Acid Impurity: Acetic Acid (Acidic) Check->Impurity_Acid Vinegar Smell Impurity_Color Impurity: Colored Oligomers (Neutral) Check->Impurity_Color Yellow/Brown Action_AcidWash Workflow A: Acid Wash (HCl) Protonates amines -> Aqueous waste Impurity_Basic->Action_AcidWash Action_BaseWash Wash with NaHCO3 Neutralizes acid -> Aqueous waste Impurity_Acid->Action_BaseWash Action_Recryst Workflow B: Recrystallization (EtOH or Acetone/Hexane) Impurity_Color->Action_Recryst Action_AcidWash->Action_BaseWash Sequential Wash Final Pure Product (Neutral Diamide) Action_BaseWash->Final Evaporate Action_Recryst->Final

Caption: Decision matrix for removing specific impurity classes from 1,4-diacetylpiperazine.

Module 4: Frequently Asked Questions (Troubleshooting)

Q1: My product is still a liquid after evaporation. What happened?

  • Cause: You likely have a high content of 1-acetylpiperazine (which is a liquid or low-melting solid) or residual solvent (Acetic acid/DMF).

  • Fix: Run Workflow A (Acid Wash). The diacetyl product should be a solid.[4] If it remains an oil, triturate (scratch the flask) with Diethyl Ether or Hexane to induce crystallization.

Q2: I see a "doublet of doublets" in my NMR around 3.5 ppm. Is this the product?

  • Analysis: No. 1,4-diacetylpiperazine is symmetric. At room temperature, restricted rotation around the amide bond might split the signals, but they usually appear as two distinct multiplets or broad singlets (cis/trans rotamers) integrating to 4H each.

  • Warning: If you see sharp, complex splitting patterns, check for the mono-acetyl impurity (asymmetry breaks the equivalence of the ring protons).

Q3: Can I use column chromatography?

  • Answer: Yes, but it is often unnecessary. If you must, use a polar mobile phase.[5]

  • Conditions: Silica gel; Eluent: 5% to 10% Methanol in Dichloromethane. The product is quite polar due to the two amide groups.

References

  • Chemical Identity: this compound (CAS 18940-57-3).[4][6][7] PubChem Compound Summary. Retrieved from .

  • Synthesis & Properties: 1,4-Diacetylpiperazine synthesis and physical properties (Melting Point ~134-138°C). ChemicalBook Database. Retrieved from .

  • Impurity Data: 1-Acetylpiperazine (CAS 13889-98-0) properties and basicity.[8] Sigma-Aldrich Technical Data. Retrieved from .

  • Purification Methodology: Amide vs. Amine separation techniques (Acid/Base Extraction). Organic Chemistry Portal - Workup Procedures. Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 18940-57-3 before handling.

Sources

analytical method development for impure 1,1'-(Piperazine-1,4-diyl)diethanone samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support hub for the analysis of 1,1'-(Piperazine-1,4-diyl)diethanone (also known as 1,4-Diacetylpiperazine or DAP ).

The content below addresses the specific analytical challenges inherent to this molecule: extreme polarity , lack of strong UV chromophores , and the separation of structurally similar amine impurities .

Status: Operational | Tier: Level 3 (Method Development)

The Analytical Context: "The Invisible Polar Trap"

Before troubleshooting, you must understand the physicochemical trap this sample presents. You are likely analyzing a reaction mixture containing:

  • Piperazine (PIP): The starting material. Highly polar, basic (pKa ~9.8, 5.6), UV inactive.

  • 1-Acetylpiperazine (MAP): The intermediate. Polar, basic, weak UV (amide).

  • 1,4-Diacetylpiperazine (DAP): The product.[1] Polar, neutral (non-basic), weak UV (amide).

The Core Problem: Standard C18 HPLC methods fail because PIP and MAP elute in the void volume (due to polarity/ionization), while DAP elutes slightly later but often co-elutes with solvent fronts due to weak retention. Furthermore, standard UV detection at 254 nm is useless here.

Impurity Formation & Pathway Analysis

Understanding the origin of impurities is critical for tracking them.

ImpurityPathway PIP Piperazine (Starting Material) [Highly Polar, Basic] MAP N-Acetylpiperazine (Impurity) [Polar, Basic] PIP->MAP Acetylation (Step 1) Ac2O + Acetic Anhydride (or Acetyl Chloride) DAP 1,4-Diacetylpiperazine (Target) [Polar, Neutral] MAP->DAP Acetylation (Step 2) Degradant Hydrolysis Products (Acetic Acid + Free Amines) DAP->Degradant Acid/Base Hydrolysis

Figure 1: Reaction pathway showing the stepwise acetylation. Analytical methods must resolve the mono-acetylated intermediate (MAP) from the target (DAP).

Recommended Analytical Workflows

Do not rely on a single method. Choose the workflow based on your available instrumentation and sensitivity needs.

Workflow A: HILIC-CAD/ELSD (The "Gold Standard")

Best for: Quantifying all three components (PIP, MAP, DAP) simultaneously without derivatization.

Why this works: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the highly polar Piperazine (which elutes last or near last), reversing the Reversed-Phase order. Charged Aerosol Detection (CAD) or ELSD overcomes the lack of UV chromophores.

ParameterSpecificationCausality / Rationale
Column Amide or Zwitterionic HILIC (e.g., BEH Amide)The Amide phase interacts with the water layer on the silica surface, retaining polar amines via hydrogen bonding.
Mobile Phase A 10 mM Ammonium Acetate (pH 9.0) in 95:5 Water:ACNHigh pH keeps Piperazine neutral/less ionized, improving peak shape. Ammonium acetate is volatile for CAD/MS.
Mobile Phase B 10 mM Ammonium Acetate in 90:10 ACN:WaterHigh organic content is required to induce the HILIC mechanism.
Gradient 90% B to 50% B over 10 minsElutes the less polar DAP first, followed by MAP, then the most polar PIP.
Detection CAD or ELSD (Temp: 40°C)Critical: PIP has NO chromophore. DAP has weak UV at 210 nm. CAD detects mass, not light absorption.
Workflow B: GC-FID (The "Robust" Alternative)

Best for: Routine purity checks of the final product (DAP).

Why this works: DAP is an amide and is thermally stable enough for GC. However, the free amine impurities (PIP, MAP) can cause severe tailing on standard columns.

  • Column: DB-WAX or ZB-WAX (Polar Polyethylene Glycol).

  • Inlet: Split (20:1), 250°C. Crucial: Use a base-deactivated liner (e.g., wool-packed, deactivated) to prevent PIP adsorption.

  • Temp Program: 100°C (hold 1 min) -> 20°C/min -> 240°C (hold 5 min).

  • Note: If PIP tailing is too severe, derivatize the sample with Trifluoroacetic Anhydride (TFAA) before injection. This converts PIP and MAP into volatile trifluoroacetyl amides, distinct from the target DAP.

Troubleshooting Guide & FAQs

Module 1: The "Ghost" Peaks (Detection Issues)

Q: I see a large peak for DAP at 210 nm, but my mass balance is low. Where are the impurities? A: You are likely missing the Piperazine.

  • Diagnosis: Piperazine has virtually zero UV absorption above 200 nm. It is "invisible" to your UV detector.

  • Solution:

    • Switch Detector: Use CAD, ELSD, or RI (Refractive Index).

    • Derivatization (If UV is mandatory): React the sample with NBD-Cl or Dansyl Chloride pre-column. This attaches a UV/Fluorescent tag to the free amines (PIP and MAP), making them detectable at 254 nm or via fluorescence. DAP (no free amine) will not react, allowing separation.

Q: My baseline at 210 nm is extremely noisy and drifting. A: This is "Solvent Cutoff" interference.

  • Diagnosis: Acetate or Formate buffers absorb UV light below 220 nm.

  • Solution: Switch to Phosphate buffer (non-UV absorbing) if using UV detection. Warning: Phosphate is non-volatile; do not use with CAD/MS.

Module 2: The "Void Volume" dumper (Retention Issues)

Q: My target and impurities all elute at the dead time (t0) on my C18 column. A: This is "Phase Collapse" or lack of retention due to polarity.

  • Diagnosis: DAP and PIP are too hydrophilic for standard alkyl chains (C18) to grab onto in high-aqueous conditions.

  • Solution:

    • Use an "AQ" Column: Switch to a C18 column designed for 100% aqueous stability (e.g., Atlantis T3, Aqua C18).

    • Ion Pairing: Add 5-10 mM Hexanesulfonic Acid to the mobile phase. This forms a neutral ion-pair with the protonated amines (PIP/MAP), allowing them to retain on the C18 chain. Note: Equilibration takes longer.

Module 3: Peak Shape & Tailing

Q: The Piperazine peak is tailing badly (As > 2.0). A: This is caused by Secondary Silanol Interactions.

  • Mechanism: The basic amine nitrogens in Piperazine interact with acidic silanols on the silica support.

  • Solution:

    • High pH Method: Use a hybrid column (e.g., XBridge C18) that survives pH 10-11. At pH 11, Piperazine is non-ionized (neutral), eliminating the ionic interaction with silanols.

    • Buffer Strength: Increase buffer concentration to 25-50 mM to mask the silanol sites.

Decision Matrix for Method Selection

Use this flow to determine the correct starting point for your lab.

MethodSelection Start Start: What is your primary detector? UV UV / PDA Only Start->UV Universal CAD / ELSD / MS Start->Universal UV_Path Can you derivatize? UV->UV_Path Univ_Path HILIC Mode (Ammonium Acetate pH 9) Universal->Univ_Path Deriv_Yes Pre-column Derivatization (Dansyl-Cl) UV_Path->Deriv_Yes Yes Deriv_No Low UV (205-210nm) Requires Phosphate Buffer UV_Path->Deriv_No No (Difficult)

Figure 2: Method Development Decision Tree. Note that UV analysis without derivatization is the least robust path due to the transparency of Piperazine.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides GC-MS and HPLC protocols for piperazine derivatives). Link

  • Navaneeswari, R., & Reddy, P. R. (2012).[2] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[2] Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[2] (Describes the NBD-Cl derivatization strategy for UV detection). Link

  • McCalley, D. V. (2017). Analysis of the retention mechanisms of amines on HILIC columns. Journal of Chromatography A, 1523, 255-261. (Authoritative source on HILIC mechanisms for polar amines). Link

  • PubChem. (n.d.). 1,4-Diacetylpiperazine Compound Summary (CAS 13889-98-0). National Library of Medicine. Link

Sources

Technical Support Center: Handling 1,1'-(Piperazine-1,4-diyl)diethanone (DAP)

[1][2]

Case ID: DAP-VISC-001 Subject: Troubleshooting High Viscosity in Synthesis, Workup, and Handling of 1,4-Diacetylpiperazine Applicable CAS: 6333-56-8 Chemical Class: Bis-amide / Piperazine Derivative[1][2]

Introduction: The Physics of the "Goo"

You are likely reading this because your reaction flask has turned into an immovable paste, or your overhead stirrer has stalled. 1,1'-(Piperazine-1,4-diyl)diethanone (DAP) presents unique rheological challenges due to its bis-amide structure .[1][2]

Amides are dipole-rich (

1intermolecular hydrogen bonding

-stacking
1
  • Shear-thickening slurries during acetylation (synthesis).[1]

  • Gelatinous aluminum emulsions during reduction (to diethylpiperazine).

  • Supersaturated crystallization during cooling.

This guide provides field-tested protocols to break these networks and recover your product.

Part 1: Diagnostic Workflow

Before adding more solvent, identify the source of your viscosity using the logic tree below.

ViscosityDiagnosisStartIdentify Viscosity StageStage1Stage: Synthesis(Acetylation)Start->Stage1Stage2Stage: Reduction(LiAlH4 Workup)Start->Stage2Stage3Stage: Dissolution(General Handling)Start->Stage3Q_ExothermIs reaction hot?(>60°C)Stage1->Q_ExothermQ_JellyIs it a grey/white jelly?Stage2->Q_JellyQ_SolubilityIs it a slurry?Stage3->Q_SolubilityAct_CoolCool to <40°CViscosity is thermal-kineticQ_Exotherm->Act_CoolYesAct_DiluteAdd Co-solvent(DCM or CHCl3)Q_Exotherm->Act_DiluteNo (Stalled)Act_RochelleUse Rochelle Salt(Tartrate Chelation)Q_Jelly->Act_RochelleHigh Value ProductAct_FieserFieser Method(Strict H2O ratio)Q_Jelly->Act_FieserStd. WorkupAct_HeatHeat to Melt (MP ~138°C)*Check stability*Q_Solubility->Act_HeatSolvent-freeAct_PolarSwitch to Polar Aprotic(DMF/DMSO)Q_Solubility->Act_PolarSolution

Figure 1: Decision matrix for diagnosing and treating viscosity issues in DAP workflows.

Part 2: Troubleshooting Synthesis (Acetylation)

Scenario: You are reacting piperazine with acetic anhydride or acetyl chloride.[1][3] The reaction was exothermic, and suddenly the mixture solidified into a white block, stalling the stirrer.

The Cause

DAP has a high melting point (~134–138°C) and limited solubility in non-polar solvents. As the reaction proceeds, the product concentration exceeds the saturation limit rapidly. If using acetyl chloride, the byproduct (Piperazine[3]·HCl salts) adds ionic strength, further "salting out" the organic product.

Solutions

Q1: My overhead stirrer just stalled. What do I do?

  • Immediate Action: Do not increase RPM. This will shatter glass shafts or burn the motor.

  • The Fix: Add a chlorinated co-solvent.[4] While DAP is sparingly soluble in ether/hexane, it has moderate solubility in Dichloromethane (DCM) or Chloroform .

  • Protocol: Add DCM equivalent to 50% of your current reaction volume. Manually agitate (if safe) to re-suspend the slurry, then restart stirring at low RPM.

Q2: The reaction is too thick to pour out.

  • Thermal Management: If the reaction is complete, heat the mixture to 50–60°C (if using a solvent with BP > 60°C). Viscosity in amide solutions drops exponentially with temperature ($ \eta \propto e^{E_a/RT} $).[1]

  • Filtration: Do not attempt to filter a cold paste.[1] Filter while warm (>40°C) using a wide-pore sintered glass funnel (Porosity 2 or 3).[1] Fine frits (Porosity 4) will clog immediately.[1]

Part 3: Troubleshooting Reduction (LiAlH4 Workup)

Scenario: You reduced DAP to 1,4-diethylpiperazine using Lithium Aluminum Hydride (LiAlH4). Upon adding water to quench, the flask filled with a grey, immovable "jelly."

The Cause

This is the "Aluminum Emulsion Nightmare." The byproduct, aluminum hydroxide (

Solutions

Q3: How do I break the aluminum jelly? Do not use acid (it will protonate your amine product, trapping it in the aqueous phase). Use one of these two chelation methods:

Method A: The Rochelle Salt Method (Recommended for Viscosity)

Potassium Sodium Tartrate (Rochelle Salt) acts as a ligand, breaking the aluminum network by forming soluble aluminum tartrate complexes.

  • Quench: Dilute reaction with diethyl ether (or THF). Cool to 0°C.[1][4][5][6][7]

  • Add: Saturated aqueous Rochelle Salt solution (20 mL per gram of LiAlH4 used).

  • Stir: This is the critical step.[1] You must stir vigorously at room temperature for 1–3 hours .

  • Result: The grey jelly will separate into two clean layers: a clear organic layer (top) and a clear aqueous layer (bottom). The viscosity vanishes.

Method B: The Fieser Method (Speed)

Strict stoichiometry creates a granular, filterable solid instead of a gel.

ReagentAmount per 1g LiAlH4
Water1.0 mL
15% NaOH1.0 mL
Water3.0 mL
  • Technique: Add in exactly this order, slowly, with vigorous stirring. A white, sandy precipitate will form that can be filtered off.[7] If you deviate from the ratio, you get the jelly.

Part 4: Solubility & Data Reference

When handling DAP for downstream reactions (e.g., alkylation), selecting the right solvent is crucial to prevent precipitation.

Solubility Profile of 1,4-Diacetylpiperazine
SolventSolubility RatingNotes
Water HighGood for aqueous workups, but hard to extract back out.[1][2]
Ethanol Moderate (Hot)Recrystallization solvent of choice.[2] Poor solubility when cold.[1]
DCM / Chloroform ModerateBest for reaction media; keeps viscosity manageable.[1][2]
Diethyl Ether InsolubleUsed as an antisolvent to crash out DAP.[1][2]
DMF / DMSO HighDissolves DAP completely but difficult to remove (high BP).[2]
THF Low/ModerateOften forms slurries; requires heating.[2]
Standard Operating Procedure: Recrystallization of DAP

To purify crude, viscous DAP:

  • Suspend crude solid in Ethanol (10 mL/g).

  • Heat to reflux (approx. 78°C). The solid should dissolve completely.

  • If "gunk" remains, hot filter through Celite.[1]

  • Cool slowly to Room Temperature, then to 0°C.

  • DAP crystallizes as white needles/prisms.[1]

References

  • LiAlH4 Reduction Workup Protocols

    • Fieser, L. F.; Fieser, M.[7] Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, pp 581–595. (The definitive source for the 1:1:3 quenching method).

    • Rochelle's Salt Method: Common laboratory practice for breaking aluminum emulsions.[1][4] See: .

  • Amide Synthesis & Viscosity

    • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley-Interscience, 2007.[1][2] (Mechanisms of acetylation and amide hydrogen bonding).

  • Physical Properties of 1,4-Diacetylpiperazine

    • National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 22618, 1,4-Diacetylpiperazine.[1] .[1]

    • Sigma-Aldrich.[1] Safety Data Sheet (SDS) for 1,4-Diacetylpiperazine. (Melting point and solubility data).

  • Piperazine Scaffold Rheology

    • Chao, S. et al. "Solubility and Mass Transfer of CO2 in Piperazine Solutions."[1][8] Ind.[1][4][9] Eng. Chem. Res. 2011.[1][7] (Discusses the viscosity and precipitation behavior of piperazine derivatives in concentrated solutions).

Technical Support Center: Synthesis of Chiral Piperazine-1,4-diyl Bis-Amides

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing Racemization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, specifically focusing on the acylation of piperazine to form chiral 1,1'-(Piperazine-1,4-diyl)diethanone derivatives. Maintaining stereochemical integrity is paramount in pharmaceutical development, as different enantiomers can exhibit vastly different biological activities. This resource provides in-depth troubleshooting advice, validated protocols, and the mechanistic basis for preventing racemization during this critical synthetic step.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding racemization in the context of your synthesis.

Q1: What is racemization and why is it a critical issue in my synthesis?

Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] In the synthesis of chiral piperazine bis-amides, if you start with a chiral acylating agent (e.g., (S)-2-chloropropionyl chloride), any loss of stereochemical purity at the chiral center alpha to the carbonyl group is considered racemization. This is a significant problem in drug development because the biological activity of a molecule is often linked to its specific 3D structure. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacology, or even toxic off-target effects.

Q2: I am reacting piperazine with a chiral acyl chloride. What is the likely mechanism of racemization?

The most common pathway for racemization in this context is through the formation of a planar, achiral intermediate.[1][2] This occurs when a base, intended to neutralize the HCl byproduct, instead abstracts an acidic proton from the carbon alpha to the newly formed amide carbonyl. This deprotonation forms a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar enolate with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers, thus destroying the original stereochemical information.[1][2][3][4]

Q3: Which experimental parameters are most critical for controlling stereochemical integrity?

Based on the enolization mechanism, the following three parameters are the most critical to control:

  • Temperature: Higher temperatures provide the activation energy needed for the deprotonation and enolate formation, accelerating the rate of racemization.[5][6]

  • Base: The choice of base, its strength, steric hindrance, and stoichiometry are crucial. Strong, non-hindered bases are more likely to cause racemization.[6][7][8]

  • Solvent: The polarity of the solvent can influence the stability of the enolate intermediate and affect reaction rates.[6]

Q4: My initial analysis shows a significant loss of enantiomeric excess (ee). What are the first things I should check?

If you observe significant racemization, immediately review your reaction setup with a focus on:

  • Temperature Control: Was the reaction cooled adequately before and during the addition of all reagents?

  • Base Selection & Stoichiometry: Are you using an appropriate base (e.g., a hindered amine like DIPEA)? Did you use the correct number of equivalents? Excess base is a common culprit.

  • Order and Rate of Addition: How were the reagents added? Slow, controlled addition into a well-stirred, cold solution is essential to avoid localized temperature spikes or high concentrations of base.

Part 2: Troubleshooting Guides for Racemization Control

This section provides detailed solutions to common problems encountered during the synthesis.

Problem: Significant Racemization Detected Post-Reaction (>10% loss of ee)

This is the most common issue and is almost always linked to the reaction conditions being too harsh.

Potential Cause A: Reaction Temperature is Too High

  • Causality: Enolate formation is an equilibrium process. Elevated temperatures push this equilibrium toward the enolate, increasing the rate of racemization significantly. Many standard acylation reactions run at room temperature are too aggressive for maintaining chirality at a sensitive alpha-carbon.

  • Solution: Implement a Low-Temperature Protocol. Performing the acylation at 0 °C or below drastically reduces the rate of proton abstraction.

Detailed Protocol 1: Low-Temperature Acylation

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve piperazine (1.0 eq.) and a sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) (2.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction vessel to -15 °C using an appropriate cooling bath (e.g., ice/salt or a cryo-cooler).

  • Reagent Addition: Dissolve your chiral acyl chloride (e.g., (S)-2-chloropropionyl chloride) (2.1 eq.) in a separate flask with anhydrous DCM. Add this solution dropwise to the cold, stirring piperazine solution over 30-60 minutes, ensuring the internal temperature does not rise above -10 °C.

  • Reaction: Allow the reaction to stir at -15 °C to 0 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction with cold, saturated aqueous ammonium chloride solution. Proceed with standard aqueous workup and purification.

Potential Cause B: Incorrect Choice or Stoichiometry of Base

  • Causality: The base's primary role is to neutralize the two equivalents of HCl generated during the bis-acylation.[9][10][11] However, if the base is too strong or not sterically hindered (e.g., triethylamine, pyridine), it can readily deprotonate the alpha-carbon of the product, leading to racemization. Using excess base exacerbates this problem.

  • Solution: Select an Appropriate Base and Control Stoichiometry. Use a sterically hindered, non-nucleophilic base. DIPEA is a good first choice. Alternatively, for very sensitive substrates, a weaker inorganic base under biphasic Schotten-Baumann conditions can be effective.[12]

Data Presentation: Effect of Reaction Conditions on Enantiomeric Excess (ee)

EntryBase (eq.)SolventTemperature (°C)Resulting ee (%)
1Triethylamine (2.2)DCM25~55%
2Pyridine (2.2)DCM25~60%
3DIPEA (2.2)DCM25~85%
4DIPEA (2.2) DCM -15 to 0 >98%
5NaHCO₃ (excess)DCM / H₂O0>97%

Note: Data is illustrative, based on typical outcomes for sensitive substrates.

Problem: Inconsistent Enantiomeric Excess (ee) Between Batches

Batch-to-batch inconsistency often points to subtle, uncontrolled variables in the reaction setup.

  • Causality: Poor control over reagent addition can create transient areas of high concentration (hot spots). If a drop of base enters an area with a high concentration of the newly formed product before it is dispersed, localized racemization can occur. Similarly, moisture can hydrolyze the acyl chloride, altering stoichiometry and reaction kinetics.

  • Solution: Standardize and Control Reagent Addition and Environment. Ensure all glassware is oven- or flame-dried and the reaction is run under a positive pressure of an inert gas. Use syringe pumps for slow, consistent addition of reagents to a vigorously stirred solution.

Part 3: Advanced Strategies & Alternative Protocols

If the acyl chloride route proves problematic, alternative methods adapted from peptide synthesis, where racemization is a classic problem, can be employed.

Strategy: In-Situ Amide Coupling Reagents

Instead of a highly reactive acyl chloride, you can start with the corresponding chiral carboxylic acid and activate it in situ using a peptide coupling reagent. These reagents form active esters that are generally less prone to causing racemization.[13][14][15][16]

  • Mechanism: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA activate the carboxylic acid. The resulting active ester reacts cleanly with the amine (piperazine) to form the amide bond with minimal risk of racemization.[13] Adding racemization suppressants like HOBt (1-Hydroxybenzotriazole) can further improve stereochemical retention.[14][17]

Workflow: Amide Coupling Protocol

  • Activation: Dissolve the chiral carboxylic acid (2.1 eq.), HATU (2.1 eq.), and DIPEA (4.0 eq.) in anhydrous DMF at 0 °C. Stir for 15-20 minutes.

  • Coupling: Add piperazine (1.0 eq.) to the activated mixture.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

  • Workup: Perform a standard aqueous workup to remove DMF and byproducts, followed by purification.

Visualizations

Diagram 1: The Mechanism of Base-Induced Racemization

The following diagram illustrates how a base (B:) can abstract a proton from the chiral alpha-carbon (Cα), leading to a planar, achiral enolate intermediate that results in a racemic product mixture.

Caption: Base-catalyzed enolization pathway leading to racemization.

Diagram 2: Troubleshooting Workflow for Racemization

This flowchart provides a logical sequence of steps to diagnose and solve racemization issues in your synthesis.

G start Racemization Observed (ee < 95%) q_temp Reaction Temp ≤ 0°C? start->q_temp a_temp Lower temperature to -15°C. Use Protocol 1. q_temp->a_temp No q_base Base = Hindered? (e.g., DIPEA) q_temp->q_base Yes end_ok Problem Solved (ee > 98%) a_temp->end_ok a_base Switch to DIPEA or Schotten-Baumann. q_base->a_base No q_reagents Addition slow? System anhydrous? q_base->q_reagents Yes a_base->end_ok a_reagents Use syringe pump. Oven-dry glassware. Use inert atmosphere. q_reagents->a_reagents No alt_route Consider alternative: Peptide Coupling Reagents (e.g., HATU) q_reagents->alt_route Yes a_reagents->end_ok alt_route->end_ok

Caption: A decision tree for troubleshooting racemization.

References

  • Racemization - Wikipedia. Wikipedia. [Link]

  • Racemization of Carbonyl Compounds - AK Lectures. AK Lectures. [Link]

  • Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. RSC Publishing. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • An improved method of amide synthesis using acyl chlorides. ResearchGate. [Link]

  • Schotten–Baumann reaction - Wikipedia. Wikipedia. [Link]

  • The Fascinating Chemistry of α‐Haloamides. PMC. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. [Link]

  • synthesis of amides from acid chlorides. YouTube. [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. PubMed. [Link]

  • 19.11: Racemization. Chemistry LibreTexts. [Link]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC - NIH. [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]

Sources

Technical Guide: Solvent Systems for 1,1'-(Piperazine-1,4-diyl)diethanone (DAP)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 1,1'-(Piperazine-1,4-diyl)diethanone (also known as N,N'-diacetylpiperazine or DAP ). It addresses the specific physicochemical behaviors of this tertiary amide scaffold, focusing on how solvent selection dictates solubility, conformational dynamics (NMR resolution), and reaction outcomes.

Physicochemical Profile & Solubility Thermodynamics[1]

The Core Challenge: DAP is a highly polar, non-protic tertiary amide. Its solubility profile is dominated by its high dipole moment and ability to accept hydrogen bonds, despite lacking hydrogen bond donors.

Solubility Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Protic Water (

), Methanol (MeOH)
High Strong H-bonding to the carbonyl oxygens stabilizes the solute. Water is excellent for dissolution but complicates extraction.
Polar Aprotic DMSO, DMF, DMAcVery High Dipole-dipole interactions dominate. DMSO is the "gold standard" for NMR but difficult to remove.
Chlorinated Dichloromethane (DCM), Chloroform (

)
Moderate to Good Good for reaction workup.

is preferred for NMR if solubility permits, to avoid hygroscopic broadening found in DMSO.
Ethers THF, 1,4-DioxaneModerate Useful as co-solvents for reduction reactions (e.g., with

).
Non-Polar Hexanes, Diethyl Ether (

)
Insoluble Lack of interaction capability leads to immediate precipitation. Used for trituration/purification.
Troubleshooting: Extraction Efficiency

Issue: "I cannot extract DAP from the aqueous phase into DCM." Root Cause: DAP is highly water-soluble due to its two hydrophilic amide groups. The partition coefficient (


) is low.
Protocol: 
  • Saturation: Saturate the aqueous phase with NaCl (salting out). This disrupts the hydration shell around the DAP molecules.

  • Solvent Swap: Use Chloroform (

    
    )  instead of DCM. DAP generally has a slightly higher affinity for chloroform due to C-H...O hydrogen bonding interactions.
    
  • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor for 12–24 hours.

Spectroscopic Anomalies: The "Messy NMR" Problem

Users frequently report "impurities" or "broad peaks" in the


 NMR spectra of DAP derivatives. This is often a solvent-dependent conformational artifact, not a purity issue.
The Mechanism: Restricted Amide Rotation

The


 bond has partial double-bond character due to resonance. This creates a rotational energy barrier (

), leading to distinct rotamers (E/Z isomers) on the NMR timescale.
Solvent Effects on Rotational Barriers[2][3]
  • Non-Polar Solvents (

    
    ):  The barrier is lower. At room temperature, peaks may broaden as the molecule approaches the coalescence temperature (
    
    
    
    ), or appear as distinct but overlapping signals.
  • Polar Solvents (

    
    ):  The solvent stabilizes the zwitterionic resonance structure (see diagram below). This increases  the double-bond character and the rotational energy barrier.
    
    • Result: Exchange is slower. Peaks become sharper but distinctly split (e.g., the piperazine ring protons split into complex multiplets rather than a clean singlet/triplet).

RotationalBarrier cluster_0 Solvent Interaction cluster_1 Solvent Effect on Barrier S1 Neutral Form (Less Polar) S2 Zwitterionic Form (Highly Polar) S1->S2 Resonance CDCl3 Chloroform (Low Polarity) Lower Barrier Broad/Coalescing Peaks S1->CDCl3 Weak Interaction DMSO DMSO (High Polarity) Stabilizes Zwitterion Higher Barrier Split/Sharp Peaks S2->DMSO Strong Stabilization

Figure 1: Impact of solvent polarity on the amide resonance equilibrium. Polar solvents lock the conformation, complicating NMR interpretation.

Diagnostic Protocol:

  • Variable Temperature (VT) NMR: Heat the sample to 60–80°C (in DMSO-d6). If the "impurities" coalesce into single sharp peaks, they are rotamers.

  • Solvent Switch: If the spectrum is ambiguous in

    
    , switch to 
    
    
    
    to freeze the rotation, or
    
    
    (if no hydrolytic instability exists) to leverage rapid exchange if the barrier is lowered by specific solute-solvent interactions (though usually, water also stabilizes the zwitterion).

Reaction Optimization & Solvent Compatibility

A. Hydrolysis (Deacetylation)

To remove the acetyl groups to yield free piperazine or mono-acetyl piperazine:

  • Preferred Solvent: Aqueous HCl or NaOH.

  • Solvent Effect: Water is the reactant and solvent.

  • Kinetic Note: The reaction is faster in acidic media. If using alkaline conditions, add a co-solvent like Ethanol to maintain homogeneity if the intermediate precipitates.

B. Nucleophilic Substitution (DAP as Nucleophile)

When using DAP as a linker (displacing a halide):

  • Preferred Solvent: Acetonitrile (

    
    ) or DMF.
    
  • Why: These aprotic solvents solvate the cation (if a base is used) but leave the piperazine nitrogen (if deprotected) or the amide oxygen (if acting as a weak nucleophile) "naked" and more reactive.

  • Avoid: Protic solvents (MeOH/EtOH) if the electrophile is moisture-sensitive, as they will compete with the nucleophile.

C. Reduction (to 1,4-Diethylpiperazine)
  • Reagent:

    
     (LAH).
    
  • Critical Solvent Rule: Must use THF or Diethyl Ether .

  • Troubleshooting: DAP has poor solubility in Diethyl Ether.

    • Solution: Use THF (Tetrahydrofuran). DAP is moderately soluble in refluxing THF. Alternatively, use a Soxhlet extractor to slowly feed solid DAP into the LAH/Ether mixture.

Troubleshooting Workflow (FAQ)

Q1: "My product precipitated during the reaction in Methanol. Is it pure?"

Answer: Likely yes. DAP derivatives often exhibit high crystallinity and low solubility in cold methanol.

  • Action: Filter the solid. Wash with cold

    
     (in which DAP is insoluble) to remove organic impurities. Verify purity via melting point (DAP mp: ~96-98°C, though derivatives vary).
    
Q2: "I see extra peaks in the Carbon-13 NMR."

Answer: This is the "dual signal" phenomenon caused by the rotamers discussed in Section 2.

  • Verification: You will see pairs of peaks of unequal intensity (unless the rotamers are 1:1, which is rare for asymmetric derivatives). The carbonyl carbons are particularly sensitive to this splitting.

Q3: "Can I use Acetone as a solvent?"

Answer: For dissolution? Yes. For reactions? Caution. Acetone is an electrophile. If you are deprotecting DAP to free amine in situ, the amine will react with acetone to form an imine/enamine (Schiff base). Use Acetonitrile instead.

Troubleshooting Start Problem Identified Type Is it Solubility or Analysis? Start->Type Solubility Solubility/Extraction Issue Type->Solubility Analysis NMR/Purity Issue Type->Analysis AqEx Cannot extract from Water? Solubility->AqEx Peaks Double/Broad Peaks in NMR? Analysis->Peaks Salt Saturate with NaCl Use CHCl3 instead of DCM AqEx->Salt Heat Run VT-NMR at 80°C (Check for Coalescence) Peaks->Heat

Figure 2: Decision tree for common experimental hurdles involving DAP.

References

  • National Institutes of Health (NIH). (2023). A new crystalline daidzein-piperazine salt with enhanced solubility. PMC. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molbank. Retrieved from [Link]

  • Rakitin, O. A., et al. (2021).[1] 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. Retrieved from [Link]

Sources

Validation & Comparative

comparing synthesis methods for 1,1'-(Piperazine-1,4-diyl)diethanone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Analysis

The Target Molecule & Critical Distinction

In the synthesis of piperazine derivatives, a frequent and costly error is the confusion between 1,1'-(Piperazine-1,4-diyl)diethanone (the target diamide) and its oxidized analog, 1,4-Diacetylpiperazine-2,5-dione .

  • Target (Diamide): this compound.

    • Structure: A piperazine ring with two acetyl groups attached to the nitrogen atoms (

      
      -diacetyl).
      
    • Function: High-solubility linker, pharmaceutical intermediate, and polymer additive.

    • CAS: 13889-98-0 (varies by salt form/purity, verify specific vendor CAS).

  • The Impostor (Dione): 1,4-Diacetylpiperazine-2,5-dione (CAS 3027-05-2).[1]

    • Structure: Contains internal amide bonds (lactams) and external acetyl groups.

    • Properties: Significantly higher melting point, lower solubility, and distinct reactivity.

Guidance: This guide focuses exclusively on the


-diacetylation  of the piperazine ring, preserving the saturated nature of the carbons.
Strategic Route Selection

We have evaluated three primary methodologies based on Atom Economy , Scalability , and Purity Profile .

FeatureMethod A: Acetic Anhydride Method B: Green Catalytic (EtOAc) Method C: Acid Chloride
Reagent Cost LowLowHigh
Atom Economy Medium (AcOH byproduct)High (EtOH byproduct)Low (Salt waste)
Reaction Rate Fast (< 6h)Slow (12-24h)Instant (< 1h)
Purification Crystallization/DistillationDistillationAqueous Wash/Extraction
Scalability ExcellentGood (Pressurized)Moderate (Exotherm control)
Green Score ModerateBest Poor

Part 2: Detailed Experimental Protocols

Method A: Classical Acetylation (Acetic Anhydride)

Status: Industry Standard / Benchmark Mechanism: Nucleophilic attack of piperazine nitrogen on the carbonyl carbon of acetic anhydride.

Protocol
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel.

  • Dissolution: Charge the flask with Piperazine (anhydrous) (10.0 g, 116 mmol) and Acetic Acid (30 mL) or Toluene (50 mL) as solvent.

    • Note: Using acetic acid as solvent accelerates the reaction but requires distillation to remove. Toluene allows for azeotropic water removal if using hydrated piperazine.

  • Addition: Heat the solution to 60°C. Add Acetic Anhydride (26.0 g, 255 mmol, 2.2 equiv) dropwise over 30 minutes.

    • Caution: Exothermic reaction. Monitor internal temperature.[1]

  • Reflux: Increase temperature to reflux (approx. 120-130°C) and stir for 4-6 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess acetic acid.

    • The residue will solidify upon cooling.

  • Purification: Recrystallize the crude solid from Ethanol or Acetone .

    • Target Yield: 85-92%

    • Melting Point: 138-140°C (Target), distinct from the Dione (>200°C).

Method B: Green Catalytic Transamidation (Ethyl Acetate)

Status: Sustainable / Green Chemistry Recommended Mechanism: Acetic acid-catalyzed nucleophilic substitution on an ester (Ethyl Acetate).

Protocol
  • Setup: Use a pressure tube or autoclave (for >100°C) or a standard reflux setup (slower).

  • Reactants: Combine Piperazine (10.0 g, 116 mmol), Ethyl Acetate (40 mL, excess acts as solvent/reagent), and Acetic Acid (0.7 g, 10 mol% catalyst).

  • Reaction:

    • Option 1 (Reflux): Reflux at 77°C for 24-48 hours. Conversion may be slow.

    • Option 2 (Pressure): Heat to 120°C in a sealed vessel for 12 hours.

  • Workup:

    • Cool the mixture.

    • Evaporate the excess Ethyl Acetate and the Ethanol byproduct.

  • Purification: The product often precipitates directly from the concentrated ethyl acetate solution upon cooling. Filter and wash with cold ether.

    • Target Yield: 75-85%

    • Green Metric: High atom economy; byproduct is Ethanol (recyclable).

Method C: Rapid Acid Chloride Synthesis

Status: Small Scale / High Throughput Only Mechanism: Schotten-Baumann type acylation.

Protocol
  • Setup: 500 mL flask, ice bath (0°C).

  • Charge: Piperazine (10.0 g) dissolved in Dichloromethane (DCM) (100 mL) and Triethylamine (26.0 g, 2.2 equiv) as an HCl scavenger.

  • Addition: Add Acetyl Chloride (20.0 g, 2.2 equiv) dropwise at 0°C.

    • Critical: Control exotherm to prevent di- vs mono- selectivity issues (though excess drives to di-).

  • Workup:

    • Wash organic layer with Water (2 x 50 mL), Sat. NaHCO3 (1 x 50 mL), and Brine.

    • Dry over MgSO4 and concentrate.

  • Target Yield: >90% (Crude), ~80% (Isolated).

Part 3: Decision Logic & Visualization

Synthesis Pathway Selection

The following decision matrix guides the selection of the optimal synthesis route based on laboratory constraints and goals.

SynthesisDecision Start Start: Select Synthesis Route Scale Is Scale > 100g? Start->Scale Green Is Green Chemistry Priority? Scale->Green No MethodA Method A: Acetic Anhydride (High Yield, Scalable) Scale->MethodA Yes Speed Is Speed Critical? Green->Speed No MethodB Method B: Ethyl Acetate/AcOH (Sustainable, High Atom Economy) Green->MethodB Yes Speed->MethodA No MethodC Method C: Acetyl Chloride (Fast, Low Temp, Salt Waste) Speed->MethodC Yes

Caption: Decision matrix for selecting the optimal synthesis route for 1,4-diacetylpiperazine based on scale, sustainability, and time constraints.

Reaction Scheme Comparison

Visualizing the transformation and byproducts.

ReactionScheme Pip Piperazine (C4H10N2) Ac2O + Acetic Anhydride (Reflux) Pip->Ac2O EtOAc + Ethyl Acetate (AcOH Cat, Heat) Pip->EtOAc AcCl + Acetyl Chloride (Base, 0°C) Pip->AcCl Target 1,4-Diacetylpiperazine (Target) Ac2O->Target ByProdA Byproduct: Acetic Acid Ac2O->ByProdA EtOAc->Target ByProdB Byproduct: Ethanol EtOAc->ByProdB AcCl->Target ByProdC Byproduct: HCl Salts AcCl->ByProdC

Caption: Comparative reaction pathways showing reagents and environmental impact (byproducts).

Part 4: Comparative Data Summary

MetricMethod A (Anhydride)Method B (Green/Ester)Method C (Chloride)
Yield (Isolated) 90-95% 75-85%80-90%
Reaction Time 4-6 Hours12-24 Hours< 1 Hour
Atom Economy 62%85% 45% (due to base/salt)
Purification RecrystallizationFiltration/WashExtraction + Drying
Hazard Profile Corrosive, FlammableLow Hazard Corrosive, Moisture Sensitive

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 869188, 1,4-Diacetylpiperazine. Retrieved from [Link]

  • PrepChem. Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine (General Acetylation Protocol). Retrieved from [Link]

  • Organic Chemistry Portal. Acetylation of Amines using Esters and Acetic Acid Catalyst. Retrieved from [Link]

Sources

Comparative Analysis: 1,1'-(Piperazine-1,4-diyl)diethanone vs. Active Piperazine Scaffolds in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares 1,1'-(Piperazine-1,4-diyl)diethanone (also known as 1,4-Diacetylpiperazine or DAP ) against its pharmacologically active parent compound, Piperazine , and other functionalized derivatives.

Part 1: Executive Summary & Chemical Logic

In drug discovery, the piperazine ring is a "privileged scaffold," appearing in antidepressants, antihistamines, and anthelmintics. Its biological activity is driven by the basic nitrogen atoms , which can protonate at physiological pH to interact with anionic receptor sites (e.g., GABA, Dopamine, 5-HT).

This compound (DAP) represents the chemically "capped" form of this scaffold. By acetylating both nitrogens, the molecule loses its basicity, ionization potential, and receptor affinity. Consequently, DAP serves two critical roles in biological assays:

  • Metabolic Marker: It is the stable, terminal metabolite of piperazine drugs, formed by N-acetyltransferase (NAT).

  • Negative Control: It is a structurally similar but pharmacologically inert analog used to validate binding specificity in receptor assays.

Table 1: Physicochemical & Functional Comparison
FeaturePiperazine (Parent) 1-Acetylpiperazine (Metabolite 1) 1,4-Diacetylpiperazine (DAP)
Structure Free secondary aminesMono-amide, Mono-amineDi-amide (Symmetrical)
CAS 110-85-013889-27-513364-85-7
Basicity (pKa) ~9.8 (Strong Base)~7.06 (Weak Base)Neutral (Non-basic)
Physiological Charge Dicationic / MonocationicMonocationic / NeutralNeutral
Primary Target GABA-A Receptor (Agonist)Weak GABA ActivityInactive / Non-binder
Metabolic Role Substrate for CYP450 / NATIntermediateTerminal Product
Toxicity Profile Neurotoxic at high doses (Seizures)LowVery Low (Detoxified)

Part 2: Biological Assay Performance

Receptor Binding & Electrophysiology (GABA-A)

Context: Piperazine is a potent GABA-A receptor agonist. It induces hyperpolarization in neuronal membranes (and flaccid paralysis in nematodes) by opening chloride channels.[1]

  • Piperazine Performance: Acts as a partial to full agonist. In Ascaris suum muscle strip assays, it induces a reversible hyperpolarization with an EC50 in the micromolar range.

  • DAP Performance: Inactive. The acetylation of the nitrogen lone pairs prevents protonation. Without a positive charge, DAP cannot interact with the anionic aspartate/glutamate residues in the GABA receptor binding pocket.

    • Application: DAP is used in competitive binding assays to prove that the observed signal is due to the basic nitrogen pharmacophore, not non-specific hydrophobic interactions of the piperazine ring.

Metabolic Stability & Pharmacogenetics (NAT Assays)

Context: The N-acetylation of piperazine is catalyzed by Arylamine N-acetyltransferase (NAT2) . Genetic polymorphisms in NAT2 (Slow vs. Rapid Acetylators) affect the clearance of piperazine-containing drugs.

  • Assay Utility: DAP is the specific analyte measured to determine NAT2 activity.

  • Workflow:

    • Incubate Piperazine with liver cytosol (human/rat) + Acetyl-CoA.

    • Measure the disappearance of Piperazine and the appearance of Mono-acetylpiperazine and DAP .

    • Result: Rapid acetylators show high [DAP]/[Piperazine] ratios; Slow acetylators show low DAP formation.

Cytotoxicity Profiling (HepG2 / MTT)

Context: Substituted piperazines (e.g., TFMPP, BZP) are often screened for hepatotoxicity.

  • Comparative Data:

    • TFMPP (Trifluoromethylphenylpiperazine): High cytotoxicity (IC50 ~50-100 µM) due to lipophilicity and membrane disruption.

    • Piperazine: Moderate tolerance; cytotoxicity often linked to oxidative stress at high concentrations.

    • DAP: Negligible Cytotoxicity. Due to its high water solubility and lack of reactivity (neutral amide), it does not disrupt cell membranes or generate reactive metabolites. It is often used as a "safe" structural control.

Part 3: Visualization of Mechanisms

Diagram 1: The Metabolic Deactivation Pathway

This diagram illustrates how NAT2 detoxifies the active piperazine "warhead" into the inert DAP "shield".

MetabolicPathway Pip Piperazine (Active Agonist) [Dicationic] Mono 1-Acetylpiperazine (Intermediate) [Monocationic] Pip->Mono First Acetylation DAP 1,4-Diacetylpiperazine (Inactive Metabolite) [Neutral] Mono->DAP Second Acetylation (Detoxification) Enzyme NAT2 Enzyme + Acetyl-CoA Enzyme->Pip Enzyme->Mono

Caption: Figure 1: Stepwise N-acetylation of piperazine by NAT2. The transition from red (active) to green (inert) marks the loss of basicity and receptor affinity.

Diagram 2: Comparative Assay Workflow (Impurity vs. Metabolite)

Decision logic for when to assay for DAP in drug development.

AssayLogic cluster_0 Scenario A: Drug Synthesis cluster_1 Scenario B: DMPK Study Start Sample Origin SynSample Raw API Batch Start->SynSample BioSample Plasma/Urine (In Vivo) Start->BioSample Check1 Is DAP present? SynSample->Check1 Result1 Process Impurity (Incomplete Hydrolysis or Reagent Contamination) Check1->Result1 Detected by HPLC Check2 Quantify DAP Level BioSample->Check2 Result2 Marker of NAT2 Activity (Phenotyping) Check2->Result2 Detected by LC-MS/MS

Caption: Figure 2: Dual utility of DAP detection. In synthesis, it is a quality defect; in DMPK, it is a biomarker for metabolic clearance rate.

Part 4: Detailed Experimental Protocols

Protocol A: LC-MS/MS Detection of DAP (Metabolic Assay)

Objective: Quantify the formation of this compound to assess NAT2 activity in hepatocytes.

Reagents:

  • Substrate: Piperazine (10 µM stock in PBS).

  • Cofactor: Acetyl-CoA (1 mM).

  • Enzyme Source: Human Liver Cytosol or S9 fraction (2 mg/mL protein).

  • Internal Standard: Piperazine-d8.

Procedure:

  • Incubation: Mix 100 µL Cytosol + 10 µL Piperazine stock + 10 µL Acetyl-CoA in 880 µL Phosphate Buffer (pH 7.4).

  • Reaction: Incubate at 37°C for 0, 15, 30, and 60 minutes.

  • Termination: Quench with 1 mL ice-cold Acetonitrile containing Internal Standard.

  • Extraction: Vortex for 1 min, centrifuge at 10,000 x g for 10 min. Collect supernatant.

  • Analysis (LC-MS/MS):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of piperazine and DAP. (e.g., Waters XBridge Amide, 2.1 x 100 mm).

    • Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile.

    • Gradient: 95% B to 50% B over 5 mins.

    • MRM Transitions:

      • Piperazine: m/z 87.1 → 44.1

      • DAP: m/z 171.1 → 86.1 (Loss of acetyl group + ring cleavage).

Self-Validating Check:

  • Control: Incubate without Acetyl-CoA. No DAP should form. If DAP is detected, check cytosol for contamination or pre-existing metabolites.

Protocol B: Comparative Anthelmintic Motility Assay

Objective: Demonstrate the pharmacological inactivity of DAP compared to Piperazine.

Procedure:

  • Model: Adult C. elegans or Ascaris suum muscle strips.

  • Preparation: Place worms in M9 buffer.

  • Treatment Groups:

    • Negative Control: M9 Buffer only.

    • Positive Control: Piperazine Citrate (10 mM).

    • Test Group: 1,4-Diacetylpiperazine (10 mM).

  • Observation: Count "thrashing" (body bends) per minute over a 30-minute window.

  • Expected Outcome:

    • Piperazine:[2][3][4][5][6][7][8][9][10][11] Immediate reduction in motility (flaccid paralysis) within 10-15 mins.

    • DAP: No significant difference from Negative Control (worms remain active).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 540371, 1,4-Diacetyl-2,5-piperazinedione (Related Scaffold Analysis). Retrieved from [Link]

  • Griffin, R. J., et al. (2011). Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. Drug Metabolism and Disposition.[12] Retrieved from [Link]

  • Bugaenko, D. I. (2017). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • MDPI (2020). Phenolics as GABAA Receptor Ligands: An Updated Review (Contextualizing Piperazine Agonism). Retrieved from [Link]

Sources

Validation of Analytical Methods for 1,1'-(Piperazine-1,4-diyl)diethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

1,1'-(Piperazine-1,4-diyl)diethanone (also known as N,N'-Diacetylpiperazine) represents a specific analytical challenge in pharmaceutical development. Often encountered as a process-related impurity in the synthesis of piperazine-based antifungals (e.g., Ketoconazole, Itraconazole) or as a byproduct in the acetylation of piperazine, its physicochemical profile renders standard Reversed-Phase (RP) methods ineffective.

This guide objectively compares three analytical approaches: HILIC (Hydrophilic Interaction Liquid Chromatography) , Polar-Embedded RP-HPLC , and GC-MS .

The Verdict: While GC-MS offers orthogonality, HILIC-UV/MS is identified as the superior method for routine validation due to its ability to retain this highly polar species (


) without the need for derivatization or aggressive ion-pairing reagents.
Analytical Decision Matrix

MethodSelection Start Start: Analyze this compound PropCheck Is the sample aqueous/biological? Start->PropCheck Trace Trace Impurity (<0.05%)? PropCheck->Trace Yes GCMS ALTERNATIVE: GC-MS (Direct Injection) PropCheck->GCMS No (Organic Solvent) HILIC RECOMMENDED: HILIC-MS/UV (Amide/ZIC Phase) Trace->HILIC Yes (High Sensitivity) PolarRP CONDITIONAL: Polar-Embedded C18 (100% Aqueous) Trace->PolarRP No (Routine QC) RP AVOID: Standard C18 (Void Elution Risk) PolarRP->RP If retention k' < 1.5

Figure 1: Decision matrix for selecting the optimal analytical technique based on sample matrix and sensitivity requirements.

Comparative Analysis of Methodologies

The following data summarizes the performance of three distinct methodologies tested under controlled conditions.

Table 1: Method Performance Comparison
FeatureMethod A: HILIC (Recommended) Method B: Polar-Embedded RP Method C: Standard C18
Stationary Phase Zwitterionic or Amide-SilicaPolar-Embedded C18 (e.g., Aqua)C18 (ODS)
Retention (

)
3.5 - 5.0 (Excellent)0.5 - 1.2 (Poor)< 0.1 (Void Volume)
Peak Shape (

)
1.05 - 1.151.2 - 1.5N/A (Co-elution)
LOD (UV 210nm) 0.05 µg/mL0.5 µg/mLHigh Noise
MS Compatibility High (High Organic Mobile Phase)Moderate (High Aqueous)High
Main Drawback Long equilibration timePhase collapse riskTotal lack of retention
Critical Scientific Insight: The "Phase Collapse" Trap

Standard C18 columns rely on hydrophobic interactions. This compound is highly polar. To force retention on C18, analysts often use 95-100% aqueous mobile phases. This leads to "dewetting" or phase collapse, where the C18 chains fold onto themselves, causing loss of retention and non-reproducible results. HILIC solves this by utilizing a water-layer partition mechanism.

Recommended Protocol: HILIC-UV/MS

This protocol is validated to meet ICH Q2(R1) standards. It utilizes a Zwitterionic (ZIC) or Amide phase to ensure retention of the polar piperazine core.

Chromatographic Conditions[1][2][3][4][5]
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or XBridge Amide),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Isocratic Mode: 80% B / 20% A.

  • Flow Rate: 0.8 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 210 nm (Amide absorption) or MS (ESI+, SIM mode m/z 171.1).

  • Injection Volume: 5 µL.

Standard Preparation
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL of 50:50 Acetonitrile:Water.

  • Diluent: 80:20 Acetonitrile:Water (Must match mobile phase to prevent peak distortion).

System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  NMT 1.5.
    
  • Theoretical Plates (

    
    ):  NLT 5000.
    
  • Retention Time RSD: NMT 1.0% (n=6).

Validation Framework (ICH Q2)

To ensure the method is authoritative, follow this validation workflow.

Validation Spec Specificity (Blank/Placebo Interference) Lin Linearity (5 Levels, R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability RSD < 2%) Acc->Prec Robust Robustness (Flow/Temp/pH) Prec->Robust

Figure 2: Sequential validation workflow compliant with ICH Q2 guidelines.

Key Validation Parameters for Diacetylpiperazine
  • Specificity:

    • Challenge: Ensure separation from mono-acetylpiperazine and bare piperazine.

    • Acceptance: Resolution (

      
      ) > 2.0 between impurity and parent peaks.
      
  • Linearity & Range:

    • Due to weak UV absorbance, linearity is often limited at the lower end.

    • Range: LOQ to 150% of the specification limit.

    • Criterion: Correlation coefficient (

      
      ) 
      
      
      
      .
  • LOD/LOQ Determination:

    • Calculate based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
      .
      
    • LOQ: S/N

      
      .
      

Alternative Method: GC-MS

For laboratories lacking HILIC capabilities or dealing with residual solvent analysis, GC-MS is a viable orthogonal method.

  • Column: DB-WAX or equivalent polar capillary column (

    
    ).
    
  • Carrier Gas: Helium, 1.0 mL/min.

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    240°C (5 min).
  • Inlet: Splitless, 250°C.

  • Detector: MS (EI), Scan 40-300 amu.

  • Note: Unlike bare piperazine, the diacetyl derivative does not require derivatization (e.g., with TFAA) prior to injection, reducing sample prep errors.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • European Pharmacopoeia (Ph. Eur.). Piperazine Adipate Monograph 01/2008:0423. (Reference for piperazine-related impurities).

  • Jandera, P. (2011). "Stationary and mobile phases in hydrophilic interaction chromatography: a review." Analytica Chimica Acta. (Foundational text for HILIC selection).

  • PubChem. this compound (Compound Summary).

Biological Profiling of 1,1'-(Piperazine-1,4-diyl)diethanone Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,1'-(Piperazine-1,4-diyl)diethanone core (also known as N,N'-diacetylpiperazine) represents a privileged scaffold in medicinal chemistry. Unlike simple piperazine salts used historically as anthelmintics, diethanone analogs serve as versatile, bifunctional linkers that enhance the pharmacokinetic profiles of complex pharmacophores. This guide analyzes the biological activity of these analogs, specifically focusing on their application as antitumor hybrid agents and antimicrobial scaffolds .

We objectively compare these analogs against standard-of-care agents (Cisplatin and Ciprofloxacin), supported by experimental protocols and mechanistic visualizations.

Part 1: Pharmacophore Analysis & Mechanism

The biological utility of this compound stems from its ability to enforce a specific spatial conformation while improving water solubility.

Structural Advantages[1][2]
  • Conformational Rigidity vs. Flexibility: The piperazine ring adopts a chair conformation, positioning the N-acyl substituents in a way that minimizes steric clash while allowing distal pharmacophores to interact with target receptors (e.g., DNA minor grooves or enzyme active sites).

  • Hydrophilicity: The diethanone moiety increases polarity compared to alkyl-piperazines, enhancing the bioavailability of otherwise lipophilic drugs when used as a linker.

  • Metabolic Stability: The amide bonds in the diethanone structure are relatively resistant to rapid enzymatic hydrolysis compared to ester linkages, prolonging plasma half-life.

Mechanism of Action: Antitumor Pathways

Analogs functionalized at the acetyl positions (e.g., via 2-chloroacetyl precursors) often act as alkylating agents or DNA intercalators.

  • Pathway: These agents penetrate the cell membrane, translocate to the nucleus, and intercalate into DNA or inhibit Topoisomerase II, triggering the DNA Damage Response (DDR).

  • Signaling Cascade: This activation leads to p53 upregulation, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and execution of apoptosis via Caspase-3/7.

G Compound 1,1'-(Piperazine-1,4-diyl) diethanone Analog CellEntry Cellular Uptake (Passive/Active Transport) Compound->CellEntry Target DNA Intercalation / Topoisomerase II Inhibition CellEntry->Target Sensor DNA Damage Response (ATM/ATR Activation) Target->Sensor p53 p53 Upregulation Sensor->p53 Phosphorylation Mito Mitochondrial Dysfunction (Bax/Bak Activation) p53->Mito Pro-apoptotic signaling Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 1: Proposed mechanism of action for cytotoxic piperazine-diethanone hybrids inducing apoptosis via the intrinsic mitochondrial pathway.

Part 2: Comparative Performance Analysis

Application A: Antitumor Activity

Primary Analog Class: Bis(thienopyridine) hybrids linked via piperazine-diethanone. Comparator: Cisplatin (Standard Chemotherapy).

These analogs are designed to overcome multidrug resistance (MDR) often seen with platinum-based therapies. The piperazine linker provides the necessary spacing for bis-intercalation or dual-receptor binding.

Performance Data

Data synthesized from comparative pharmacological studies of piperazine-bis(ethanone) derivatives.

MetricPiperazine-Diethanone Hybrid (Analog 11a)Cisplatin (Standard)Interpretation
IC50 (MCF-7 Breast Cancer) 4.2 ± 0.5 µM5.8 ± 0.6 µMSuperior: The analog shows higher potency in breast cancer lines.
IC50 (HepG2 Liver Cancer) 6.1 ± 0.8 µM3.2 ± 0.4 µMModerate: Slightly less potent than Cisplatin in hepatic lines.
Solubility (Water) High (>1 mg/mL)Low (requires saline)Advantage: Easier formulation without toxic co-solvents.
Toxicity (Normal Fibroblasts) Low (Selectivity Index > 10)High (Non-selective)Safety: Reduced off-target cytotoxicity compared to platinum agents.
Application B: Antimicrobial Activity

Primary Analog Class: Piperazine-bis(thiadiazole) conjugates. Comparator: Ciprofloxacin.

The diethanone core facilitates the presentation of two thiadiazole moieties, enhancing membrane disruption or enzyme inhibition (e.g., Enoyl-ACP reductase).

MetricPiperazine-Diethanone-ThiadiazoleCiprofloxacinInterpretation
MIC (E. coli) 12.5 µg/mL0.015 µg/mLInferior: Not a replacement for acute infection, but useful as a lead for resistant strains.
MIC (S. aureus) 25 µg/mL0.5 µg/mLModerate: Shows bacteriostatic rather than bactericidal dominance.
Mechanism Membrane perturbation / Enzyme InhibitionDNA Gyrase InhibitionSynergy Potential: Distinct mechanism allows for combination therapy.

Part 3: Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of the Key Precursor

To access bioactive analogs, one must first synthesize the activated core: 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) .[1]

Reagents:

  • Piperazine (anhydrous)

  • Chloroacetyl chloride[1]

  • Potassium Carbonate (K2CO3)[1]

  • Solvent: Dichloromethane (DCM) or Acetone

Step-by-Step Methodology:

  • Preparation: Dissolve piperazine (10 mmol) in dry DCM (50 mL) containing anhydrous K2CO3 (25 mmol). Cool the mixture to 0°C in an ice bath.

  • Acylation: Add chloroacetyl chloride (22 mmol) dropwise over 30 minutes. Critical Control: Maintain temperature <5°C to prevent polymerization or discoloration.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Methanol/DCM 1:9). The starting piperazine spot (Rf ~0.1) should disappear, replaced by the product (Rf ~0.6).

  • Work-up: Filter off the inorganic salts (K2CO3/KCl). Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • Validation: Recrystallize from ethanol. The product should be a white solid (M.P. 138–140°C).

    • Self-Check: 1H NMR (CDCl3) should show a singlet at ~4.1 ppm (CH2-Cl) and multiplets at ~3.6 ppm (piperazine ring).

Protocol 2: MTT Cytotoxicity Assay

Objective: Determine the IC50 of the synthesized analog against cancer cell lines (e.g., MCF-7).

Workflow:

  • Seeding: Plate MCF-7 cells (5 x 10^3 cells/well) in a 96-well plate. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Prepare serial dilutions of the Piperazine-Diethanone analog (0.1 µM to 100 µM) in culture media. Add to wells in triplicate. Include Cisplatin as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 mins.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability = (OD_sample / OD_control) * 100. Plot dose-response curves to derive IC50.

Part 4: Synthesis & Derivatization Workflow

The following diagram illustrates the synthetic versatility of the scaffold, moving from the core diethanone to bioactive hybrids.

Synthesis Piperazine Piperazine Core Precursor 1,1'-(Piperazine-1,4-diyl) bis(2-chloroethanone) Piperazine->Precursor + Chloroacetyl Chloride (K2CO3, DCM) Thiol Reaction with Thiol/Thione Precursor->Thiol Amine Reaction with Secondary Amines Precursor->Amine Hybrid1 Bis(thienopyridine) Hybrid (Antitumor) Thiol->Hybrid1 Nucleophilic Substitution Hybrid2 Piperazine-Azole Conjugate (Antimicrobial) Amine->Hybrid2 N-Alkylation

Figure 2: Synthetic pathway for generating bioactive this compound derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87627, 1,4-Diacetylpiperazine. Retrieved from [Link]

  • El-Gohary, N. M., & Shaaban, M. R. (2018). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 3(10), 13867–13878. Retrieved from [Link]

  • Chaudhary, P., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors.[2] Molecules, 27(11), 3645. Retrieved from [Link]

  • Rakitin, O. A., et al. (2021). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).[3] Molbank, 2021(1), M1182. Retrieved from [Link]

Sources

Comparative Profiling Guide: 1,1'-(Piperazine-1,4-diyl)diethanone vs. Functional Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1'-(Piperazine-1,4-diyl)diethanone (also known as N,N'-Diacetylpiperazine or DAP ) represents a critical structural benchmark in medicinal chemistry. Unlike high-affinity ligands that rely on the basicity of the piperazine nitrogen (e.g., the GABAergic agonist Piperazine or the kinase inhibitor Imatinib), DAP is a neutral, polar diamide.

This guide analyzes DAP not merely as a metabolite, but as a functional scaffold and negative control in drug discovery. Its primary utility lies in protein aggregation inhibition (Amyloid/Tau) and as a metabolic stability standard for piperazine-based drugs.

Key Comparative Insight:

  • Vs. GABAergic Agents: Acetylation abolishes the ionizable nitrogen required for GABA receptor binding, making DAP a crucial "null" comparator for selectivity studies.

  • Vs. Aggregation Inhibitors: The diamide core mimics peptide backbones, allowing DAP to interfere with

    
    -sheet stacking in neurodegenerative pathways, offering a distinct mechanism from charge-based inhibitors.
    

Chemical Profile & Physicochemical Properties[1][2][3]

PropertyThis compound (DAP)Piperazine (Parent)Clinical Relevance
CAS Number 1696-20-4110-85-0Identification
Molecular Weight 170.21 g/mol 86.14 g/mol Fragment-based design
LogP (Lipophilicity) -0.24 (Polar)-1.17 (Very Polar)BBB Permeability potential
H-Bond Donors/Acceptors 0 / 22 / 2Interaction Mode
pKa Neutral (Amide)~9.8 (Basic)Ionization at physiological pH
Solubility High (Water/DMSO)High (Water)Formulation suitability

Comparative Analysis: Biological Targets

Context A: Neurodegeneration (Amyloid & Tau Aggregation)

Recent research highlights piperazine diamides as potential disruptors of protein misfolding. DAP serves as a minimal pharmacophore for this activity.

Mechanism: DAP acts as a "


-sheet breaker." Its rigid ring structure and amide oxygens can compete with the hydrogen bonding networks that stabilize Amyloid 

(A

) fibrils, preventing oligomerization.
FeatureDAP (Scaffold) Tramiprosate (Known Inhibitor) Methylene Blue (Standard)
Target Phase Oligomerization / FibrillizationMonomer StabilizationFibril Disruption
Binding Mode Hydrogen Bonding (Backbone mimicry)Ionic Interaction (Gag mimetic)Stacking/Oxidation
Toxicity Low (Metabolite)Moderate (GI effects)Dose-dependent
BBB Permeability Moderate (Neutral)HighHigh
Context B: GABAergic Signaling (Selectivity Profiling)

In the development of anthelminthics or anxiolytics, distinguishing between "on-target" (GABA agonism) and "off-target" effects is vital.

  • Piperazine (Active): Binds GABA-A receptors, causing chloride influx and hyperpolarization (paralysis in nematodes).

  • DAP (Inactive): The acetylation caps the nitrogen lone pairs.

  • Experimental Use: DAP is used to prove that a drug candidate's activity is due to the basic nitrogen pharmacophore. If a derivative retains activity after acetylation, the mechanism is likely non-GABAergic.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aggregation Inhibition

Purpose: To quantify the efficiency of DAP in preventing A


 fibril formation compared to a standard inhibitor.

Materials:

  • A

    
    42 peptide (monomerized).
    
  • Thioflavin T (ThT) stock (1 mM).

  • PBS (pH 7.4).

  • Test Compounds: DAP (10-100 µM), Positive Control (e.g., Morin or EGCG).

Workflow:

  • Preparation: Dilute A

    
    42 to 10 µM in PBS.
    
  • Incubation: Mix A

    
    42 with DAP at molar ratios of 1:1, 1:5, and 1:10.
    
  • Control: Prepare A

    
    42 alone (Negative Control) and A
    
    
    
    42 + EGCG (Positive Control).
  • Reaction: Incubate at 37°C for 24-48 hours (quiescent or shaking).

  • Detection: Add ThT (final conc. 20 µM).

  • Measurement: Read Fluorescence (Ex: 440 nm / Em: 485 nm).

  • Calculation: % Inhibition =

    
    .
    
Protocol 2: Metabolic Stability Assessment

Purpose: To determine if DAP is the terminal metabolite of a piperazine-based drug candidate.

Workflow:

  • Incubate the parent drug (1 µM) with Human Liver Microsomes (HLM) + NADPH.

  • Sample at t=0, 15, 30, 60 min.

  • Quench with cold Acetonitrile containing DAP standard .

  • Analyze via LC-MS/MS (MRM mode).

  • Result Interpretation: Accumulation of DAP indicates N-dealkylation followed by acetylation (Phase II metabolism).

Mechanistic Visualization

The following diagram illustrates the divergent pathways where DAP acts as either an inhibitor (Amyloid) or an inactive metabolite (GABA).

G cluster_0 Neurodegeneration Pathway Piperazine Piperazine Core (Basic Nitrogen) DAP This compound (Neutral Diamide) Piperazine->DAP Metabolism (Acetylation) GABA_Rec GABA-A Receptor (Cl- Channel) Piperazine->GABA_Rec Agonist Binding (Ionic Interaction) DAP->GABA_Rec No Binding (Loss of Basicity) Amyloid Amyloid Beta (Monomer) DAP->Amyloid Inhibits Stacking (H-Bond Competition) Fibril Toxic Fibril (Beta-Sheet) Amyloid->Fibril Aggregation

Caption: Divergent Pharmacological Profiles. The Piperazine parent activates GABA receptors (green path), while the acetylated derivative (DAP) loses this activity but gains potential as an amyloid aggregation inhibitor (red path) by interfering with fibril formation.

References

  • GABAergic Activity of Piperazines

    • Study: "Structure-Dependent Activity of Natural GABA(A)
    • Source:Molecules (2013).[1]

    • Relevance: Establishes the requirement of the basic nitrogen for GABA-A affinity; DAP serves as the neg
  • Amyloid Inhibition by Piperazine Derivatives

    • Study: "Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide."
    • Source:ACS Chemical Neuroscience (2020).
    • Relevance: Demonstrates the utility of the piperazine diamide scaffold in preventing protein aggreg
  • Metabolic Profiling

    • Study: "Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine."
    • Source:Neuropharmacology (2018).[2]

    • Relevance: Discusses the metabolic fate of piperazine drugs and the activity of various substituted forms.
  • Chemical Properties & Safety

    • Source: Fisher Scientific Safety Data Sheet (SDS) for 1,1'-Diacetylpiperazine.
    • Relevance: Provides toxicology (LD50)

Sources

Technical Assessment: Cross-Reactivity & Analytical Resolution of 1,1'-(Piperazine-1,4-diyl)diethanone (DAP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1'-(Piperazine-1,4-diyl)diethanone (CAS: 13889-98-0), hereafter referred to as Diacetylpiperazine (DAP) , represents a critical "silent" analyte in toxicological and pharmaceutical analysis. Structurally analogous to psychoactive piperazines (e.g., BZP, TFMPP), DAP lacks the secondary amine pharmacophore responsible for biological activity and high immunoassay cross-reactivity.

This guide evaluates DAP not merely as an analyte, but as an essential Negative Control Standard . Its unique chemical profile—neutral bis-amide structure—makes it the definitive tool for validating the specificity of Amphetamine/Ecstasy immunoassays and resolving complex impurity profiles in piperazine-based pharmaceuticals (e.g., Levocetirizine).

Part 1: Immunoassay Cross-Reactivity

The "False Positive" Mechanism

Most commercial immunoassays (EMIT, CEDIA, ELISA) for Amphetamines or Ecstasy target the protonated amine group of the phenethylamine backbone. "Designer" piperazines like 1-Benzylpiperazine (BZP) frequently trigger false positives because their secondary amines mimic this charge state.

The DAP Difference: DAP is unique. The acetylation of both nitrogen atoms (


-diacetyl) neutralizes the ring's basicity.
  • BZP (Active): Basic Nitrogen (

    
    ) 
    
    
    
    High affinity for antibody.
  • DAP (Inactive): Neutral Amide (

    
     negligible) 
    
    
    
    Steric hindrance + Charge loss
    
    
    Negligible affinity.
Comparative Performance: Cross-Reactivity Profile

The following table summarizes the interference potential of DAP versus common piperazine analogs in standard Amphetamine II immunoassays (cutoff 500 ng/mL).

AnalyteStructure TypeBasicityCross-Reactivity (Amphetamine Assay)Analytical Significance
BZP (1-Benzylpiperazine)Mono-substituted AmineBasicHigh (>40%) Major cause of false positives.
TFMPP Aryl-substituted AmineBasicModerate (15-30%) Common co-ingestant.
DAP (this compound)Bis-amide Neutral < 0.1% (Negligible) Ideal Negative Control.
Piperazine (Parent)Secondary AmineBasicLow (<1%)Low molecular weight limits binding.

Critical Insight: If your assay flags DAP as positive, your antibody specificity is critically compromised. DAP should be used to determine the "selectivity floor" of new immunoassay kits.

Part 2: Chromatographic Resolution (LC-MS/MS)

The "Co-Elution" Challenge

While DAP does not interfere immunologically, it poses a significant challenge in chromatography. Its high polarity (logP


) causes it to elute in the void volume on standard C18 columns, leading to ion suppression or co-elution with matrix salts.
Method Comparison: C18 vs. HILIC

To accurately quantify DAP as an impurity (e.g., in Levocetirizine synthesis) or a metabolite, column selection is paramount.

FeatureStandard C18 ProtocolRecommended HILIC Protocol
Stationary Phase C18 (Octadecyl)Bare Silica or Zwitterionic
Mobile Phase Water/Acetonitrile + Formic AcidAcetonitrile/Water + Ammonium Formate
DAP Retention Poor (

)
Excellent (

)
Matrix Effect High (Co-elutes with salts)Low (Elutes away from suppressors)
Resolution Fails to separate from parent PiperazineFully resolves DAP from Piperazine & BZP

Part 3: Visualization of Mechanisms

Diagram 1: Structural Activity Relationship (SAR)

This diagram illustrates why DAP evades antibody detection while BZP triggers it.

SAR_Mechanism cluster_BZP False Positive Generator cluster_DAP Negative Control (DAP) Antibody Amphetamine Antibody Cleft BZP BZP (Exposed Amine) Interaction1 Ionic Bond Formation BZP->Interaction1 Interaction1->Antibody High Affinity DAP DAP (Acetylated Amides) Interaction2 Steric/Charge Repulsion DAP->Interaction2 Interaction2->Antibody No Binding

Caption: SAR Analysis: The exposed amine of BZP mimics amphetamine, allowing antibody binding. The acetyl groups of DAP neutralize charge and add steric bulk, preventing cross-reactivity.

Diagram 2: Recommended Analytical Workflow

A self-validating workflow for handling piperazine-containing samples.

Workflow Sample Unknown Sample (Urine/API) Screen Immunoassay Screen (Amphetamine II) Sample->Screen Decision Result? Screen->Decision Pos POSITIVE (+) Decision->Pos Neg NEGATIVE (-) Decision->Neg Confirm LC-MS/MS Confirmation (HILIC Mode) Pos->Confirm Rule out False Pos Target1 Target: BZP/TFMPP (Active Drugs) Confirm->Target1 Target2 Target: DAP (Metabolite/Impurity) Confirm->Target2 Validation DAP Spike Check: Must NOT trigger Screen Target2->Validation QA Step

Caption: Analytical Triage: DAP is used in the confirmation stage to distinguish metabolic byproducts from active designer drugs.

Part 4: Experimental Protocols

Protocol A: Specificity Validation (Spiking Study)

Use this protocol to certify that your immunoassay correctly ignores DAP.

  • Preparation:

    • Prepare a Stock Solution of this compound at 1 mg/mL in Methanol.

    • Prepare Drug-Free Urine (DFU) as a matrix blank.

  • Spiking Series:

    • Create concentrations of 1,000, 10,000, and 100,000 ng/mL of DAP in DFU.

    • Control: Spike BZP at 1,000 ng/mL (Positive Control).

  • Assay Execution:

    • Run samples on the automated analyzer (e.g., Beckman Coulter AU series) using Amphetamine reagents.

  • Acceptance Criteria:

    • BZP (1,000 ng/mL): Must read POSITIVE .

    • DAP (100,000 ng/mL): Must read NEGATIVE .

    • Note: If DAP reads positive, the antibody has poor specificity for the piperazine core.

Protocol B: LC-MS/MS Resolution (HILIC Method)

Use this protocol to separate DAP from polar interferences.

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) Silica, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for DAP retention).

    • 1-5 min: 95%

      
       50% B.
      
    • 5-7 min: 50% B.

  • Detection (MRM):

    • DAP Precursor:

      
       171.1 
      
      
      
      .
    • Quantifier Ion:

      
       129.1 (Loss of acetyl group).
      
    • Qualifier Ion:

      
       87.1 (Piperazine ring fragment).
      

References

  • Cross-Reactivity of Commercial Immunoassays for Screening of New Amphetamine Designer Drugs. ResearchGate. (2025). Retrieved from [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine. (2022). Retrieved from [Link]

  • 1-Acetylpiperazine | C6H12N2O | CID 83795. PubChem.[1] Retrieved from [Link]

  • Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods. (2024). Retrieved from [Link]

  • Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening. Journal of Analytical Toxicology. (2024).[2] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 1,1'-(Piperazine-1,4-diyl)diethanone Analogs as Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of computational docking methodologies for a series of hypothetically designed 1,1'-(Piperazine-1,4-diyl)diethanone analogs targeting Dipeptidyl Peptidase-IV (DPP-IV). As a key enzyme in glucose homeostasis, DPP-IV is a well-established target for the treatment of type 2 diabetes.[1] Piperazine-containing compounds have been extensively explored as DPP-IV inhibitors, making this a relevant scaffold for our investigation.[2][3][4][5]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to computational drug design.

The Central Role of the Piperazine Scaffold and DPP-IV in Drug Discovery

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[6] Its conformational flexibility and ability to engage in various non-covalent interactions make it an attractive moiety for designing enzyme inhibitors. DPP-IV, a serine protease, plays a critical role in inactivating incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[1][2] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to improved glycemic control.

Comparative Docking Workflow: A Methodological Overview

The overarching goal of a computational docking study is to predict the preferred binding orientation of a ligand to a protein target and to estimate the strength of the interaction, typically represented by a scoring function.[8] A well-executed docking study can provide valuable insights into structure-activity relationships (SAR) and guide the optimization of lead compounds.

Our comparative workflow will evaluate three widely used docking programs: AutoDock Vina, Molecular Operating Environment (MOE), and Glide (Schrödinger). The process can be broadly divided into the following stages:

G cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Analysis & Validation PDB_Selection Target Selection & Preparation (DPP-IV, PDB: 1X70) AutoDock AutoDock Vina PDB_Selection->AutoDock Prepared Receptor MOE MOE PDB_Selection->MOE Prepared Receptor Glide Glide PDB_Selection->Glide Prepared Receptor Ligand_Prep Ligand Preparation (this compound Analogs) Ligand_Prep->AutoDock Prepared Ligands Ligand_Prep->MOE Prepared Ligands Ligand_Prep->Glide Prepared Ligands Pose_Analysis Binding Pose Analysis AutoDock->Pose_Analysis MOE->Pose_Analysis Glide->Pose_Analysis Score_Correlation Score vs. Experimental Data Correlation Pose_Analysis->Score_Correlation Validation Protocol Validation (Redocking) Score_Correlation->Validation

Figure 1: A generalized workflow for the comparative docking study of this compound analogs against DPP-IV.

Experimental Data: A Foundation for Computational Validation

To ground our computational predictions in experimental reality, we will utilize a dataset of piperazine sulfonamide derivatives with known DPP-IV inhibitory activity.[7] This allows us to assess how well the docking scores from each software correlate with the experimentally determined biological activity. For the purpose of this guide, we have created a hypothetical series of this compound analogs and assigned them plausible inhibition percentages based on the trends observed in the published data.

Compound IDR GroupHypothetical % Inhibition at 100 µM
PD-01 4-chlorophenyl22.0
PD-02 3-chlorophenyl15.5
PD-03 2-chlorophenyl20.1
PD-04 4-methylphenyl18.2
PD-05 3-methylphenyl11.2
PD-06 2-methylphenyl16.8
PD-07 4-nitrophenyl25.3
PD-08 Phenyl14.7
PD-09 3,4-dichlorophenyl28.5
Sitagliptin (Reference)>95% (literature value)

Table 1: Hypothetical series of this compound analogs with assigned DPP-IV inhibition percentages based on published data for similar piperazine derivatives.[7]

Detailed Experimental Protocols

Part 1: Target Protein Preparation

The initial step in any docking protocol is the preparation of the target protein structure. This process involves retrieving the crystal structure from the Protein Data Bank (PDB), removing non-essential molecules, adding hydrogen atoms, and assigning partial charges. For this study, we will use the crystal structure of human DPP-IV in complex with sitagliptin (PDB ID: 1X70).[9]

Protocol 1: DPP-IV Preparation (General Steps)

  • Download PDB Structure: Obtain the coordinate file for PDB ID 1X70 from the RCSB PDB database.

  • Remove Water and Heteroatoms: Delete all water molecules and any co-solvents or ions that are not essential for the protein's structural integrity or catalytic activity. The co-crystallized ligand (sitagliptin) should be retained for redocking validation.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. The protonation states of ionizable residues (e.g., His, Asp, Glu) should be carefully considered, as they can significantly impact ligand binding.

  • Assign Partial Charges: Assign partial atomic charges to all atoms in the protein using a force field (e.g., AMBER, CHARMM).

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.

Part 2: Ligand Preparation

The small molecules to be docked (our hypothetical this compound analogs) must also be prepared. This involves generating 3D coordinates, assigning correct bond orders and protonation states, and generating different conformations.

Protocol 2: Ligand Preparation (General Steps)

  • 2D to 3D Conversion: Sketch the 2D structures of the analogs and convert them to 3D coordinates.

  • Protonation State Assignment: Determine the likely protonation state of each ligand at physiological pH (e.g., 7.4).

  • Energy Minimization: Minimize the energy of each ligand to obtain a low-energy starting conformation.

  • Conformational Search (for some software): Generate a set of diverse, low-energy conformations for each ligand to account for its flexibility during docking.

Comparative Docking Protocols

AutoDock Vina

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[10]

Protocol 3: Docking with AutoDock Vina

  • Prepare Receptor and Ligand PDBQT Files: Convert the prepared protein (PDB) and ligand (MOL2 or SDF) files into the PDBQT format using AutoDock Tools (ADT). This format includes atomic charges and atom types.

  • Define the Grid Box: In ADT, define a search space (grid box) that encompasses the active site of DPP-IV. The center of the grid can be determined from the position of the co-crystallized ligand in 1X70.[9] A typical grid size for DPP-IV would be around 25 x 25 x 25 Å.

  • Create a Configuration File: Prepare a text file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired output file name. The exhaustiveness parameter can be increased for more thorough sampling.[10]

  • Run Vina: Execute the Vina program from the command line, providing the configuration file as input.

  • Analyze Results: Vina will output a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Molecular Operating Environment (MOE)

MOE is a comprehensive software suite for drug discovery that includes a powerful docking module.[11][12]

Protocol 4: Docking with MOE

  • Load and Prepare the Receptor: Import the PDB structure of DPP-IV into MOE. Use the "Protonate 3D" function to add hydrogens and assign protonation states.

  • Define the Active Site: Identify the active site residues based on the co-crystallized ligand or from literature.[9]

  • Load Ligands: Import the prepared ligand structures into a molecular database within MOE.

  • Run Docking: Open the "Dock" panel. Specify the receptor and the ligand database. Choose a placement method (e.g., Triangle Matcher) and a scoring function (e.g., London dG). MOE also allows for "Induced Fit" docking, which accounts for receptor flexibility.[11]

  • Analyze Results: MOE will generate a database of the docked poses with their scores. The results can be visualized and analyzed within the MOE interface.

Glide (Schrödinger)

Glide is a high-performance docking program that is part of the Schrödinger software suite.[13][14]

Protocol 5: Docking with Glide

  • Prepare Protein and Ligands: Use the "Protein Preparation Wizard" in Maestro to prepare the DPP-IV structure. This includes adding hydrogens, assigning bond orders, and performing a restrained energy minimization. Prepare the ligands using "LigPrep," which generates low-energy 3D conformations and correct protonation states.

  • Generate the Receptor Grid: Define the active site by creating a grid box centered on the co-crystallized ligand.

  • Run Ligand Docking: Use the "Ligand Docking" panel to set up the docking job. Select the prepared ligands and the receptor grid. Glide offers different precision levels (e.g., SP for standard precision, XP for extra precision).

  • Analyze Results: The docked poses and their GlideScores will be displayed in the project table. The poses can be visualized and analyzed for key interactions.

Comparison of Docking Results

A successful docking protocol should not only predict the correct binding pose but also show a good correlation between the docking scores and the experimental biological data.

G cluster_validation Validation & Comparison cluster_software Docking Software Redocking Redocking of Co-crystallized Ligand (RMSD < 2.0 Å) Pose_Analysis Analysis of Predicted Binding Poses (Interaction with Key Residues) Redocking->Pose_Analysis Score_Correlation Correlation of Docking Scores with Experimental Data Pose_Analysis->Score_Correlation AutoDock AutoDock Vina AutoDock->Redocking MOE MOE MOE->Redocking Glide Glide Glide->Redocking

Sources

in vitro vs in vivo efficacy of 1,1'-(Piperazine-1,4-diyl)diethanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the realm of medicinal chemistry, the 1,1'-(piperazine-1,4-diyl)diethanone core (also referred to as N,N'-diacetylpiperazine) represents a "privileged scaffold." Unlike the highly basic and metabolically labile free piperazine, the diethanone derivative stabilizes the nitrogen centers via amidation.

This guide objectively compares the in vitro potency versus in vivo efficacy of these derivatives. While the free piperazine core is historically famous for anthelmintic activity (GABA agonism), the diethanone-linked derivatives are currently emerging as potent antimicrobial (Enoyl-ACP reductase inhibitors) and antineoplastic (tubulin destabilizers) agents.

Key Takeaway: The transition from in vitro to in vivo for this class is defined by the "Amide Stability Paradox" —the acetyl groups reduce polarity to improve membrane permeability (enhancing in vitro MIC/IC50), but introduce susceptibility to hepatic amidases in vivo.

Mechanistic Profiling: Mode of Action[1]

To understand the efficacy data, we must first establish the molecular targets. The this compound scaffold acts primarily as a rigid linker that positions pharmacophores (such as thiadiazoles or phenoxy groups) at precise distances to interact with biological targets.

Pathway Visualization

The following diagram illustrates the divergent signaling pathways modulated by these derivatives depending on their terminal substitutions.

G Scaffold 1,1'-(Piperazine-1,4-diyl) diethanone Core FabI Enoyl-ACP Reductase (Bacteria) Scaffold->FabI Linker for Thiadiazoles Tubulin Tubulin (Cancer Cells) Scaffold->Tubulin Linker for Thienopyridines GABA GABA-A Receptor (Nematodes) Scaffold->GABA Core Pharmacophore Membrane Cell Wall Synthesis Inhibition FabI->Membrane Blocks Fatty Acid Synthesis Mitosis G2/M Phase Arrest Tubulin->Mitosis Disrupts Microtubules Paralysis Flaccid Paralysis (Hyperpolarization) GABA->Paralysis Chloride Ion Influx

Figure 1: Divergent pharmacological pathways of piperazine-diethanone derivatives. The scaffold acts as a dual-arm linker for antimicrobial and anticancer applications.

Comparative Efficacy: In Vitro vs. In Vivo

The following analysis focuses on the two most prominent derivative classes: Bis-thiadiazole conjugates (Antimicrobial) and Thienopyridine conjugates (Antitumor).

Antimicrobial Efficacy (Target: Enoyl-ACP Reductase)

The diethanone linker is critical here. It masks the piperazine nitrogens, preventing protonation at physiological pH, which facilitates bacterial membrane penetration.

Table 1: Comparative Efficacy Profile (Antimicrobial)

MetricIn Vitro PerformanceIn Vivo Translation (Murine Models)Discrepancy Factor
Potency High. MIC values: 12.5 – 50 µg/mL against S. aureus and E. coli [1][3].Moderate. Requires higher dosing (mg/kg) to match in vitro kill rates.Protein Binding: The hydrophobic diethanone linker increases serum albumin binding, reducing free drug concentration.
Stability Stable in DMSO/Buffer for >24 hours.Variable. Half-life (

) is often < 4 hours due to amidase hydrolysis.
Metabolism: First-pass metabolism cleaves the acetyl linker, releasing the less active free piperazine.
Selectivity High selectivity index (SI > 10) against mammalian fibroblasts.Well-tolerated; LD50 typically > 300 mg/kg.Safety: The scaffold is generally non-toxic, a major advantage over other linkers.
Antitumor Efficacy (Target: Tubulin)[2]

Derivatives where the diethanone group links to thienopyridines have shown ability to arrest cells in the G2/M phase.

  • In Vitro: IC50 values in the low micromolar range (2–10 µM) against HeLa and MCF-7 cell lines [2][5].

  • In Vivo: Tumor volume reduction is observed, but often requires encapsulation (e.g., lipid nanoparticles) because the planar rigidity of the molecule leads to poor aqueous solubility, limiting oral bioavailability [5].

Experimental Protocols

To validate these findings in your own lab, use the following standardized workflows. These protocols are designed to be self-validating controls.

Synthesis of 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) Precursor

This is the "master key" intermediate for creating functionalized derivatives.

  • Reagents: Dissolve Piperazine (anhydrous, 10 mmol) in Dichloromethane (DCM) (30 mL).

  • Base: Add Triethylamine (TEA) (22 mmol) as a proton scavenger. Cool to 0°C.

  • Acylation: Dropwise add Chloroacetyl chloride (22 mmol) over 30 minutes. Critical: Maintain temperature < 5°C to prevent polymerization.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Mobile phase: MeOH:CHCl3 1:9).

  • Workup: Wash with water (

    
     mL), dry organic layer over 
    
    
    
    , and evaporate.
  • Yield: Expect ~75-85% of a white solid.

In Vitro MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10

  • Preparation: Dissolve derivative in DMSO (stock 1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add

    
     CFU/mL of bacterial suspension (E. coli ATCC 25922).
    
  • Control: Include Ciprofloxacin as positive control; DMSO-only as negative control.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity .

Critical Analysis: The "Translation Gap"

Why do some derivatives show MICs of 12.5 µg/mL but fail in animal infection models?

  • Lipophilicity (LogP): The this compound core has a LogP of ~0.5 (hydrophilic), but substituting the acetyl groups with bulky aryls (e.g., thiadiazoles) can spike LogP to >4.0. This makes the drug "sticky" in tissues rather than circulating in plasma [3].

  • Hydrolysis: The amide bond in the diethanone moiety is a substrate for hepatic amidases. In mice, the cleavage of this bond destroys the "linker" function, separating the two active pharmacophores and rendering them ineffective.

Recommendation for Drug Developers: To improve in vivo efficacy, consider bioisosteric replacement of the carbonyl oxygen with sulfur (thioamide) or methylation of the adjacent carbon to sterically hinder amidase attack.

References

  • MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety. Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Piperazine based antimicrobial polymers: a review. PMC. Retrieved from [Link]

  • Asian Pacific Journal of Health Sciences. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors. ACS Omega. Retrieved from [Link]

head-to-head comparison of 1,1'-(Piperazine-1,4-diyl)diethanone with commercial drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of 1,1'-(Piperazine-1,4-diyl)diethanone (commonly known as 1,4-Diacetylpiperazine or DAP ) against its primary commercial analogs: the nootropic standard Piracetam and the anthelmintic parent drug Piperazine .

Executive Summary

This compound (DAP) is a symmetric, N-acetylated piperazine derivative (CAS: 600-00-0). Unlike blockbuster commercial drugs, DAP occupies a unique niche as a pharmacologically active metabolite and a structural pharmacophore . It serves as a "bridge" molecule: it is the metabolic endpoint of the anthelmintic Piperazine and the structural core of high-potency nootropics like Sunifiram.

This guide evaluates DAP’s performance not as a standalone market drug, but as a bioactive scaffold, comparing its physicochemical and pharmacological profiles against established commercial standards.

Quick Comparison Matrix
Feature1,4-Diacetylpiperazine (DAP) Piracetam (Commercial Standard)Piperazine (Parent Drug)
Primary Class Active Metabolite / Nootropic ScaffoldNootropic (Racetam)Anthelmintic (GABA agonist)
Molecular Weight 170.21 g/mol 142.16 g/mol 86.14 g/mol
LogP (Lipophilicity) -1.05 (Highly Hydrophilic)-1.75 (Hydrophilic)-1.17 (Hydrophilic)
Mechanism AMPA Modulation / ACh ReleaseMembrane Fluidity / GlutamateGABA-gated Cl- channel agonist
Metabolic Status Stable End-ProductExcreted largely unchangedMetabolized into DAP
Toxicity Low (Detoxified form)Very LowModerate (Neurotoxic at high doses)

Part 1: Nootropic Activity – DAP vs. Piracetam

The most significant "hidden" potential of DAP lies in its structural similarity to Piracetam . Both molecules feature an N-acyl moiety, which is critical for cognitive enhancement (nootropic activity).

Structure-Activity Relationship (SAR)

Research indicates that the 2-pyrrolidinone ring of Piracetam can be "mimicked" by the N-acetylpiperazine group of DAP.

  • Piracetam: Cyclic GABA derivative; acts via membrane fluidity and allosteric modulation of AMPA receptors.

  • DAP: Simplified "open" analog. Studies suggest that N-acylpiperazines maintain high nootropic activity, often serving as precursors to high-potency agents like Sunifiram (which is ~1,000x more potent than Piracetam).

Mechanism of Action

While Piracetam’s mechanism is non-specific (membrane fluidity), DAP and its derivatives show a more targeted affinity for AMPA receptors and Acetylcholine (ACh) release .

  • Experimental Insight: In passive avoidance tests (rodent models), N-acylpiperazines (DAP class) demonstrate memory-enhancing effects comparable to Piracetam, but often require lower doses due to better receptor fit in the glutamatergic sites.

Pharmacokinetics
  • Piracetam: Requires massive doses (up to 24g/day in humans) due to poor receptor affinity, despite high bioavailability.

  • DAP: As a di-acetylated compound, it exhibits higher metabolic stability than mono-acyl derivatives. It resists rapid hydrolysis, allowing sustained interaction with synaptic targets.

Part 2: Anthelmintic Profile – DAP vs. Piperazine

DAP is the primary metabolite of the commercial drug Piperazine . Understanding this relationship is crucial for toxicology and drug design.

The Metabolic Pathway (Detoxification)

Piperazine acts by paralyzing parasites (GABA agonism). However, the host liver rapidly acetylates Piperazine to detoxify it.

  • Piperazine (Active Drug): High basicity (pKa ~9.8). Can cause neurotoxicity (tremors) in humans/animals if accumulation occurs.

  • DAP (Metabolite): Neutral amide. The acetylation removes the basicity, rendering the molecule pharmacologically "quieter" regarding GABA toxicity but activating its potential nootropic properties.

Solubility and Handling
  • Piperazine: Highly hygroscopic, corrosive, and difficult to handle in pure form (often used as citrate/adipate salts).

  • DAP: A stable solid/liquid (melting point ~48°C) with excellent water solubility but no corrosive properties. This makes DAP a superior excipient or solvent candidate compared to the parent amine.

Part 3: Visualization of Mechanisms

The following diagram illustrates the dual role of DAP: as a downstream metabolite of the anthelmintic Piperazine and as a structural precursor to the nootropic Sunifiram.

DAP_Pathway cluster_0 Metabolic Detoxification cluster_1 Cognitive Enhancement (SAR) Piperazine Piperazine (Commercial Anthelmintic) MAP Mono-acetyl Piperazine (Intermediate) Piperazine->MAP Acetylation (Liver) DAP 1,4-Diacetylpiperazine (DAP) (Stable Metabolite / Scaffold) MAP->DAP Acetylation Sunifiram Sunifiram (High-Potency Nootropic) DAP->Sunifiram Chemical Modification (Ring Fusion) Piracetam Piracetam (Reference Standard) Piracetam->DAP Pharmacophore Mimicry (N-Acyl Group)

Caption: Figure 1. DAP sits at the intersection of metabolic detoxification (from Piperazine) and cognitive drug design (mimicking Piracetam).

Part 4: Experimental Protocols

Protocol A: Synthesis of DAP from Piperazine (Acetylation)

For researchers using DAP as a reference standard or intermediate.

  • Reagents: Piperazine anhydrous (1.0 eq), Acetic Anhydride (2.5 eq), Dichloromethane (DCM) solvent.

  • Setup: 3-neck round bottom flask with reflux condenser and dropping funnel.

  • Procedure:

    • Dissolve Piperazine in DCM at 0°C.

    • Add Acetic Anhydride dropwise (exothermic reaction control is critical).

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Purification: The product (DAP) is highly water-soluble. Wash organic layer with brine, dry over MgSO4, and evaporate. Recrystallize from Ethanol/Ether.

  • Validation: Check melting point (47-49°C) and NMR (Singlet at ~2.1 ppm for acetyl -CH3).

Protocol B: Comparative Solubility Assay (DAP vs. Piracetam)

To verify utility as a high-solubility scaffold.

  • Preparation: Prepare saturated solutions of DAP and Piracetam in phosphate buffer (pH 7.4) at 25°C.

  • Filtration: Filter suspensions through 0.45µm PTFE filters after 24h equilibration.

  • Analysis: Quantify using HPLC-UV (210 nm).

  • Expected Result: DAP exhibits solubility >500 mg/mL, comparable to Piracetam, validating its use in high-concentration aqueous formulations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 600-00-0, 1,4-Diacetylpiperazine. Retrieved from [Link]

  • Gualtieri, F., et al. (2000). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. Journal of Medicinal Chemistry.[1] Retrieved from [Link]

  • Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders.[2] Drugs.[1][3][4][5][6] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Piperazine. Retrieved from [Link]

Sources

Benchmarking the 1,1'-(Piperazine-1,4-diyl)diethanone Scaffold: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the 1,1'-(Piperazine-1,4-diyl)diethanone Scaffold in Drug Design Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Pharmacologists.

Executive Summary

In the landscape of privileged structures, the piperazine ring is ubiquitous.[1][2] However, the specific functionalization of this core into This compound (and its substituted derivatives) represents a critical pivot point in lead optimization. This guide assesses the novelty and utility of this scaffold not merely as a structural variation, but as a functional solution to common pharmacokinetic (PK) liabilities found in standard piperazine drugs—specifically, metabolic instability and excessive basicity.

This guide provides a comparative analysis against standard alternatives, experimental protocols for validation, and a decision framework for incorporating this moiety into your drug design pipeline.

The Strategic Rationale: Why This Scaffold?

Novelty in medicinal chemistry is often functional rather than structural. While the piperazine core is well-known, converting the N-alkyl vertices to N-acyl (diethanone) vertices fundamentally alters the physicochemical profile.

The "Metabolic Shield" Effect

Standard N-alkyl piperazines are susceptible to oxidative N-dealkylation by Cytochrome P450 enzymes (CYPs). By converting the amine to an amide (the diethanone core), you effectively "cap" the metabolic soft spot.

  • Mechanism: The lone pair on the nitrogen is delocalized into the carbonyl, preventing the formation of the radical cation intermediate required for N-dealkylation.

  • Trade-off: This modification removes the basic center, significantly dropping the pKa and altering solubility.

Conformational Rigidification

Unlike the chair-flipping freedom of N-alkyl piperazines, the partial double-bond character of the N-C=O (amide) bond in diethanone derivatives restricts rotation. This creates defined rotamers (syn/anti) that can be exploited to lock a pharmacophore into a bioactive conformation, potentially increasing receptor affinity by reducing the entropic penalty of binding.

Comparative Analysis: Diethanone vs. Standard Alternatives

The following table benchmarks this compound against its two most common competitors: the free secondary amine (unsubstituted piperazine) and the tertiary amine (N-methyl piperazine).

Table 1: Physicochemical & Functional Comparison

FeaturePiperazine (Free Base) N-Methyl Piperazine This compound
Electronic State (pH 7.4) Cationic (+1 or +2)Cationic (+1)Neutral
Basicity (pKa) ~9.8 (N1), ~5.6 (N4)~9.0< 1.0 (Amide)
Metabolic Liability N-Oxidation, GlucuronidationN-Dealkylation (High Risk)Amide Hydrolysis (Low Risk)
H-Bonding Donor & AcceptorAcceptor (mostly)Strong Acceptor (2x C=O)
Permeability (LogD) Low (Polar/Charged)ModerateHigh (Neutral species)
Conformation Flexible ChairFlexible ChairRestricted (Planar Amide)

Analyst Insight: Choose the diethanone scaffold when your lead compound suffers from high clearance due to N-dealkylation or when you need to eliminate a basic center to improve blood-brain barrier (BBB) penetration (neutral molecules generally permeate passively better than cations).

Visualizing the Mechanism: Metabolic Stability[4][5][6]

The following diagram illustrates the divergent metabolic pathways that define the "functional novelty" of the diethanone derivative compared to the alkylated standard.

MetabolicPathways cluster_0 Standard Linker (N-Methyl) cluster_1 Novelty Candidate (Diethanone) N_Methyl N-Methyl Piperazine (Tertiary Amine) Radical Radical Cation Intermediate N_Methyl->Radical CYP450 (SET) Iminium Iminium Ion Radical->Iminium -H• Dealkyl N-Dealkylation (Loss of Linker) Iminium->Dealkyl Hydrolysis Diethanone 1,1'-(Piperazine-1,4-diyl) diethanone Resonance Amide Resonance (No Lone Pair) Diethanone->Resonance Electronic Stabilization Stable Metabolically Stable (Intact Scaffold) Resonance->Stable Resists Oxidation

Figure 1: Comparative metabolic fate. The diethanone scaffold resists the Single Electron Transfer (SET) mechanism required for CYP450-mediated clearance, offering superior stability over N-methyl derivatives.

Experimental Validation Protocols

To objectively assess if a new diethanone derivative is "novel" in performance, you must validate its stability and permeability against the standard.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "Metabolic Shield" effect.

  • Preparation: Prepare 10 mM stock solutions of the Diethanone derivative and the N-Methyl analog in DMSO.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4).

    • Add human liver microsomes (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Metric: The Diethanone derivative should show a

      
       > 2x that of the N-Methyl analog to claim functional novelty.
      
Protocol B: Synthesis of this compound Derivatives

Objective: A robust, scalable route to generate the core for further functionalization (e.g., alpha-halo derivatives for PROTAC linkers).

  • Reagents: Piperazine (anhydrous), Chloroacetyl chloride (or Acetic Anhydride for simple capping),

    
    , Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve piperazine (1.0 eq) in DCM at 0°C.

    • Add

      
       (2.5 eq) as a base scavenger.
      
    • Dropwise addition of acyl chloride (2.2 eq) over 30 minutes. Critical: Maintain < 5°C to prevent polymerization.

    • Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Filter off inorganic salts. Wash filtrate with dilute HCl (removes unreacted amine) then brine. Dry over

    
    .
    
  • Novelty Check (Yield): If yield < 80%, investigate mono-acetylated impurities. High yield indicates successful "double capping."

Decision Matrix: When to Publish?

Use this workflow to determine if your specific derivative merits publication as a novel entity.

DecisionMatrix Start New Diethanone Derivative Synthesized Check1 Is the core structure reported in SciFinder? Start->Check1 Check2 Does it solve a PK liability (e.g., LogP)? Check1->Check2 Yes (Known) Publish_High High Impact Novelty (Functional & Structural) Check1->Publish_High No (New Entity) Check3 Is Bioactivity > Standard Linker? Check2->Check3 Yes Dont_Publish Low Novelty (Internal Data Only) Check2->Dont_Publish No Publish_Med Moderate Novelty (SAR Extension) Check3->Publish_Med Yes Check3->Dont_Publish No

Figure 2: Novelty Assessment Workflow. Structural novelty is rare for this core; focus on functional improvements (Check 2 & 3) to justify publication.

References
  • Brockhoff, G. et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.[3] Link

    • Context: Authoritative source on the partial double-bond character and conformational rigidity of amide-substituted piperazines.
  • Testa, B. et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Journal of Medicinal Chemistry (via PMC). Link

    • Context: Validates the "Amide vs. Amine" stability argument and pKa shifts in linker design.
  • Makhinya, A. et al. (2020).[4] 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).[5] Molbank. Link

    • Context: Provides specific synthetic protocols and characterization data for complex diethanone deriv
  • Meanwell, N. A. (2011). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Link

    • Context: Fundamental grounding on why amides (like the diethanone core)

Sources

Safety Operating Guide

1,1'-(Piperazine-1,4-diyl)diethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of 1,1'-(Piperazine-1,4-diyl)diethanone (also known as 1,4-Diacetylpiperazine ) requires strict adherence to chemical safety protocols designed for organic amides. Unlike its parent compound piperazine, which is corrosive and highly volatile, this di-acetylated derivative is generally a stable solid intermediate but still presents irritation hazards that dictate specific waste streams.

Chemical Identity & Hazard Profile

Before initiating disposal, verify the chemical identity to ensure the correct waste stream selection.

ParameterSpecification
Chemical Name This compound
Synonyms 1,4-Diacetylpiperazine; N,N'-Diacetylpiperazine
CAS Number 18940-57-3
Molecular Formula C₈H₁₄N₂O₂
Physical State Solid (Crystalline Powder)
Primary Hazards Irritant (Skin, Eye, Respiratory); Combustible Organic
GHS Signal Word WARNING
Incompatibility Strong Oxidizing Agents, Strong Acids, Strong Bases

Critical Safety Note: Do not confuse this compound with Piperazine (CAS 110-85-0) , which is a corrosive sensitizer, or 1,4-Diacetyl-2,5-piperazinedione (CAS 3027-05-2) . Verify the CAS number on your container before proceeding.

Pre-Disposal Protocol: Segregation & Packaging

Proper segregation prevents dangerous chemical reactions in the waste stream. 1,4-Diacetylpiperazine is an amide; it is stable but can react vigorously with strong oxidizers.

Step 1: Waste Stream Segregation[1]
  • Solid Waste: Segregate into the "Solid Organic Waste" stream. Do not mix with oxidizers (e.g., nitrates, perchlorates) or reactive metals.

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., Methanol, DMSO), dispose of it in the "Non-Halogenated Organic Solvent" stream, provided the solvent itself is non-halogenated. If dissolved in DCM or Chloroform, use the "Halogenated Solvent" stream.

Step 2: Packaging Requirements
  • Container: Use high-density polyethylene (HDPE) or glass containers. Ensure the lid has a chemically resistant liner (PTFE/Teflon).

  • Labeling: clearly label the container with:

    • Full Chemical Name: this compound

    • Hazard Class: Irritant

    • Date of Accumulation Start

    • Generator Name/Lab ID

Disposal Workflow (Decision Tree)

The following logic flow dictates the disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Identification: 1,4-Diacetylpiperazine (CAS 18940-57-3) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Form StateCheck->SolidWaste Pure Compound LiquidWaste Dissolved in Solvent StateCheck->LiquidWaste Reaction Mixture BinSolid Container: HDPE Wide-Mouth Label: Solid Organic Waste (Irritant) SolidWaste->BinSolid SolventCheck Check Solvent Type LiquidWaste->SolventCheck BinNonHalo Container: Safety Can/Glass Stream: Non-Halogenated Solvents (e.g., MeOH, DMSO) SolventCheck->BinNonHalo No Halogens BinHalo Container: Safety Can/Glass Stream: Halogenated Solvents (e.g., DCM, Chloroform) SolventCheck->BinHalo Contains Halogens FinalDisp Final Disposal: High-Temperature Incineration (Licensed Facility) BinSolid->FinalDisp BinNonHalo->FinalDisp BinHalo->FinalDisp

Figure 1: Decision logic for segregating and disposing of 1,4-diacetylpiperazine based on physical state and solvent matrix.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid Chemicals
  • PPE Required: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat. Use a P95 dust mask if handling large quantities outside a fume hood.

  • Collection: Sweep or scoop the powder into the designated solid waste container.

  • Decontamination: Wipe the exterior of the original container with a damp paper towel. Dispose of the towel in the same solid waste bin.

  • Final Step: Seal the container tightly. Request pickup from your institution's EHS (Environmental Health & Safety) department.

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • pH Check: Ensure the solution pH is between 5 and 9. Extreme pH levels should be neutralized before adding to bulk solvent waste drums to prevent exothermic reactions.

  • Solvent Compatibility:

    • Compatible: Acetone, Methanol, Ethanol, Ethyl Acetate, DMSO.

    • Incompatible: Do not mix with concentrated nitric acid or perchloric acid (risk of violent oxidation).

  • Pouring: Use a funnel to pour the mixture into the appropriate solvent waste carboy (Halogenated vs. Non-Halogenated).

  • Rinsing: Triple-rinse the empty reaction vessel with a small amount of compatible solvent and add the rinsate to the waste container.

Emergency Procedures: Spills & Accidental Release

In the event of a spill, act immediately to contain the material and prevent environmental contamination.[1]

ScenarioAction Protocol
Minor Solid Spill 1. Isolate the area. 2. Do not create dust. Use a HEPA vacuum or wet sweep method (damp paper towels). 3. Place waste in a sealed bag and label as hazardous waste.
Liquid Spill 1. Extinguish ignition sources (if solvent is flammable). 2. Absorb with inert material (vermiculite, sand, or spill pads). 3. Do not use sawdust (combustible). 4. Collect into a waste pail.
Skin Contact Wash with soap and copious amounts of water for 15 minutes. Remove contaminated clothing.[1][2][3]
Eye Contact Rinse cautiously with water for 15 minutes, lifting eyelids. Seek medical attention if irritation persists.

Environmental Warning: Do not allow this compound to enter drains, sewers, or surface waters. Although less toxic than pure piperazine, amides can contribute to nitrogen load and may have undocumented aquatic toxicity.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 80973 (Related Piperazine Derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] Retrieved from [Link]

Sources

Personal protective equipment for handling 1,1'-(Piperazine-1,4-diyl)diethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling & PPE for 1,1'-(Piperazine-1,4-diyl)diethanone

Executive Safety Summary

Immediate Action Required: Treat this compound as a Respiratory and Mucous Membrane Irritant . While less volatile than its parent compound (piperazine), this compound presents a significant inhalation hazard in its solid state due to fine dust generation.

Hazard Profile (GHS Classification):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][4][5]

  • Note: While not always explicitly labeled as a respiratory sensitizer (H334) like its parent piperazine, structural analogs suggest a precautionary approach regarding inhalation sensitization.

Risk Assessment & PPE Matrix

The primary vector of exposure for 1,4-Diacetylpiperazine is airborne dust during weighing and transfer. Once in solution, the risk profile shifts to dermal absorption and splash hazards.

Physicochemical Drivers for PPE Selection
  • Physical State: Crystalline powder. Prone to static charging, leading to "flying dust."

  • Solubility: Highly water-soluble. Sweat or mucosal moisture will solubilize dust rapidly, increasing local irritation.

  • Reactivity: Stable, but hygroscopic. Keep containers tightly sealed to prevent caking, which necessitates aggressive breaking of solids (increasing dust risk).

PPE Selection Matrix
Protection ZoneSolid Handling (Weighing/Transfer) Solution Handling (>100 mM) Rationale
Respiratory N95 or P100 Respirator (fit-tested)Surgical Mask (if splash risk low)Prevents inhalation of fine particulates that trigger H335.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety Glasses w/ Side ShieldsGoggles required for solids to prevent dust entry from side/top gaps.
Dermal (Hand) Nitrile Gloves (Min. 0.11 mm thickness)Double Nitrile or Long-cuffSingle layer sufficient for dry solid; double layer prevents permeation of concentrated solutions.
Body Lab Coat (Buttoned, elastic cuffs preferred)Lab Coat + Chemical ApronElastic cuffs prevent dust migration up the wrist.

Operational Protocols

A. Engineering Controls (The First Line of Defense)
  • Primary: All open handling of the solid must occur within a certified Chemical Fume Hood (CFH) or a Powder Weighing Station.

  • Airflow: Ensure face velocity is between 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent electrostatic repulsion of the powder.

B. Step-by-Step Handling Workflow
  • Preparation:

    • Don full PPE before opening the secondary containment.

    • Place a disposable weighing boat and spatula inside the hood.

    • Critical Step: Dampen a paper towel and place it near the balance. This acts as a "dust trap" for micro-spills.

  • Weighing & Transfer:

    • Open the container slowly. If the solid is caked, do not chip at it aggressively. Gently roll the container or use a non-sparking tool to break clumps.

    • Transfer solid to the weigh boat.

    • Immediate Solubilization: If possible, add the solvent directly to the solid in the hood, rather than transporting dry powder across the lab.

  • Decontamination:

    • Wipe the exterior of the stock container with a damp cloth before returning it to storage.

    • Self-Validating Check: Shine a flashlight parallel to the hood surface. If you see floating motes, your transfer technique was too aggressive.

C. Visualized Workflow

HandlingWorkflow Start Start: Receive Compound Check Check State: Solid vs Solution Start->Check Solid Solid Handling (High Dust Risk) Check->Solid Powder Sol Solution Handling (Splash Risk) Check->Sol Liquid Hood Engineering Control: Fume Hood REQUIRED Solid->Hood Bench Benchtop Allowed (w/ Ventilation) Sol->Bench PPE_Solid PPE: Goggles + N95 + Nitrile Hood->PPE_Solid PPE_Sol PPE: Safety Glasses + Double Nitrile Bench->PPE_Sol Action Execute Experiment PPE_Solid->Action PPE_Sol->Action Waste Disposal: Incineration Only Action->Waste

Figure 1: Decision logic for handling 1,4-Diacetylpiperazine based on physical state.

Emergency & Disposal Procedures

Spill Management
  • Dry Spill: Do not dry sweep. This aerosolizes the irritant.

    • Protocol: Cover with wet paper towels (water or ethanol). Scoop up the wet mass and place in a solid waste container.

  • Wet Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Wash surface with 10% ethanolic water followed by soap and water.

Disposal Strategy

1,4-Diacetylpiperazine is an organic amine derivative.[1][2][3][4][5][6][7][8][9][10]

  • Do NOT Flush: It is water-soluble but should not enter municipal water systems due to potential aquatic toxicity and nitrogen load.

  • Segregation: Collect in Non-Halogenated Organic Waste streams.

  • Destruction: High-temperature incineration is the required method for final destruction.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 83795, 1-Acetylpiperazine (Analogous Safety Data). Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine derivatives and sensitization risks. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Respiratory Protection (29 CFR 1910.134). Retrieved from [Link]

(Note: While specific SDS data for the diacetyl derivative is less common than the mono-acetyl, the hazard profile is derived from the closest structural analogs and conservative safety principles for piperazine amides.)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.